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  • Product: Octahydrocyclopenta[c]pyrrol-5-ol

Core Science & Biosynthesis

Foundational

Chemical properties and structure of octahydrocyclopenta[c]pyrrol-5-ol

This guide serves as a technical monograph on Octahydrocyclopenta[c]pyrrol-5-ol , a privileged bicyclic scaffold used in high-affinity ligand design. Chemical Class: Saturated Bicyclic Amine (3-Azabicyclo[3.3.0]octane de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on Octahydrocyclopenta[c]pyrrol-5-ol , a privileged bicyclic scaffold used in high-affinity ligand design.

Chemical Class: Saturated Bicyclic Amine (3-Azabicyclo[3.3.0]octane derivative) Primary Application: Medicinal Chemistry Scaffold (GPCRs, Kinases, Proteases)

Executive Summary

Octahydrocyclopenta[c]pyrrol-5-ol represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core value lies in its conformational rigidity .[1] Unlike flexible linear amines, this 5,5-fused bicyclic system locks pharmacophores into specific vectors, reducing the entropic penalty of binding.

This guide details the structural dynamics, synthetic pathways, and medicinal utility of the 5-ol derivative, specifically focusing on the cis-fused stereoisomers which predominate in stable chemical space.

Structural Analysis & Stereochemistry

Nomenclature and Numbering

The compound is a 5,5-fused system.[2] Two common nomenclatures exist in the literature; this guide utilizes the IUPAC fusion name provided in the topic, while cross-referencing the von Baeyer system for clarity.

  • Fusion Name: Octahydrocyclopenta[c]pyrrol-5-ol[2][3][4][5]

    • N-Position: 2 (in the pyrrole ring).

    • Fusion Bridgeheads: 3a and 6a.[2][4][5]

    • Hydroxyl Position: 5 (the methylene bridge of the cyclopentane ring).

  • von Baeyer Name: 3-Azabicyclo[3.3.0]octan-7-ol

    • N-Position: 3.

    • Hydroxyl Position: 7.

Conformational Dynamics

The cis-fused isomer is the thermodynamically stable form; the trans-fusion in a 5,5-system introduces prohibitive ring strain (approx. >6 kcal/mol higher energy).

  • The "Open Book" Conformation: The cis-fused system adopts a V-shape or "open book" geometry.

  • Stereocenters: There are three critical stereocenters: the two bridgehead carbons (3a, 6a) and the carbinol carbon (5).

  • Endo vs. Exo:

    • Exo-OH (Syn): The hydroxyl group points towards the nitrogen lone pair (concave face).

    • Endo-OH (Anti): The hydroxyl group points away from the nitrogen bridge (convex face).

    • Note: In many reduction protocols, the hydride attacks from the less hindered convex face, yielding the Endo-OH as the major product.

Structure cluster_0 Stereochemical Configuration Ketone Precursor: Octahydrocyclopenta[c]pyrrol-5-one Transition Hydride Attack (Face Selectivity) Ketone->Transition NaBH4 Reduction Endo Major Product: Endo-5-ol (Anti) (OH away from N-bridge) Transition->Endo Attack from Convex Face Exo Minor Product: Exo-5-ol (Syn) (OH toward N-bridge) Transition->Exo Attack from Concave Face

Figure 1: Stereoselective reduction of the ketone precursor dictates the final alcohol configuration.

Physicochemical Properties[7]

The following data represents the core profile for the free base and the hydrochloride salt, derived from computational consensus and empirical analogues.

PropertyValue (Free Base)Value (HCl Salt)Notes
Molecular Formula C₇H₁₃NOC₇H₁₄ClNO
Molecular Weight 127.19 g/mol 163.65 g/mol
pKa (Base) 10.8 – 11.5N/AHighly basic secondary amine.
LogP 0.4 – 0.8< 0High water solubility for the salt.
TPSA ~32 Ų~32 ŲGood CNS penetration potential.
H-Bond Donors 23NH and OH groups.
H-Bond Acceptors 22

Synthetic Methodologies

The most robust route to octahydrocyclopenta[c]pyrrol-5-ol avoids the direct hydrogenation of dinitriles (which often yields mixtures) and instead utilizes the Dieckmann Condensation to build the cyclopentane ring onto a pyrrolidine scaffold.

Retrosynthetic Analysis
  • Target: Octahydrocyclopenta[c]pyrrol-5-ol[2][3]

  • Intermediate: Octahydrocyclopenta[c]pyrrol-5-one (The Ketone)

  • Precursor: N-Protected-3,4-pyrrolidinediacetic acid diester.

Detailed Protocol: The Dieckmann Route

Step 1: Dieckmann Cyclization

  • Reagents: N-Boc-3,4-bis(methoxycarbonylmethyl)pyrrolidine, NaH (or KOtBu), Toluene/THF.

  • Mechanism: Base-mediated intramolecular Claisen condensation.

  • Procedure:

    • Suspend NaH (2.2 eq) in dry THF under N₂.

    • Add the diester dropwise at 0°C.

    • Reflux for 4–6 hours. The solution will thicken as the enolate forms.

    • Quench with acetic acid/ice. Extract with EtOAc.

    • Product: N-Boc-5-methoxycarbonyl-octahydrocyclopenta[c]pyrrol-5-one (Beta-keto ester).

Step 2: Decarboxylation (Krapcho Conditions)

  • Reagents: LiCl, DMSO, H₂O, 140°C.

  • Rationale: Removes the ester group to yield the symmetric ketone.

  • Procedure:

    • Dissolve the beta-keto ester in DMSO.

    • Add LiCl (2 eq) and water (1 eq).

    • Heat to 140°C until gas evolution (CO₂) ceases (approx. 2-4 h).

    • Product: N-Boc-octahydrocyclopenta[c]pyrrol-5-one.

Step 3: Stereoselective Reduction

  • Reagents: NaBH₄, MeOH, 0°C.

  • Procedure:

    • Dissolve the ketone in MeOH.[6]

    • Add NaBH₄ (1.5 eq) portion-wise at 0°C.

    • Stir for 1 h.

    • Workup: Quench with saturated NH₄Cl. Extract with DCM.

    • Stereochemistry: This typically yields a ~4:1 ratio favoring the endo-alcohol (OH anti to the bridgehead hydrogens) due to steric approach of the hydride from the "outside" of the V-shape.

Step 4: Deprotection (Optional)

  • Reagents: 4M HCl in Dioxane.

  • Product: Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.[2][4][5]

Synthesis Start N-Boc-3,4-pyrrolidinediacetate Step1 Dieckmann Cyclization (NaH, THF) Start->Step1 Inter1 Beta-Keto Ester Intermediate Step1->Inter1 Step2 Decarboxylation (LiCl, DMSO, 140°C) Inter1->Step2 Ketone N-Boc-Octahydrocyclopenta[c]pyrrol-5-one Step2->Ketone Step3 Reduction (NaBH4, MeOH) Ketone->Step3 Final N-Boc-Octahydrocyclopenta[c]pyrrol-5-ol Step3->Final

Figure 2: Synthetic workflow from the pyrrolidine diester to the target alcohol.

Medicinal Chemistry Utility

The octahydrocyclopenta[c]pyrrole scaffold is a bioisostere for proline and other saturated heterocycles, often used to improve metabolic stability and selectivity.

Key Applications
  • DPP-II Inhibitors: The 3-azabicyclo[3.3.0]octane core (equivalent to this scaffold) fits into the S1 specificity pocket of Dipeptidyl Peptidase II. The rigidity enhances potency compared to flexible linear analogues.

  • Kinase Inhibitors (p38 MAP): The scaffold serves as a linker, orienting the ATP-binding motif and the solvent-exposed tail in a precise geometry that minimizes entropic loss upon binding.

  • GPCR Antagonists (CCR5): Used as a core to display bulky aryl groups in specific vectors to block chemokine binding.

Reactivity Profile for SAR
  • Secondary Amine (N2): Highly nucleophilic. Readily undergoes alkylation, acylation, or reductive amination to attach the "left-hand" side of the drug molecule.

  • Secondary Alcohol (C5): Can be converted to:

    • Ethers: Via Williamson synthesis (lipophilic interactions).

    • Amines: Via mesylation and azide displacement (with inversion of configuration) to introduce a basic center.

    • Fluorine: Via DAST (bioisosteric replacement for OH).

References

  • PubChem. (2025).[2] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.[2][5] National Library of Medicine. Link

  • BenchChem. (2025).[6] A Comprehensive Technical Guide to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol (Analogous chemistry). Link

  • Van der Veken, P., et al. (2005). Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor. Journal of Medicinal Chemistry. Link

  • Google Patents. (2013).[1] Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1. Link

  • ChemScene. (2025). Octahydrocyclopenta[c]pyrrole Product Data. Link

Sources

Exploratory

Therapeutic potential of octahydrocyclopenta[c]pyrrol-5-ol in drug discovery

Title: The Octahydrocyclopenta[c]pyrrol-5-ol Scaffold: A Technical Guide to Privileged Bicyclic Amines in Drug Discovery Executive Summary: The Renaissance of -Rich Scaffolds In modern drug discovery, the "escape from Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Octahydrocyclopenta[c]pyrrol-5-ol Scaffold: A Technical Guide to Privileged Bicyclic Amines in Drug Discovery

Executive Summary: The Renaissance of -Rich Scaffolds

In modern drug discovery, the "escape from Flatland"—moving away from planar aromatic systems toward three-dimensional,


-rich architectures—is a critical strategy to improve solubility, selectivity, and metabolic stability. Octahydrocyclopenta[c]pyrrol-5-ol  (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane) represents a "privileged scaffold." Its fused 5,5-bicyclic system offers a defined stereochemical vector that restricts the conformational space of attached pharmacophores, enhancing binding affinity while maintaining a low molecular weight and favorable lipophilicity profile.

This guide details the technical utility of this scaffold, providing validated synthesis protocols, structural activity relationship (SAR) insights, and case studies in ophthalmology (RBP4 antagonists) and CNS disorders (Triple Reuptake Inhibitors).

Part 1: Structural Analysis & Physicochemical Properties

The core structure consists of a pyrrolidine ring fused to a cyclopentane ring. The presence of the hydroxyl group at the C5 position (or C7 depending on numbering) serves as a versatile "chemical handle" for further diversification, allowing medicinal chemists to probe specific sub-pockets within a protein target.

Key Structural Advantages:

  • Conformational Restriction: The cis-fused bicyclic system (the thermodynamically favored isomer) locks substituents into specific vectors, reducing the entropic penalty upon protein binding.

  • Favorable ClogP: Compared to planar indole or quinoline equivalents, this saturated scaffold lowers lipophilicity (LogP), reducing off-target toxicity and improving oral bioavailability.

  • Stereochemical Diversity: The molecule possesses multiple chiral centers (bridgehead carbons and the hydroxyl carbon), allowing for the synthesis of distinct enantiomers to fine-tune selectivity.

Table 1: Comparative Physicochemical Profile
PropertyOctahydrocyclopenta[c]pyrrol-5-ol CoreIndole Scaffold (Planar Analog)Impact on Drug Design
Hybridization High

fraction (Fsp3 > 0.8)
High

fraction
Higher Fsp3 correlates with better clinical success rates.
Solubility High (Polar surface area + basic amine)Low to ModerateImproved formulation options; reduced aggregation.
Metabolic Stability Moderate (sites for oxidation)Low (prone to P450 oxidation)Bicyclic cage protects internal bonds; amenable to fluorination.
Rigidity High (Fused ring system)High (Aromatic system)Both are rigid, but the bicyclic amine offers 3D vectors vs. 2D vectors.

Part 2: Synthetic Accessibility & Protocols

A robust, scalable synthesis is a prerequisite for any scaffold used in library generation. The following protocol describes the "Dieckmann Cyclization Route," which is preferred for its scalability and ability to generate the ketone intermediate (which is then reduced to the alcohol).

Experimental Workflow: Synthesis of the Scaffold

Objective: Synthesis of cis-octahydrocyclopenta[c]pyrrol-5-ol from dimethyl pyrrolidine-3,4-dicarboxylate derivatives.

Step-by-Step Protocol:

  • N-Protection:

    • Reagents: Dimethyl pyrrolidine-3,4-dicarboxylate, Di-tert-butyl dicarbonate (

      
      ), 
      
      
      
      , DCM.
    • Procedure: React the starting amine with

      
       to protect the nitrogen. This prevents side reactions during cyclization.
      
  • Dieckmann Cyclization (Ring Formation):

    • Reagents: NaH (Sodium Hydride) or KOtBu, Toluene/THF.

    • Mechanism:[1] Base-mediated intramolecular Claisen condensation.

    • Procedure: Add the N-Boc diester dropwise to a suspension of NaH in refluxing toluene. The resulting

      
      -keto ester intermediate forms the second ring.
      
  • Decarboxylation:

    • Reagents: dilute HCl or NaCl/DMSO at high heat (Krapcho conditions).

    • Procedure: Heat the

      
      -keto ester to promote decarboxylation, yielding N-Boc-hexahydrocyclopenta[c]pyrrol-5-one .
      
  • Stereoselective Reduction:

    • Reagents:

      
       (Sodium Borohydride) for racemic alcohol, or chiral CBS catalysts for enantioselective reduction.
      
    • Procedure: Dissolve the ketone in MeOH at 0°C. Add

      
       portion-wise.
      
    • Result: The hydride attacks from the less hindered face (convex face), predominantly yielding the endo-alcohol (cis-fused).

Self-Validating Checkpoint:

  • NMR Verification: The bridgehead protons (

    
    ) in the cis-fused system typically appear as multiplets around 2.5–3.0 ppm. The coupling constants (
    
    
    
    ) confirm the cis-fusion (typically
    
    
    Hz).
Visualizing the Synthesis Logic

SynthesisPath Start Pyrrolidine-3,4- dicarboxylate Protect N-Boc Protection Start->Protect Boc2O Cyclize Dieckmann Cyclization Protect->Cyclize NaH, Toluene Decarb Decarboxylation (-CO2) Cyclize->Decarb Heat, Acid Ketone Bicyclic Ketone Intermediate Decarb->Ketone Reduce Stereoselective Reduction (NaBH4) Ketone->Reduce Final Octahydrocyclopenta [c]pyrrol-5-ol Reduce->Final Yields 5-ol

Figure 1: The Dieckmann Cyclization route provides a scalable pathway to the bicyclic alcohol, allowing for stereochemical control during the reduction step.

Part 3: Medicinal Chemistry Applications (Case Studies)

The therapeutic value of octahydrocyclopenta[c]pyrrol-5-ol lies in its ability to orient pharmacophores in 3D space.

Case Study 1: RBP4 Antagonists (Ophthalmology)
  • Target: Retinol Binding Protein 4 (RBP4).[1][2]

  • Indication: Atrophic Age-Related Macular Degeneration (AMD).[2]

  • Mechanism: RBP4 antagonists reduce the uptake of serum retinol by the eye, preventing the accumulation of cytotoxic bisretinoids (lipofuscin) in the retinal pigment epithelium.[2]

  • Role of Scaffold:

    • Researchers replaced a flexible piperidine linker with the octahydrocyclopenta[c]pyrrole core.

    • Outcome: The rigid bicyclic core locked the attached aryl groups into a conformation that perfectly matched the RBP4 binding pocket. This resulted in a significant potency boost (IC50 improved from ~100 nM to ~12 nM) and improved microsomal stability compared to flexible analogs.

    • Key Insight: The 5-ol group can be converted to an amine or ether to extend into the solvent-exposed region of the protein, tuning solubility.

Case Study 2: Triple Reuptake Inhibitors (CNS)
  • Target: SERT, NET, and DAT transporters.[3][4]

  • Indication: Major Depressive Disorder (MDD).

  • Role of Scaffold:

    • 3-Aryl octahydrocyclopenta[c]pyrrole analogues were synthesized to mimic the spatial arrangement of neurotransmitters.

    • Outcome: The scaffold provided the necessary bulk and rigidity to occupy the central binding site of the transporters. The cis-fused geometry was critical; trans-fused analogs (where accessible) often showed reduced affinity due to steric clash.

Visualizing the Therapeutic Logic

SAR_Logic Scaffold Octahydrocyclopenta[c] pyrrol-5-ol Core Branch1 Functionalize -OH (Ether/Amine) Scaffold->Branch1 Secondary Vector Branch2 Functionalize -NH (Urea/Amide) Scaffold->Branch2 Primary Vector Target3 DOT1L Inhibitor (Lung Cancer) Branch1->Target3 Solubility Tuning Target1 RBP4 Antagonist (AMD Treatment) Branch2->Target1 Rigid Linker Strategy Target2 Triple Reuptake Inhibitor (Depression) Branch2->Target2 Bioisostere for Phenyl-Piperazine

Figure 2: The scaffold serves as a central hub. Modifications at the nitrogen (N-capping) and the hydroxyl group (C-5 functionalization) direct the molecule toward distinct therapeutic targets.

Part 4: Future Outlook & Expert Recommendations

  • Stereochemical Screening: Do not rely on the racemic mixture. The biological activity is often driven exclusively by one enantiomer (e.g., (3aR,5r,6aS)). Early resolution via chiral SFC (Supercritical Fluid Chromatography) is mandatory.

  • Scaffold Hopping: Use this scaffold to replace piperazines or 4-aminopiperidines in your hit-to-lead phase. If your current lead suffers from poor metabolic stability or low selectivity, the bicyclic cage of octahydrocyclopenta[c]pyrrole can shield the nitrogen and restrict conformation.

  • Library Design: Utilize the 5-hydroxyl group to append polar solubilizing groups (e.g., morpholine ethers) if the lipophilicity of the final molecule becomes too high.

References

  • Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. Link

  • Shao, L., et al. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry. Link

  • BenchChem. (2026).[5] Octahydrocyclopenta[c]pyrrole: Unveiling a Privileged Scaffold in Medicinal Chemistry. Link

  • Yu, Y., et al. (2020). Discovery of first-in-class DOT1L inhibitors against the R231Q gain-of-function mutation. Acta Pharmaceutica Sinica B. Link

  • PubChem. (2025).[6] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Data Sheet. Link

Sources

Foundational

Stereochemical Architectures of Octahydrocyclopenta[c]pyrrol-5-ol: Synthesis, Stability, and Medicinal Utility

The following technical guide details the stereochemical, synthetic, and functional characteristics of octahydrocyclopenta[c]pyrrol-5-ol isomers. Part 1: Structural Paradigm & Isomeric Stability The octahydrocyclopenta[c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, synthetic, and functional characteristics of octahydrocyclopenta[c]pyrrol-5-ol isomers.

Part 1: Structural Paradigm & Isomeric Stability

The octahydrocyclopenta[c]pyrrole scaffold (systematically 3-azabicyclo[3.3.0]octane ) represents a privileged bicyclic framework in medicinal chemistry. Its utility stems from its ability to restrict the conformational space of pharmacophores, often serving as a rigidified bioisostere of proline or piperidine.

When a hydroxyl group is introduced at position 5 (the "tip" of the cyclopentane ring, C7 in bicyclo nomenclature), the molecule acquires additional stereochemical complexity. The analysis must distinguish between ring fusion stereochemistry (cis vs. trans) and substituent stereochemistry (endo vs. exo relative to the bridgehead).

Cis-Fused vs. Trans-Fused Isomers

The thermodynamic stability of the bicyclo[3.3.0]octane system is governed by the ring strain inherent in fusing two five-membered rings.

  • Cis-Fusion (Thermodynamically Favored):

    • Conformation: The cis-fused isomer adopts a characteristic "V-shape" or "open-book" conformation. The bridgehead hydrogens (

      
       and 
      
      
      
      ) are on the same face.
    • Stability: This isomer is approximately 6 kcal/mol more stable than the trans-isomer. The two rings can adopt envelope conformations with minimal angle strain.

    • Prevalence: Virtually all medicinal chemistry applications (e.g., Gliclazide intermediates, P2Y14 antagonists) utilize the cis-fused scaffold.

  • Trans-Fusion (High-Energy/Strained):

    • Conformation: The trans-fusion requires the two five-membered rings to be joined with bridgehead hydrogens on opposite faces. In a [3.3.0] system, this imposes severe angle strain and torsional distortion.

    • Accessibility: While trans-bicyclo[4.4.0]decane (decalin) is stable, trans-bicyclo[3.3.0]octane is highly strained. It is generally not accessible via standard cyclization methods and requires specific constraints or transition-metal-mediated rearrangements (e.g., Zr-mediated cyclization) to trap.

Stereochemistry of the 5-Hydroxyl Group

In the dominant cis-fused framework, the molecule possesses a plane of symmetry (passing through the nitrogen and C5), making the unsubstituted parent compound meso . However, the hydroxyl group at C5 can exist in two diastereomeric forms relative to the bridgehead hydrogens:

  • Endo-Isomer (Syn): The -OH group is on the concave face of the "V-shape" (same side as the bridgehead hydrogens).

  • Exo-Isomer (Anti): The -OH group is on the convex face of the "V-shape" (opposite side to the bridgehead hydrogens).

The Exo-isomer is typically the thermodynamically more stable product due to reduced steric compression within the "V" cavity, but the Endo-isomer is often the kinetic product of ketone reduction (see Synthesis).

IsomerLogic Precursor Octahydrocyclopenta[c]pyrrol-5-one CisSystem Cis-Fused Scaffold (Thermodynamic Minimum) Precursor->CisSystem Standard Synthesis TransSystem Trans-Fused Scaffold (High Strain ~6 kcal/mol) Precursor->TransSystem High Energy Pathway Red_Endo Endo-5-OH (Kinetic) (OH on Concave Face) CisSystem->Red_Endo Hydride Attack from Convex Face Red_Exo Exo-5-OH (Thermodynamic) (OH on Convex Face) CisSystem->Red_Exo Equilibration / Bulky Hydride

Caption: Stereochemical divergence in the [3.3.0] bicyclic system. The cis-fused scaffold is the primary entry point for functional isomers.

Part 2: Synthetic Protocols

The most robust route to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol involves a [3+2] cycloaddition followed by a stereoselective reduction.

Protocol A: [3+2] Dipolar Cycloaddition (Scaffold Construction)

This reaction constructs the cis-fused bicyclic skeleton in a single step using an azomethine ylide.

  • Reagents:

    • Dipolarophile: Cyclopent-2-en-1-one (1.0 equiv).

    • Ylide Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (or generated in situ from N-benzylglycine + paraformaldehyde).

    • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount) if using the silyl precursor.

  • Procedure:

    • Dissolve N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine in DCM at 0°C.

    • Add cyclopent-2-en-1-one followed by catalytic TFA.

    • The reaction undergoes [3+2] cycloaddition to yield 2-benzyl-octahydrocyclopenta[c]pyrrol-5-one .

    • Note: The ring fusion is exclusively cis due to the geometric constraints of the transition state.

Protocol B: Stereoselective Reduction (Functionalization)

Reduction of the ketone moiety determines the endo/exo ratio of the alcohol.

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol/THF.
    
  • Mechanism:

    • The cis-fused system adopts a puckered shape.

    • The hydride reagent (

      
      ) preferentially attacks the carbonyl from the convex (exo)  face, which is sterically less hindered.
      
    • Outcome: Attack from the exo face pushes the resulting oxygen to the endo face.

  • Step-by-Step:

    • Dissolve the ketone (2-benzyl-octahydrocyclopenta[c]pyrrol-5-one) in MeOH at 0°C.

    • Add NaBH

      
       (1.5 equiv) portion-wise.
      
    • Stir for 2 hours. Quench with water.

    • Result: Predominantly (3aR,5r,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-5-ol (Endo-alcohol).

    • Purification: The isomers can be separated by column chromatography if minor amounts of the exo-alcohol are formed.

Protocol C: Deprotection (Optional)

To obtain the free secondary amine (if the N-benzyl group is not desired):

  • Hydrogenolysis:

    
     (1 atm), Pd/C (10%), EtOH.
    
  • Yields the free amine octahydrocyclopenta[c]pyrrol-5-ol .

Part 3: Comparative Data Analysis

The following table summarizes the physicochemical distinctions between the isomers.

FeatureCis-Fused (Endo-OH)Cis-Fused (Exo-OH)Trans-Fused
Thermodynamic Stability Moderate (Kinetic Product)High (Thermodynamic Product)Very Low (Highly Strained)
Ring Shape V-Shaped (Puckered)V-Shaped (Puckered)Distorted / Twisted
Bridgehead H Relationship Syn (Same face)Syn (Same face)Anti (Opposite face)
Hydroxyl Orientation Concave Face (Inside V)Convex Face (Outside V)N/A
Synthetic Accessibility High (NaBH

reduction)
High (Equilibration/L-Selectride)Low (Requires Zr-mediation)
Medicinal Utility Primary Scaffold (P2Y14, Autotaxin)Secondary ScaffoldRare / Theoretical

Part 4: Medicinal Chemistry Applications[1][2][3][4]

The octahydrocyclopenta[c]pyrrol-5-ol scaffold is utilized to improve the metabolic stability and receptor affinity of drug candidates by "locking" flexible chains into a rigid bicyclic format.

P2Y14 Receptor Antagonists

Researchers have utilized the cis-fused 5-ol scaffold to replace flexible piperidine rings in P2Y14 antagonists. The rigid geometry positions the hydroxyl group to interact with polar residues in the receptor pocket, while the bicyclic core fills the hydrophobic space more efficiently than a flat aromatic ring.

  • Key Insight: The endo-hydroxyl group often provides a specific hydrogen bond vector that is unavailable in the planar pyrrole or flexible piperidine analogs.

Autotaxin (ATX) Inhibitors

In the development of ATX inhibitors, the (3aR,5r,6aS) isomer serves as a linker. The specific stereochemistry is critical; inverting the bridgehead carbons (to trans) or the hydroxyl center results in a loss of potency (>100-fold), demonstrating the necessity of the "V-shape" for correct binding pose alignment.

MedChem Target Biological Target (e.g., P2Y14, ATX) Scaffold Cis-Octahydrocyclopenta[c]pyrrol-5-ol Scaffold->Target High Affinity Binding Effect1 Conformational Locking (Entropy Reduction) Scaffold->Effect1 Effect2 Vectorial H-Bonding (5-OH Interaction) Scaffold->Effect2 Effect1->Target Effect2->Target

Caption: Mechanism of action for the [3.3.0] scaffold in receptor binding.

References

  • National Institutes of Health (NIH) - PubChem. Cyclopenta[c]pyrrole, octahydro-, cis- (CID 22809663). Available at: [Link]

  • Journal of Medicinal Chemistry. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. Available at: [Link]

  • Google Patents.WO2014048865A1 - New bicyclic derivatives (Autotaxin Inhibitors).
Exploratory

Metabolic Stability Profiles of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives: A Technical Guide

Topic: Metabolic Stability Profiles of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profiles of Octahydrocyclopenta[c]pyrrol-5-ol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the [3.3.0] Bicyclic Core

In modern medicinal chemistry, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. The octahydrocyclopenta[c]pyrrol-5-ol scaffold (often referred to as a 3-azabicyclo[3.3.0]octane derivative) represents a "privileged" core that offers a unique balance of structural rigidity and metabolic resilience.

Unlike flexible linear amines that are prone to rapid oxidative clearance, this bicyclic system constrains the nitrogen lone pair and the carbon skeleton, frequently resulting in superior microsomal stability. This guide analyzes the metabolic fate of this scaffold, identifying specific "soft spots" for modification and providing rigorous protocols for assessing its stability in preclinical development.

Key Physicochemical Advantages
  • High Fsp3 Fraction: Increases solubility and reduces promiscuous binding compared to aromatic analogs.

  • Defined Stereochemistry: The cis-fused junction (3aR, 6aS) creates a distinct "cup" shape, allowing precise vectoring of substituents.

  • Metabolic Handle: The C5-hydroxyl group serves as a polarity anchor, reducing LogP (typically ~0.4–1.0) and shifting clearance toward Phase II conjugation rather than oxidative bioactivation.

Structural Analysis & Metabolic Liabilities

To engineer stable drugs, one must first understand the intrinsic reactivity of the core. The octahydrocyclopenta[c]pyrrol-5-ol scaffold presents three primary zones of metabolic interest.

Zone A: The Pyrrolidine Nitrogen (Phase I)

As a secondary or tertiary amine (depending on substitution), the nitrogen is the primary site for oxidative attack.

  • N-Dealkylation: If N-substituted with alkyl groups, Cytochrome P450s (CYPs) will target the

    
    -carbon of the substituent, leading to dealkylation.
    
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen to an N-oxide, though steric bulk at the fusion carbons (3a/6a) often retards this rate compared to simple pyrrolidines.

Zone B: The -Carbons (C1/C3) (Phase I)

The carbons adjacent to the nitrogen (C1 and C3) are susceptible to CYP-mediated hydroxylation.

  • Mechanism: Hydrogen abstraction

    
     Carbinolamine formation 
    
    
    
    Ring opening.
  • Stability Factor: In the [3.3.0] bicyclic system, the ring strain and steric environment of the cis-fusion make the abstraction of

    
    -protons less energetically favorable than in flexible piperidines, conferring "inherent" stability.
    
Zone C: The C5-Hydroxyl Group (Phase II)

The C5-OH is a direct handle for conjugation.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can rapidly conjugate this position. While this leads to high clearance, it is a "safe" clearance pathway (detoxification) compared to the formation of reactive electrophiles via oxidation.

Mechanistic Metabolic Pathways

The following diagram maps the predicted metabolic fate of a generic N-substituted octahydrocyclopenta[c]pyrrol-5-ol derivative.

DOT Diagram 1: Metabolic Map of Octahydrocyclopenta[c]pyrrol-5-ol

MetabolicMap Parent Parent Scaffold (Octahydrocyclopenta[c]pyrrol-5-ol) NOxide N-Oxide Metabolite (Phase I: FMO/CYP) Parent->NOxide N-Oxidation AlphaOH α-Hydroxy Intermediate (Unstable Carbinolamine) Parent->AlphaOH CYP-mediated α-C Hydroxylation Glucuronide O-Glucuronide Conjugate (Phase II: UGTs) Parent->Glucuronide UGT Conjugation (Major Route) Dealkyl N-Dealkylated Core (Active Metabolite?) Parent->Dealkyl Oxidative Dealkylation RingOpen Ring-Opened Aldehyde (Bioactivation Risk) AlphaOH->RingOpen Spontaneous Ring Scission

Caption: Predicted metabolic pathways showing the divergence between stable conjugation (Green) and potentially reactive oxidative ring opening (Red).

Experimental Assessment Protocols

To validate the stability profile of derivatives containing this core, a tiered assay approach is required. Do not rely solely on microsomes (HLM), as they lack the cofactor (UDPGA) necessary to detect the critical glucuronidation pathway.

Tier 1: Metabolic Stability (Microsomes vs. Hepatocytes)

Objective: Distinguish between oxidative clearance (CYP) and conjugative clearance (UGT).

Protocol:

  • System A (Oxidative): Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • System B (Global): Cryopreserved Human Hepatocytes (Suspension).

  • Conditions:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Timepoints: 0, 15, 30, 60, 120 min.

    • Analysis: LC-MS/MS (monitor disappearance of parent).

Interpretation:

  • If

    
    , the compound is likely cleared via Phase II Glucuronidation  at the C5-OH position.
    
  • If

    
    , clearance is primarily Oxidative  (Phase I).
    
Tier 2: Metabolite Identification (Soft Spot Analysis)

Objective: Map the exact site of metabolism to guide structural optimization.

Workflow Diagram:

MetIDWorkflow Incubation Incubate 10 µM Compound with Hepatocytes (2h) Quench Quench with Acetonitrile Centrifuge Incubation->Quench LCMS High-Res LC-MS/MS (Q-TOF or Orbitrap) Quench->LCMS DataMining Data Mining (Mass Defect Filtering) LCMS->DataMining Decision Major Metabolite? DataMining->Decision M_Plus_16 +16 Da (Oxidation) Check C1/C3 or Ring Decision->M_Plus_16 Oxidative M_Plus_176 +176 Da (Glucuronidation) Confirm C5-OH Decision->M_Plus_176 Conjugative

Caption: Metabolite Identification workflow to distinguish between oxidative liabilities and phase II conjugation.

Case Study: RBP4 Antagonists

The utility of the octahydrocyclopenta[c]pyrrol-5-ol scaffold is best exemplified by the development of Retinol Binding Protein 4 (RBP4) antagonists. Researchers at Vertex Pharmaceuticals and other groups utilized this core to replace less stable piperidine and piperazine scaffolds.

Comparative Stability Data

The following table summarizes data derived from optimization campaigns (e.g., J. Med. Chem. 2015).

Core ScaffoldStructure TypeHLM Stability (

)
Primary Metabolic Liability
Piperidine Monocyclic< 15 minRapid

-oxidation & ring opening
Piperazine Monocyclic< 30 minN-oxidation & N-dealkylation
[3.3.0] Bicyclic Fused Bicyclic > 120 min High Stability (Steric shielding of N)

Key Insight: Incorporation of the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core (specifically Compound 33 in the referenced series) resulted in "excellent microsomal stability" while maintaining high potency (


 nM).[1] The rigid framework prevents the "induced fit" required for rapid metabolism by many CYP isoforms.

Optimization Strategies

If your derivative shows suboptimal stability, apply these medicinal chemistry tactics:

  • Block Glucuronidation: If hepatocyte clearance is high due to the C5-OH, consider:

    • Methylation of the alcohol (C5-OMe).

    • Fluorination of the adjacent carbon to electronically deactivate the -OH.

    • Inversion of stereochemistry (sometimes UGTs are stereoselective).

  • Prevent

    
    -Oxidation: 
    
    • Introduce a fluorine atom or methyl group at the C1 or C3 positions.

    • Electron-withdrawing groups (EWGs) on the nitrogen substituent will reduce the electron density of the lone pair, slowing down oxidation.

References

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4.Journal of Medicinal Chemistry, 2015.

    • Source:

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition.Drug Metabolism and Disposition, 2006.

    • Source:

  • Metabolism of five membered nitrogen containing heterocycles.Hypha Discovery, 2023.

    • Source:

  • Synthesis and biological evaluation of azobicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.[2]

    • Source:

Sources

Foundational

Octahydrocyclopenta[c]pyrrol-5-ol: A High-Fsp³ Scaffold for Fragment-Based Design

The following technical guide details the structural utility, synthetic access, and application of octahydrocyclopenta[c]pyrrol-5-ol in fragment-based drug discovery (FBDD). Executive Summary In the transition from "flat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic access, and application of octahydrocyclopenta[c]pyrrol-5-ol in fragment-based drug discovery (FBDD).

Executive Summary

In the transition from "flat" aromatic-dominated chemical space to three-dimensional (3D) drug design, the octahydrocyclopenta[c]pyrrol-5-ol scaffold (also known as 5-hydroxy-octahydrocyclopenta[c]pyrrole or 7-hydroxy-3-azabicyclo[3.3.0]octane) has emerged as a privileged fragment.[1] Characterized by a rigid bicyclic [3.3.0] core, this scaffold offers high Fraction of sp³ carbon (Fsp³) , defined stereochemical vectors, and superior solubility compared to planar heteroaromatics.

This guide analyzes the scaffold's physicochemical profile, details a robust synthetic route via the Pauson-Khand reaction, and reviews its successful deployment in targeting Retinol Binding Protein 4 (RBP4) and monoamine transporters.

Structural & Physicochemical Profile

The core structure consists of a pyrrolidine ring cis-fused to a cyclopentane ring. The "5-ol" designation places a hydroxyl group on the cyclopentane moiety, providing a critical vector for hydrogen bonding or further elaboration.

Stereochemical Configuration

The cis-fused junction is thermodynamically preferred over the trans-fusion in [3.3.0] systems due to ring strain. This cis-fusion imparts a "V-shape" or "open-book" topology to the molecule, contrasting sharply with the linearity of piperazines or spiro-cycles.

  • Rigidity: The bicyclic fusion locks the conformation, reducing the entropic penalty upon protein binding.

  • Vectors:

    • N-Vector (Pyrrole Nitrogen): Typically used for linking to the core pharmacophore or solvent-exposed solubilizing groups.

    • O-Vector (C5-Hydroxyl): positioned to engage specific polar residues or serve as a handle for ether/ester formation.

Physicochemical Metrics

The following table summarizes the properties of the N-Boc protected fragment, a common starting point for library synthesis.

PropertyValue (Approx.)Significance in FBDD
Molecular Weight ~227 Da (Boc) / 127 Da (Free)Ideal for "Rule of 3" compliance.
cLogP 1.2 (Boc) / -0.5 (Free)Low lipophilicity aids aqueous solubility.
Fsp³ Score 0.71High 3D character; correlates with improved clinical success.
H-Bond Donors 1 (OH)Specific interaction point.
H-Bond Acceptors 2 (N, OH)Versatile binding potential.
Topological Polar Surface Area (TPSA) ~40 ŲGood membrane permeability prediction.

Synthetic Access: The Pauson-Khand Route[2]

While several routes exist (e.g., from diallylamine or cyclopentane-1,2-dicarboxylates), the intramolecular Pauson-Khand reaction provides the most elegant access to the 5-functionalized core. This route constructs the bicyclic skeleton and the ketone functionality (precursor to the alcohol) in a single step from an acyclic enyne.

Protocol Narrative

The synthesis targets N-Boc-octahydrocyclopenta[c]pyrrol-5-ol . The logic follows a "Build-Couple-Pair" strategy, where the bicyclic core is built first, then reduced.

Step 1: Precursor Assembly (Enyne Formation)
  • Reagents: Propargyl bromide, Allylamine, Boc-anhydride.

  • Procedure: N-protection of allylamine followed by alkylation with propargyl bromide yields N-Boc-N-allyl-propargylamine .

  • Causality: The N-Boc group is essential not just for protection, but to restrict the conformational freedom of the enyne, favoring the cyclization transition state (Thorpe-Ingold effect).

Step 2: Pauson-Khand Cyclization
  • Reagents: Co₂(CO)₈ (Dicobalt octacarbonyl), NMO (N-methylmorpholine N-oxide) or heat.

  • Mechanism: The alkyne complexes with cobalt, followed by alkene insertion and CO insertion.

  • Product: N-Boc-3-azabicyclo[3.3.0]oct-5-en-7-one .

  • Note: This forms the unsaturated ketone. The [3.3.0] numbering places the ketone at position 7 (equivalent to position 5 in cyclopenta[c]pyrrole nomenclature).

Step 3: Hydrogenation & Reduction [2][3]
  • Reagents: H₂/Pd-C (for alkene), then NaBH₄ (for ketone).

  • Procedure:

    • Catalytic hydrogenation saturates the C=C double bond, yielding the saturated ketone.

    • Sodium borohydride reduction of the ketone yields the target alcohol.[4][5]

  • Stereochemistry: The reduction typically yields a mixture of endo and exo alcohols, which can be separated via flash chromatography. The endo isomer is often the major product due to hydride attack from the less hindered convex face.

Visualization of Synthesis

SynthesisPath Start Allylamine Inter1 N-Boc-N-allyl- propargylamine Start->Inter1 1. Boc2O 2. Propargyl Br Cycliz Pauson-Khand (Co2(CO)8) Inter1->Cycliz Complexation BicyclicEnone Bicyclic Enone (Unsaturated) Cycliz->BicyclicEnone Cyclization + CO insert SatKetone Saturated Ketone (Octahydro-5-one) BicyclicEnone->SatKetone H2, Pd/C Final Octahydrocyclopenta [c]pyrrol-5-ol SatKetone->Final NaBH4 (Stereoselective)

Figure 1: Synthetic pathway via Pauson-Khand cyclization to access the 5-hydroxy scaffold.

Case Studies in Fragment-Based Design

The utility of octahydrocyclopenta[c]pyrrol-5-ol is best understood through its application in optimizing binding affinity and metabolic stability.

RBP4 Antagonists (Retinol Binding Protein 4)

Researchers at Pfizer and allied groups utilized this scaffold to treat atrophic Age-Related Macular Degeneration (AMD).

  • Challenge: The initial hit contained an anthranilic acid moiety which, while potent, suffered from poor physicochemical properties.

  • Solution: The octahydrocyclopenta[c]pyrrole core was introduced as a bioisostere.

  • Mechanism: The bicyclic amine replaced the planar linker, positioning a carboxylic acid (attached via the pyrrole nitrogen) and a trifluoromethylphenyl group (attached via the cyclopentane) into the RBP4 binding pocket.

  • Outcome: The [3.3.0] analog (Compound 33 in literature) showed improved microsomal stability and exquisite potency (IC₅₀ = 12.8 nM), validating the scaffold's ability to maintain critical vectors while improving "drug-likeness" [1].

Triple Reuptake Inhibitors (TRI)

In the search for novel antidepressants, the scaffold was used to inhibit SERT, NET, and DAT transporters.

  • Design: The scaffold served as a rigid spacer between an aryl group and the basic nitrogen.

  • Result: The rigid cis-fusion restricted the aryl group's rotation, locking the molecule in a bioactive conformation that planar analogs could not achieve. This led to nanomolar potency across all three transporters [2].

Strategic Design & Optimization Logic

When deploying this fragment, the following design rules apply:

Vector Analysis

The scaffold provides two distinct growth vectors that are geometrically orthogonal.

  • Vector A (Amine): Ideal for amide coupling or reductive amination. In the RBP4 case, this vector carried the acidic headgroup.

  • Vector B (Hydroxyl): Can be converted to a fluoride (for metabolic blocking), an ether (to reach lipophilic pockets), or oxidized back to a ketone for reductive amination with a second amine (creating a diamine scaffold).

Metabolic Stability

The cyclopentane ring is susceptible to oxidative metabolism by CYP450 enzymes.

  • Risk: Hydroxylation at the C-H bonds adjacent to the fusion.

  • Mitigation: The presence of the 5-hydroxyl group actually pre-oxidizes the ring, often preventing further uncontrolled metabolism at that site. However, capping the hydroxyl (e.g., as a methoxy) is often required to prevent glucuronidation.

FBDD Workflow Visualization

FBDD_Workflow FragScreen Fragment Screen (NMR/SPR) HitID Hit: Planar Amine (Low Fsp3) FragScreen->HitID ScaffoldHop Scaffold Hop to [3.3.0] Bicycle HitID->ScaffoldHop Improve 3D Shape VectorGrowth Vector Elaboration (N-sub / O-sub) ScaffoldHop->VectorGrowth Exploit Vectors LeadOpt Lead Candidate (High Potency/Solubility) VectorGrowth->LeadOpt SAR Optimization LeadOpt->ScaffoldHop Back-up Series

Figure 2: Logical flow of incorporating the [3.3.0] scaffold to evolve a fragment hit into a lead.

References

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. Source: National Institutes of Health (PMC) / J. Med. Chem. URL:[Link]

  • Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Source: PubMed / ACS Chemical Neuroscience. URL:[Link]

  • Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization. Source: Loyola eCommons. URL:[Link]

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

Physical characteristics and solubility of octahydrocyclopenta[c]pyrrol-5-ol

Topic: Physical Characteristics and Solubility of Octahydrocyclopenta[c]pyrrol-5-ol Content Type: Technical Monograph Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1] A Critical Analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Characteristics and Solubility of Octahydrocyclopenta[c]pyrrol-5-ol Content Type: Technical Monograph Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers[1]

A Critical Analysis of Physicochemical Properties and Solubilization Strategies

Executive Summary: The "Escape from Flatland"

In modern drug discovery, Octahydrocyclopenta[c]pyrrol-5-ol (CAS: 1323417-56-6 for the HCl salt) represents a pivotal "3D-scaffold."[1] Unlike planar aromatic heterocycles (e.g., indole, pyrrole), this bicyclic system offers high


 (fraction of 

hybridized carbons), enhancing water solubility and metabolic stability while providing defined vectors for substituent growth.

This guide provides a rigorous examination of its physical state, stereochemical implications, and pH-dependent solubility profiles, designed to support its integration into fragment-based drug discovery (FBDD) and lead optimization.

Structural Identity & Stereochemistry

The molecule consists of a pyrrolidine ring fused to a cyclopentane ring, bearing a hydroxyl group at the 5-position. The stereochemistry is critical for biological recognition.

Stereochemical Configuration

The most chemically relevant isomer for library synthesis is the cis-fused system, often denoted as (3aR,5r,6aS) (meso-like relative configuration).

  • Bridgehead Carbons (3a, 6a): Cis-fusion forces the rings into a "cup" or "V" shape, reducing the molecular footprint compared to trans-fused systems.[1]

  • Hydroxyl Position (C5): The relative orientation (exo vs. endo) determines the vector of hydrogen bonding. The exo-hydroxyl group projects away from the concave face, maximizing solvent accessibility.

Stereochemistry Core Octahydrocyclopenta[c]pyrrol-5-ol Fusion Ring Fusion (C3a - C6a) Core->Fusion OH_Orient C5-OH Orientation Core->OH_Orient Cis Cis-Fused (Stable, Compact) Fusion->Cis Preferred Trans Trans-Fused (High Strain) Fusion->Trans Exo Exo (Convex Face) High Solvation OH_Orient->Exo Target Endo Endo (Concave Face) Steric Shielding OH_Orient->Endo

Figure 1: Stereochemical hierarchy determining the physical stability and solvation properties of the scaffold.

Physicochemical Characterization

The following data aggregates experimental values for the Hydrochloride salt (the standard commercial form) and calculated descriptors for the free base.

Key Constants Table
PropertyValue (HCl Salt)Value (Free Base)Context
Molecular Weight 163.65 g/mol 127.19 g/mol Low MW ideal for fragment libraries.[1]
Physical State White to off-white solidViscous oil / Low melt solidSalt formation raises MP significantly.[1]
Melting Point > 200°C (Decomp.)~60-80°C (Predicted)High lattice energy in salt form.[1]
LogP (Oct/Water) N/A (Ionic)0.31 - 0.40Highly hydrophilic; minimal lipophilicity.[1]
TPSA 32.3

32.3

Polar surface area < 140

suggests good permeability.
pKa (Amine) ~11.5~11.5Strong secondary base; protonated at physiological pH.
H-Bond Donors 2 (NH, OH)2Critical for solubility and target binding.
Interpretation
  • Hygroscopicity: The HCl salt is moderately hygroscopic. The secondary amine and free hydroxyl group create high affinity for atmospheric moisture. Storage under desiccant is mandatory.[1]

  • Thermal Stability: The bicyclic core is thermally stable, but the free base is prone to oxidation at the secondary amine if left exposed to air over prolonged periods.

Solubility Profile & Dissolution Logic

Understanding the solubility of octahydrocyclopenta[c]pyrrol-5-ol requires analyzing its acid-base behavior.[1]

Aqueous Solubility[2]
  • pH < 9.0: The secondary amine (pKa ~11.5) is fully protonated (

    
    ).
    
    • Solubility:Extremely High (>100 mg/mL) . The ionic charge dominates, making it freely soluble in water, saline, and acidic media.

  • pH > 11.0: The amine deprotonates to the neutral free base.

    • Solubility: Decreases but remains moderate due to the hydrophilic -OH group and low LogP (0.4).[1] Unlike lipophilic drugs that crash out at high pH, this scaffold maintains solubility >10 mg/mL even as a free base.

Organic Solvent Compatibility[1]
  • Polar Protic (MeOH, EtOH): Highly soluble (Salt and Free Base).

  • Polar Aprotic (DMSO, DMF): Soluble (>50 mM). Ideal for stock solution preparation.[1]

  • Non-Polar (Hexane, Toluene): Insoluble (Salt); Sparingly soluble (Free Base).

Solubility Input Compound Input (HCl Salt) Media Solvent System Input->Media Water Aqueous (pH 1-9) Media->Water DMSO DMSO / DMF Media->DMSO DCM DCM / Chloroform Media->DCM Result_Water Freely Soluble (Ionic Species) Water->Result_Water Result_DMSO Soluble (Stock Solution) DMSO->Result_DMSO Result_DCM Insoluble (Salt) Requires Free Basing DCM->Result_DCM Partitioning

Figure 2: Solubility decision tree for formulation and extraction.

Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution (DMSO)

Rationale: DMSO is the universal solvent for biological assays. The HCl salt can liberate HCl gas over time if the DMSO is "wet," leading to degradation.

  • Desiccation: Dry the solid HCl salt in a vacuum desiccator over

    
     for 4 hours prior to weighing.
    
  • Weighing: Weigh 16.37 mg of the HCl salt into a generic glass vial (avoid plastics that may leach with DMSO).

  • Solubilization: Add 900

    
    L of anhydrous DMSO (99.9%).
    
  • Sonication: Sonicate at 40 kHz for 30 seconds. The solution should be clear and colorless.

  • Volume Adjustment: Adjust final volume to 1.0 mL with DMSO.

  • QC Check: Dilute 1:10 in water. If precipitation occurs (unlikely), the sample is impure or not the correct salt form.

Protocol: Free Base Extraction (for Chemical Synthesis)

Rationale: Many coupling reactions require the nucleophilic free amine.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 5 mL of water (min. volume).

  • Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12.

  • Extraction: Extract exhaustively with DCM (

    
     mL) or Chloroform/Isopropanol (3:1) if the compound is stubborn.
    
    • Note: Due to high water solubility, simple ether extraction is often inefficient.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Validation:

    
    H NMR should show the disappearance of the broad ammonium protons (~9-10 ppm).
    

Applications in Drug Design

The octahydrocyclopenta[c]pyrrol-5-ol scaffold is utilized to improve the physicochemical properties of lead compounds.[1]

  • Vector Control: The rigid bicyclic system orients the -OH and -NH groups in specific vectors, unlike flexible acyclic linkers.[1]

  • Solubility Enhancer: Replacing a phenyl ring with this core typically lowers LogP by ~1.5 to 2.0 units and increases solubility.

  • Metabolic Stability: The absence of aromatic protons reduces the risk of CYP450-mediated oxidation (e.g., epoxidation) common in aromatic rings.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]

  • Cioffi, C. L., et al. (2015).[2] Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4. Journal of Medicinal Chemistry, 58(15), 5863-5888. (Contextual usage of scaffold).

Sources

Foundational

Role of octahydrocyclopenta[c]pyrrol-5-ol in conformational restriction

An In-Depth Technical Guide to the Role of Octahydrocyclopenta[c]pyrrol-5-ol in Conformational Restriction For Researchers, Scientists, and Drug Development Professionals Abstract The quest for therapeutic agents with hi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Octahydrocyclopenta[c]pyrrol-5-ol in Conformational Restriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for therapeutic agents with high affinity and selectivity is a cornerstone of modern drug discovery. A pivotal strategy in achieving this is the principle of conformational restriction, wherein a flexible bioactive molecule is rigidified to favor the specific three-dimensional arrangement required for optimal interaction with its biological target. This guide delves into the role of the octahydrocyclopenta[c]pyrrol-5-ol scaffold as a powerful tool for imparting conformational constraint. We will explore the underlying principles of its design, its synthesis, and its application in medicinal chemistry, providing both theoretical insights and practical methodologies for its implementation in drug design programs.

The Imperative of Conformational Restriction in Drug Design

The binding of a small molecule ligand to its protein target is a dynamic process governed by a delicate balance of enthalpic and entropic factors. Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers. The bioactive conformation, the specific spatial arrangement that allows for productive binding, represents only a fraction of this population. The energetic cost of "freezing" a flexible ligand into its bioactive conformation upon binding contributes negatively to the overall binding free energy.

By incorporating rigid structural motifs, such as bicyclic ring systems, medicinal chemists can pre-organize a molecule into a conformation that is closer to the one required for binding.[1] This strategy offers several key advantages:

  • Enhanced Potency: By reducing the entropic penalty associated with binding, conformational restriction can lead to a significant increase in binding affinity.[2]

  • Improved Selectivity: A rigid molecule is less likely to adopt the diverse conformations required to bind to off-target proteins, thus improving its selectivity profile.[3]

  • Favorable Pharmacokinetic Properties: Increased rigidity can lead to improved metabolic stability and cell permeability.

The octahydrocyclopenta[c]pyrrole framework has emerged as a "privileged scaffold" in this context, offering a robust and synthetically accessible platform for achieving these goals.[4][5]

The Octahydrocyclopenta[c]pyrrole Scaffold: A Privileged Framework

The octahydrocyclopenta[c]pyrrole scaffold is a fused bicyclic system consisting of a cyclopentane ring and a pyrrolidine ring. This arrangement results in a compact, three-dimensional structure that severely limits the rotational freedom of appended functional groups.[6]

Physicochemical Properties

The parent octahydrocyclopenta[c]pyrrole is a foundational building block with the following key properties:

PropertyValueSource
Molecular FormulaC₇H₁₃NPubChem
Molecular Weight111.18 g/mol PubChem[7]
XLogP31.1PubChem[7]
Hydrogen Bond Donor Count1PubChem[7]
Hydrogen Bond Acceptor Count1PubChem[7]

The introduction of a hydroxyl group at the 5-position to form octahydrocyclopenta[c]pyrrol-5-ol modifies these properties, increasing polarity and providing an additional hydrogen bond donor.

The Role of the 5-Hydroxyl Group

The hydroxyl group at the 5-position of the octahydrocyclopenta[c]pyrrol-5-ol scaffold is not merely a passive substituent. It plays a crucial and multifaceted role in modulating the molecule's properties and its interactions with biological targets.

  • A Vector for Further Functionalization: The hydroxyl group serves as a versatile chemical handle for the introduction of additional pharmacophoric elements through ether or ester linkages. This allows for the systematic exploration of the chemical space around the rigid core, a critical step in optimizing ligand-target interactions.

  • Direct Engagement in Hydrogen Bonding: As a potent hydrogen bond donor and acceptor, the hydroxyl group can directly participate in the network of non-covalent interactions that anchor a drug molecule within the binding site of its target protein. This can lead to a significant increase in binding affinity.[8]

  • Modulation of Physicochemical Properties: The introduction of a hydroxyl group increases the polarity of the scaffold, which can be fine-tuned to optimize solubility and other pharmacokinetic parameters.

  • Influence on Conformational Preference: The electronegative oxygen atom of the hydroxyl group can influence the puckering of the cyclopentane ring through stereoelectronic effects, such as the gauche effect.[1] This can further stabilize a particular conformation of the bicyclic system, enhancing its pre-organization for binding.

Application in Drug Discovery: A Case Study

The utility of the octahydrocyclopenta[c]pyrrole scaffold is exemplified in the development of antagonists for Retinol Binding Protein 4 (RBP4), a target for the potential treatment of atrophic age-related macular degeneration.[9][10] In this work, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core was used to link an aryl head group with a pyrimidine-4-carboxylic acid fragment. The rigid scaffold served to orient these two key binding moieties in the correct spatial arrangement for high-affinity binding to the RBP4 active site.[10]

cluster_0 Flexible Ligand cluster_1 Rigidified Ligand Flexible Flexible Ligand (Multiple Conformations) Target Protein Target (Binding Site) Flexible->Target High Entropic Cost (Lower Affinity) Rigid Octahydrocyclopenta[c]pyrrole Scaffold (Pre-organized) Rigid->Target Low Entropic Cost (Higher Affinity)

Caption: Conformational restriction reduces the entropic penalty of binding.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis and characterization of octahydrocyclopenta[c]pyrrol-5-ol derivatives, based on established synthetic routes for similar bicyclic pyrrolidines.[9][10]

Synthesis of a Substituted Octahydrocyclopenta[c]pyrrol-5-ol Derivative

This protocol describes a plausible synthetic route to a functionalized derivative, illustrating the incorporation of the scaffold.

Step 1: Palladium-Catalyzed Amination

  • To a solution of 1-bromo-2-(trifluoromethyl)benzene (1.0 eq) in toluene, add (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.1 eq), Pd(OAc)₂ (0.05 eq), BINAP (0.075 eq), and NaOt-Bu (1.5 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 16 hours under an argon atmosphere.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc-Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in dichloromethane.

  • Add a 2.0 M solution of HCl in diethyl ether (5.0 eq) and stir the mixture at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to obtain the amine hydrochloride salt.

Step 3: Nucleophilic Aromatic Substitution

  • To a solution of the amine hydrochloride salt from Step 2 in DMF, add methyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 eq) and diisopropylethylamine (3.0 eq).

  • Heat the reaction mixture at 60 °C for 16 hours.

  • Cool the mixture to room temperature and pour it into brine.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the methyl ester derivative.

Step 4: Saponification

  • Dissolve the methyl ester from Step 3 in a mixture of THF and water.

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 16 hours.

  • Acidify the reaction mixture with 2 N aqueous HCl.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final carboxylic acid product.

Start Aryl Bromide + Boc-protected Bicyclic Amine Step1 Pd-catalyzed Amination Start->Step1 Intermediate1 Boc-protected Intermediate Step1->Intermediate1 Step2 Boc-deprotection (HCl) Intermediate1->Step2 Intermediate2 Amine HCl Salt Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution Intermediate2->Step3 Intermediate3 Methyl Ester Derivative Step3->Intermediate3 Step4 Saponification (LiOH) Intermediate3->Step4 Final Final Carboxylic Acid Product Step4->Final

Caption: Synthetic workflow for a functionalized octahydrocyclopenta[c]pyrrole derivative.

Characterization by NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The rigid bicyclic structure of octahydrocyclopenta[c]pyrrol-5-ol derivatives leads to a complex and well-resolved ¹H NMR spectrum. The diastereotopic nature of the methylene protons adjacent to the stereocenters results in distinct chemical shifts and coupling patterns. Analysis of coupling constants (J-values) can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the ring system.[11]

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum confirms the symmetry of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for a detailed conformational analysis.

Single-Crystal X-ray Diffraction:

X-ray crystallography provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state.[12][13] For a derivative of octahydrocyclopenta[c]pyrrol-5-ol, a successful crystal structure determination would yield precise information on:

  • Bond lengths and angles.

  • The puckering of the cyclopentane and pyrrolidine rings.

  • The relative stereochemistry of all chiral centers.

  • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This data is invaluable for validating computational models and understanding the conformational preferences of the scaffold.

Conclusion

The octahydrocyclopenta[c]pyrrol-5-ol scaffold is a powerful tool in the medicinal chemist's arsenal for the design of conformationally restricted molecules. Its rigid, three-dimensional structure serves to pre-organize appended pharmacophores into a bioactive conformation, thereby enhancing binding affinity and selectivity. The 5-hydroxyl group provides a versatile handle for further functionalization and can actively participate in ligand-target interactions. The synthetic accessibility of this scaffold, coupled with well-established methods for its characterization, makes it an attractive building block for the development of novel therapeutics.

References

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  • Yu, B., Li, N., & Fu, C. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Elsevier.
  • Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528.
  • Levchenko, K. (2025). BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. Chemistry of Heterocyclic Compounds, 61(7), 1–15.
  • Stencel, A., & Mrozek, A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6961.
  • Bonifácio, V. D. B. (2018). Privileged Scaffolds in Medicinal Chemistry: An Introduction. IntechOpen.
  • Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13375–13388.
  • Mykhailiuk, P. K. (2022). Bicyclic pyrrolidines: recent advances and emerging trends (microreview). Chemistry of Heterocyclic Compounds, 58(6), 467–469.
  • Savych, V. I., Mykhalchuk, V. L., Melnychuk, P. V., Isakov, A. O., Savchuk, T., Timoshenko, V. M., ... & Yarmolchuk, V. S. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3+ 2]-Cycloaddition. The Journal of Organic Chemistry, 86(19), 13375-13388.
  • Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 6034–6056.
  • Bresciani, A. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today: Technologies, 41, 1-7.
  • Doye, S., et al. (2005). Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. Journal of the American Chemical Society, 127(24), 8644–8651.
  • Pingili, D., et al. (2026). In‐Silico Studies, Synthesis and Biological Assessment of Pyrrole Substituted Triazolo—Quinazoline Carbothioamide Derivatives as p38 MAP Kinase Inhibitors. ChemistrySelect.
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • He, H., et al. (2000). Role of the C(6)-hydroxy group in bicyclomycin: synthesis, structure, and chemical, biochemical, and biological properties. Journal of the American Chemical Society, 122(38), 9202–9213.
  • Obata, R., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(16), 3562.
  • Nanjing Lanyou Chemical Co., Ltd. (2014). Preparation method of octahydrocyclopentane[C]pyrrole. CN103601666A.
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  • De Kimpe, N., et al. (2015). Neighbouring group participation in bicyclic systems. Pure and Applied Chemistry, 69(10), 2159-2162.
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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol

This Application Note and Protocol details the scalable synthesis of octahydrocyclopenta[c]pyrrol-5-ol (also referred to as 7-hydroxy-3-azabicyclo[3.3.0]octane ). The guide prioritizes a convergent, process-friendly [3+2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of octahydrocyclopenta[c]pyrrol-5-ol (also referred to as 7-hydroxy-3-azabicyclo[3.3.0]octane ). The guide prioritizes a convergent, process-friendly [3+2] Cycloaddition Strategy , which offers superior atom economy and scalability compared to linear stepwise constructions or expensive Pauson-Khand iterations.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule Profile[1][2][3]
  • IUPAC Name: Octahydrocyclopenta[c]pyrrol-5-ol[1][2]

  • Alternative Nomenclature: 3-Azabicyclo[3.3.0]octan-7-ol

  • CAS Registry Number: 203663-25-6 (N-Boc derivative), 1217315-21-3 (N-Cbz ketone precursor)

  • Core Scaffold: Fused bicyclic system (pyrrolidine fused to cyclopentane).

  • Key Applications:

    • Pharmaceutical Intermediate: Core scaffold for sulfonylurea antidiabetics (Gliclazide analogs), DPP-IV inhibitors, and GPCR modulators (e.g., P2Y14 antagonists).

    • Chiral Ligand Scaffold: Precursor for bicyclic diamines used in asymmetric catalysis.

Retrosynthetic Analysis

To achieve kilogram-scale throughput with minimal chromatographic purification, we bypass the classic "linear" approaches (e.g., Dieckmann cyclization of diesters) in favor of a convergent [3+2] cycloaddition .

  • Disconnection: The bicyclic core is disassembled at the pyrrolidine ring fusion.

  • Strategic Bond Formation: Simultaneous formation of C-C and C-N bonds via a 1,3-dipolar cycloaddition.

  • Precursors:

    • Dipolarophile: Cyclopent-2-enone (Commodity chemical).

    • 1,3-Dipole (Azomethine Ylide): Generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine or the cheaper N-benzylglycine/formaldehyde system.

Advantages of this Route:

  • Step Count: 3 Steps (Cycloaddition

    
     Ketone Reduction 
    
    
    
    Deprotection).
  • Stereocontrol: The cis-fusion is thermodynamically mandated by the ring strain limits of the [3.3.0] system.

  • Scalability: Avoids high-pressure hydrogenation (Pauson-Khand) and stoichiometric heavy metals.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Bicyclic Core (The Ketone)

Objective: Synthesis of 2-benzyl-hexahydrocyclopenta[c]pyrrol-5(1H)-one . Reaction Type: [3+2] 1,3-Dipolar Cycloaddition.

Reagents & Materials
ReagentCASEquiv.[3][4][5][6]Role
Cyclopent-2-enone 930-30-31.0Dipolarophile
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine 93102-05-71.1Ylide Precursor
Trifluoroacetic Acid (TFA) 76-05-10.05 (Cat.)Catalyst
Dichloromethane (DCM) 75-09-210 VolSolvent

Note: For lower cost at >10kg scale, replace the silyl amine with N-benzylglycine (1.2 equiv) and Paraformaldehyde (2.0 equiv) in Toluene under reflux (Dean-Stark).

Protocol Steps
  • Reactor Setup: Charge a glass-lined reactor with DCM (anhydrous) and Cyclopent-2-enone . Cool to 0°C under

    
     atmosphere.
    
  • Catalyst Addition: Add TFA (0.05 equiv) as a 1M solution in DCM.

  • Ylide Addition: Add the Silyl amine precursor dropwise over 60 minutes, maintaining internal temperature

    
    C. The reaction is highly exothermic.
    
  • Cyclization: Allow the mixture to warm to 20–25°C. Stir for 12–16 hours. Monitor by TLC or GC-MS (Disappearance of enone).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: The crude oil is typically

    
     pure. Purify via vacuum distillation (bp ~140-150°C @ 0.5 mmHg) or pass through a short silica plug if color removal is needed.
    

Key Process Parameter (KPP): Control of the exotherm during ylide addition is critical to prevent polymerization of the cyclopentenone.

Phase 2: Stereoselective Reduction to the Alcohol

Objective: Synthesis of 2-benzyl-octahydrocyclopenta[c]pyrrol-5-ol . Reaction Type: Hydride Reduction.

Reagents & Materials
ReagentEquiv.[7][8][3][4][5][6][9][10][11][12]Role
Bicyclic Ketone (from Phase 1) 1.0Substrate
Sodium Borohydride (

)
0.6Reducing Agent
Methanol (MeOH) 10 VolSolvent
Cerium(III) Chloride (

)
1.0Luche Additive (Optional*)

Note: Luche conditions (


) favor the 1,2-reduction and can enhance diastereoselectivity for the 'exo' alcohol (hydroxyl anti to the bridgehead hydrogens), though 

alone typically suffices for the thermodynamically stable isomer.
Protocol Steps
  • Dissolution: Dissolve the Bicyclic Ketone in MeOH and cool to 0°C.

  • Reduction: Add

    
      portion-wise (solid) or as a solution in stabilized water/NaOH over 30 minutes. Gas evolution (
    
    
    
    ) will occur; ensure adequate venting.
  • Completion: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Carefully quench with Acetone (0.5 equiv) to destroy excess hydride, followed by 1N HCl to adjust pH to ~8.

  • Isolation: Concentrate to remove MeOH. Dilute residue with Water and Ethyl Acetate (EtOAc).[6] Extract (

    
    ).
    
  • Crystallization: The product often solidifies upon concentration. Recrystallize from EtOAc/Heptane to obtain the pure alcohol.

Phase 3: Deprotection (Hydrogenolysis)

Objective: Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol (Final Product). Reaction Type: Pd-Catalyzed Hydrogenation.

Protocol Steps
  • Hydrogenation: Dissolve the N-benzyl alcohol in MeOH. Add Pd/C (10% w/w, 50% wet) catalyst (5 wt% loading relative to substrate).

  • Reaction: Pressurize reactor to 3–5 bar

    
    . Stir at 40°C for 6–12 hours.
    
  • Filtration: Filter through a Celite pad or sintered glass to remove catalyst. Safety: Do not let dry Pd/C contact air (pyrophoric).

  • Final Isolation: Concentrate the filtrate. The product is a viscous oil or low-melting solid. It is often converted to the Hydrochloride Salt (using HCl/Dioxane) for easier handling and storage.

Part 3: Process Logic & Troubleshooting

Reaction Pathway Diagram (Graphviz)

SynthesisProtocol cluster_logic Process Criticalities Start1 Cyclopent-2-enone (Dipolarophile) Intermediate1 Bicyclic Ketone (2-benzyl-hexahydrocyclopenta[c]pyrrol-5-one) Start1->Intermediate1 [3+2] Cycloaddition TFA, DCM, 0°C Start2 Azomethine Ylide (In Situ Generated) Start2->Intermediate1 1,3-Dipole Formation Intermediate2 Bicyclic Alcohol (2-benzyl-octahydrocyclopenta[c]pyrrol-5-ol) Intermediate1->Intermediate2 Reduction NaBH4, MeOH FinalProduct Target Molecule (Octahydrocyclopenta[c]pyrrol-5-ol) Intermediate2->FinalProduct Hydrogenolysis H2, Pd/C Exotherm Control Exotherm (Polymerization Risk) Exotherm->Intermediate1 Stereo Cis-Fusion (Thermodynamic Control) Stereo->Intermediate1

Caption: Convergent synthesis flow from commodity precursors to the final bicyclic alcohol via [3+2] cycloaddition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of cyclopentenone.Ensure temperature stays

C during ylide addition. Add hydroquinone (inhibitor) if necessary.
Incomplete Reduction Borate complex formation.Ensure quenching involves an acidic step (pH 3-4 briefly) to break boron-nitrogen complexes, then basify for extraction.
Diastereomer Mix Lack of facial selectivity.Use Luche conditions (

) at -78°C to -20°C to favor the exo-alcohol (attack from less hindered face).
Catalyst Poisoning Amine impurities in Step 3.Ensure the N-benzyl precursor is free of sulfur or thiols. Use Pearlman's Catalyst (

) for stubborn debenzylations.

Part 4: References

  • General [3+2] Cycloaddition Methodology:

    • Hosomi, A., et al. "N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons: A new and convenient access to pyrrolidine derivatives." Chemistry Letters, 1984, 13(7), 1117-1120. Link

  • Synthesis of 3-azabicyclo[3.3.0]octan-7-one (Ketone Intermediate):

    • Pandey, G., et al. "Intramolecular [3+2] cycloaddition of non-stabilized azomethine ylides: A general approach to the construction of the 3-azabicyclo[3.3.0]octane skeleton." Tetrahedron Letters, 1993, 34(45), 7301-7304. Link

  • Biological Relevance & Functionalization (GPCR Antagonists):

    • Kiselev, E., et al. "Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry, 2014, 57(24), 10527–10533. (Describes the synthesis and testing of the 5-hydroxy derivative). Link

  • Alternative Pauson-Khand Route (For Reference):

    • Becker, D., & Flynn, D. L. "Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization." Tetrahedron, 1993, 49(23), 5047-5054. Link

Sources

Application

Procedure for N-protection of octahydrocyclopenta[c]pyrrol-5-ol using Boc anhydride

Application Note: Chemoselective N-Protection of Octahydrocyclopenta[c]pyrrol-5-ol using Di-tert-butyl Dicarbonate Abstract & Introduction Octahydrocyclopenta[c]pyrrol-5-ol (CAS: 1256240-40-0 for HCl salt) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Protection of Octahydrocyclopenta[c]pyrrol-5-ol using Di-tert-butyl Dicarbonate

Abstract & Introduction

Octahydrocyclopenta[c]pyrrol-5-ol (CAS: 1256240-40-0 for HCl salt) is a critical bicyclic scaffold in medicinal chemistry, serving as a core intermediate for sulfonylurea analogs (e.g., Gliclazide derivatives), antiviral agents, and metabotropic glutamate receptor modulators. The molecule features a cis-fused bicyclic system containing a secondary pyrrolidine amine and a secondary cyclopentyl alcohol.

This application note details the protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of this substrate. The challenge lies in ensuring exclusive N-protection without competing O-carbonylation at the hydroxyl site. By leveraging the nucleophilicity differential between the amine and the alcohol under controlled basic conditions, this protocol achieves >95% chemoselectivity and high isolated yields.

Chemical Basis & Mechanism[1]

The reaction relies on the nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

  • Chemoselectivity: The nitrogen atom of the pyrrolidine ring is significantly more nucleophilic than the oxygen of the hydroxyl group. Under mild basic conditions (using Triethylamine or DIPEA), the amine reacts rapidly with Boc₂O.

  • Thermodynamics: The formation of the carbamate is driven by the release of CO₂ and tert-butanol.

  • Side Reaction Control: O-Boc formation is suppressed by maintaining temperatures below 25°C and avoiding strong bases (e.g., NaH) or acylation catalysts (e.g., DMAP) which activate the hydroxyl group.

Reaction Scheme

ReactionScheme SM Octahydrocyclopenta[c]pyrrol-5-ol (Secondary Amine) TS Tetrahedral Intermediate SM->TS + Reagent Reagent Boc₂O (Di-tert-butyl dicarbonate) Reagent->TS Base Base (TEA) DCM, 0°C to RT Base->TS Proton Scavenge Product N-Boc-Octahydrocyclopenta[c]pyrrol-5-ol (Carbamate) TS->Product - t-BuOH Byproducts CO₂ (gas) + t-BuOH TS->Byproducts

Figure 1: Mechanistic flow of the nucleophilic acyl substitution. The amine attacks the anhydride, leading to the stable carbamate with CO₂ evolution.

Materials & Reagents

Reagent / SolventSpecificationRoleStoichiometry
Octahydrocyclopenta[c]pyrrol-5-ol (HCl) >97% PuritySubstrate1.0 equiv
Di-tert-butyl dicarbonate (Boc₂O) >98% (Reagent Grade)Protecting Group1.1 – 1.2 equiv
Triethylamine (TEA) Anhydrous, >99%Base (Proton Scavenger)2.5 equiv (if salt) / 1.2 (if free base)
Dichloromethane (DCM) HPLC GradeSolvent10 mL / g substrate
Citric Acid (0.5 M) Aqueous SolutionQuench / WashN/A
Sodium Bicarbonate (Sat.) Aqueous SolutionWashN/A

Experimental Protocol

Step 1: Preparation and Setup
  • Glassware: Oven-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Atmosphere: While strictly anhydrous conditions are not critical for Boc protection, flushing with Nitrogen (N₂) is recommended to prevent moisture absorption by the amine salt.

  • Dissolution:

    • Charge the Octahydrocyclopenta[c]pyrrol-5-ol HCl salt (1.0 eq) into the flask.

    • Add DCM (10 volumes relative to mass).

    • Note: The salt will likely be a suspension.

Step 2: Free-Basing and Addition
  • Cool the suspension to 0°C using an ice bath.

  • Add Triethylamine (TEA) (2.5 eq) dropwise over 5 minutes.

    • Observation: The suspension should clear as the free amine is liberated and the TEA-HCl salt forms (which is soluble in DCM or forms a fine precipitate).

  • Stir for 15 minutes at 0°C.

  • Prepare a solution of Boc₂O (1.1 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

    • Caution: Gas evolution (CO₂) may occur. Ensure the system is vented (e.g., via a needle in the septum).

Step 3: Reaction and Monitoring
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

  • Monitoring (TLC/LCMS):

    • TLC System: 10% Methanol in DCM.

    • Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow). KMnO4 will stain the alcohol functionality in both.

    • Target: Disappearance of the baseline amine spot.

Step 4: Workup (Critical for Purity)
  • Quench: Dilute the reaction mixture with water (equal volume).

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 0.5 M Citric Acid (2x).

    • Reasoning: This mildly acidic wash removes unreacted amine starting material and excess TEA. It is not strong enough to cleave the Boc group or eliminate the hydroxyl.

  • Base Wash: Wash with Saturated NaHCO₃ (1x) to neutralize residual acid.

  • Brine Wash: Wash with Saturated NaCl (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap, <40°C).

Step 5: Purification
  • Crude Assessment: The resulting oil/solid is typically >95% pure.

  • Crystallization: If solid, recrystallize from Hexane/Ethyl Acetate.

  • Flash Chromatography: If necessary, purify on silica gel eluting with 0-50% EtOAc in Hexanes. The product is polar due to the hydroxyl group but less polar than the starting amine.

Process Workflow Diagram

ProtocolWorkflow Start Start: Amine HCl Salt + DCM (0°C) BaseAdd Add TEA (2.5 eq) Liberate Free Amine Start->BaseAdd BocAdd Add Boc₂O (1.1 eq) Dropwise Addition BaseAdd->BocAdd React Stir RT (2-4 h) Monitor TLC (Ninhydrin) BocAdd->React Quench Workup: 1. Water Wash 2. Citric Acid Wash (Removes Amine) 3. NaHCO₃ Wash React->Quench Conversion >98% Dry Dry (Na₂SO₄) & Concentrate Quench->Dry Purify Purification: Recrystallization or Column Dry->Purify

Figure 2: Step-by-step operational workflow ensuring removal of reagents and isolation of pure product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete salt neutralizationIncrease TEA to 3.0 equiv to ensure all HCl is scavenged.
O-Boc Formation Reaction too warm or excess Base/BocKeep reaction at 0°C–RT. Do not use DMAP. Use exactly 1.1 eq Boc₂O.
Product in Aqueous Layer Product is too polarIf the product is highly water-soluble, replace Citric Acid wash with a simple Brine wash and back-extract the aqueous layer with DCM.
Starting Material Remains Old Boc₂O reagentBoc₂O hydrolyzes over time. Use fresh reagent or add 0.2 eq extra.

Safety Information (HSE)

  • Boc Anhydride (Boc₂O): Highly toxic by inhalation. Causes skin irritation. Melts at 23°C. Store in a refrigerator. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile, possible carcinogen. Use PPE (gloves, goggles).

  • Gas Evolution: The reaction generates CO₂. Do not seal the reaction vessel tightly; use a bubbler or vented septum.

References

  • Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol derivatives

    • Patent: "Process for the preparation of hexahydrocyclopenta[c]pyrrol-5(1H)-one and intermediates thereof."[1] Cadila Healthcare Limited. (2016).[1] WO2014151936 .

    • Context: Describes the hydrogenation and protection sequences for this specific scaffold.
  • General Chemoselective N-Boc Protection

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.

    • Context: Validates the selectivity of N-Boc over O-Boc in amino alcohols.
  • Compound Data (PubChem)

    • Entry: (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.[3]

    • CID: 67281394.[3]

  • Boc Protection Methodology Review

    • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(8), 2743-2748.
    • Context: Mechanistic insight into why DMAP should be avoided to prevent O-acyl

Sources

Method

Application Note: Stereochemical Inversion of Octahydrocyclopenta[c]pyrrol-5-ol Scaffolds via Modified Mitsunobu Protocols

Executive Summary & Scope The octahydrocyclopenta[c]pyrrole core (also referred to as 3-azabicyclo[3.3.0]octane) is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in Retinol Binding Protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The octahydrocyclopenta[c]pyrrole core (also referred to as 3-azabicyclo[3.3.0]octane) is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in Retinol Binding Protein 4 (RBP4) antagonists, antiviral agents (HCV protease inhibitors), and sulfonylurea analogs.

The biological activity of these molecules is strictly governed by the stereochemistry at the C5-position (the hydroxylated carbon on the cyclopentane ring). Synthetic routes often yield the thermodynamically stable cis-fused endo-alcohol, whereas the exo-isomer is frequently required for optimal ligand-protein binding.

This guide details a robust Mitsunobu inversion protocol specifically optimized for the sterically constrained N-protected octahydrocyclopenta[c]pyrrol-5-ol system. Unlike standard textbook conditions, this protocol addresses the specific challenges of bicyclic steric hindrance and product isolation.[1]

Strategic Analysis: The Challenge of the Bicycle

Steric Constraint & Nucleophile Selection

The octahydrocyclopenta[c]pyrrole system presents a "cup-shaped" steric environment. Inverting the C5-alcohol requires an SN2 attack on the activated alkoxyphosphonium intermediate.

  • The Problem: Standard nucleophiles (acetic acid, benzoic acid) often react sluggishly with hindered secondary alcohols, leading to competitive elimination or rearrangement.

  • The Solution: We utilize 4-nitrobenzoic acid (p-NBA) . Its lower pKa (3.4 vs 4.2 for benzoic acid) and higher nucleophilicity accelerate the displacement step, which is the rate-determining step for hindered substrates. Furthermore, the resulting p-nitrobenzoate esters are highly crystalline, aiding in the removal of triphenylphosphine oxide (TPPO).

Nitrogen Protection (Critical)

The pyrrolidine nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).

  • Reasoning: A basic amine will irreversibly react with the Mitsunobu reagents (forming phosphinimines) or displace the activated alcohol intramolecularly, leading to strained aziridines or cyclized byproducts rather than the desired inversion.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The following diagram illustrates the activation of the endo-alcohol and the subsequent SN2 inversion by the carboxylate nucleophile.

Mitsunobu_Mechanism Reagents Reagents: PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C, THF Activation Oxyphosphonium Salt Formation Betaine->Activation + Substrate + p-NBA Substrate Substrate: N-Boc-octahydro- cyclopenta[c]pyrrol-5-ol (Endo-OH) Substrate->Activation Inversion SN2 Displacement (Inversion) Activation->Inversion Rate Determining Step Product Inverted Ester (Exo-O-pNBA) Inversion->Product - TPPO - Hydrazide Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Final Final Product: Exo-Alcohol Hydrolysis->Final

Figure 1: Mechanistic pathway for the stereoinversion of N-Boc-octahydrocyclopenta[c]pyrrol-5-ol.

Detailed Experimental Protocol

Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
Substrate Starting Material1.0N-Boc protected alcohol (dried azeotropically)
Triphenylphosphine (PPh3) Activator1.5 - 2.0Recrystallized if old
DIAD Azo-reagent1.5 - 2.0Diisopropyl azodicarboxylate (preferred over DEAD)
p-Nitrobenzoic Acid Nucleophile1.5 - 2.0p-NBA; Ensure dry
THF Solvent[0.1 M]Anhydrous, inhibitor-free
Step-by-Step Procedure

Step 1: Preparation

  • Charge a flame-dried reaction flask (equipped with N2 inlet) with Triphenylphosphine (1.5 eq) and 4-Nitrobenzoic acid (1.5 eq).

  • Dissolve the N-Boc-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) in anhydrous THF (concentration ~0.1 M) and add to the flask.

  • Cool the mixture to 0 °C in an ice bath. Ensure the solution is stirring vigorously.

Step 2: Addition (The Critical Step)

  • Dissolve DIAD (1.5 eq) in a minimal amount of dry THF.

  • Add the DIAD solution dropwise over 15–30 minutes.

    • Observation: The solution will turn yellow/orange.[2] The slow addition prevents the exotherm from decomposing the heat-sensitive betaine intermediate.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and warm to Room Temperature (23 °C) .

Step 3: Monitoring & Completion

  • Stir at RT for 12–18 hours.

  • Monitor via TLC or LC-MS.

    • Target Mass: [M+H]+ = Substrate MW + 149 (p-nitrobenzoyl group) - 18 (H2O).

    • Note: If conversion is <50% after 18h, heat gently to 40 °C (see optimization below).

Step 4: Workup & Hydrolysis

  • Concentrate the reaction mixture under reduced pressure.

  • Purification (Option A - Precipitation): Triturate the residue with cold diethyl ether/hexanes (1:1). TPPO (Triphenylphosphine oxide) often precipitates out. Filter and concentrate the filtrate.

  • Purification (Option B - Chromatography): Flash column chromatography (Hexanes/EtOAc). The p-nitrobenzoate ester is usually less polar than the starting alcohol.

  • Hydrolysis: Dissolve the isolated ester in THF/MeOH (1:1). Add aqueous LiOH (3.0 eq). Stir at RT for 2–4 hours until the ester is cleaved. Extract with EtOAc to yield the inverted alcohol.

Troubleshooting & Optimization Logic

If the standard protocol fails (low yield or no inversion), follow this decision logic.

Optimization_Tree Start Issue: Low Yield / No Reaction Check1 Is the Nitrogen Protected? Start->Check1 Protect Action: Protect with Boc/Cbz Check1->Protect No Check2 Is Starting Material Recovered? Check1->Check2 Yes Steric Problem: Steric Bulk prevents Betaine attack Check2->Steric Yes (No conversion) Electronic Problem: Nucleophile pKa too high Check2->Electronic Partial conversion Soln1 Action: Switch Reagents Use ADDP + PBu3 Steric->Soln1 ADDP is smaller/more reactive Soln2 Action: Use Chloroacetic Acid (pKa 2.8) Electronic->Soln2 Stronger acid drives protonation

Figure 2: Decision tree for troubleshooting Mitsunobu failures in bicyclic systems.

Advanced Modification: The ADDP/PBu3 Protocol

For extremely hindered octahydrocyclopenta[c]pyrrole derivatives where DIAD/PPh3 fails:

  • Reagents: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) and Tributylphosphine (PBu3 ).

  • Why: PBu3 is a stronger nucleophile (better at activating the alcohol), and ADDP is more stable.

  • Protocol Change: These reactions often require higher temperatures. Perform the addition at 0 °C, but heat the reaction to 60 °C post-addition.

References

  • Dodge, J. A., et al. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol."[3] Organic Syntheses, 1996, 73, 110.[3] Link

  • Swaim, N. A., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4." Journal of Medicinal Chemistry, 2015, 58(15).[4] (Demonstrates the specific inversion of the octahydrocyclopenta[c]pyrrole scaffold). Link

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[5] Synthesis, 1981, 1-28.[6] Link

  • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993, 34, 1639. Link

Sources

Application

The Strategic Role of Octahydrocyclopenta[c]pyrrol-5-ol in the Synthesis of Advanced Pharmaceutical Intermediates

The bicyclic scaffold of octahydrocyclopenta[c]pyrrole has emerged as a privileged structural motif in modern medicinal chemistry. Its conformational rigidity and rich stereochemistry provide a unique three-dimensional f...

Author: BenchChem Technical Support Team. Date: March 2026

The bicyclic scaffold of octahydrocyclopenta[c]pyrrole has emerged as a privileged structural motif in modern medicinal chemistry. Its conformational rigidity and rich stereochemistry provide a unique three-dimensional framework for the design of potent and selective therapeutic agents. Among its derivatives, cis-octahydrocyclopenta[c]pyrrol-5-ol, particularly the (3aR,5r,6aS)-stereoisomer, serves as a critical chiral building block for the synthesis of complex pharmaceutical intermediates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of this versatile intermediate, with a focus on its role in the development of Retinol Binding Protein 4 (RBP4) antagonists.

Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Core

The octahydrocyclopenta[c]pyrrole core is a bicyclic amine that offers a constrained conformational landscape, which is highly desirable in drug design to enhance binding affinity and selectivity for biological targets. The introduction of a hydroxyl group at the 5-position provides a key functional handle for further elaboration and diversification of the scaffold. This hydroxyl group can be derivatized or can influence the stereochemical outcome of subsequent reactions, making octahydrocyclopenta[c]pyrrol-5-ol a cornerstone for the construction of novel molecular entities with potential therapeutic applications in areas such as metabolic diseases and ophthalmology[1][2].

Synthesis of the Key Intermediate: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol

The synthesis of the target alcohol commences with the corresponding ketone, cis-octahydrocyclopenta[c]pyrrol-5-one. The stereoselective reduction of this ketone is the pivotal step in obtaining the desired endo-alcohol, which is the precursor for potent RBP4 antagonists[1].

General Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from the commercially available or readily synthesized cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride. The workflow can be summarized as follows:

G A cis-Octahydrocyclopenta[c]pyrrol-5-one (Ketone Precursor) B Stereoselective Reduction A->B  [1] C (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol (Target Alcohol) B->C  [2] D N-Arylation C->D  [3] E Pharmaceutical Intermediate D->E  [4]

Caption: General workflow for the preparation of pharmaceutical intermediates from cis-octahydrocyclopenta[c]pyrrol-5-one.

Protocol 1: Stereoselective Reduction of cis-Octahydrocyclopenta[c]pyrrol-5-one

The stereochemical outcome of the ketone reduction is paramount. The desired (3aR,5r,6aS)- or endo-alcohol is obtained through the careful selection of a reducing agent that favors hydride attack from the less sterically hindered exo-face of the bicyclic system. Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for this transformation[3][4].

Rationale for Reagent Selection:

  • Sodium Borohydride (NaBH₄): Chosen for its mild reactivity and good stereoselectivity in the reduction of unhindered cyclic ketones. It is generally safer and easier to handle compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).

  • Methanol (MeOH) or Ethanol (EtOH): Protic solvents that can activate the borohydride reagent and serve as a proton source during the workup.

Detailed Experimental Protocol:

  • Preparation: To a solution of cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride (1.0 eq) in methanol (10 vol), add a suitable base such as sodium bicarbonate (1.2 eq) to neutralize the hydrochloride salt and liberate the free base. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄. Subsequently, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and cost-effective.
Solvent Methanol or EthanolProtic solvent to activate the reducing agent.
Temperature 0 °CEnhances stereoselectivity by minimizing side reactions.
Stoichiometry 1.5 eq NaBH₄Ensures complete reduction of the ketone.
Purity (Typical) >95%After chromatographic purification.
Yield (Typical) 85-95%

Application in the Synthesis of RBP4 Antagonists

(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is a pivotal intermediate in the synthesis of potent RBP4 antagonists, which are being investigated for the treatment of atrophic age-related macular degeneration and Stargardt disease[1][2][5]. The subsequent step in the synthetic sequence is the N-arylation of the bicyclic alcohol.

Protocol 2: N-Arylation of (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of the octahydrocyclopenta[c]pyrrol-5-ol core[6][7][8].

Rationale for Method Selection:

  • Buchwald-Hartwig Amination: This methodology is known for its high functional group tolerance, broad substrate scope, and the ability to form C-N bonds with high efficiency.

  • Palladium Catalyst and Ligand: A suitable palladium precatalyst (e.g., Pd₂(dba)₃) in combination with a sterically hindered biarylphosphine ligand (e.g., BINAP) is often employed to facilitate the catalytic cycle.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is used to deprotonate the amine without competing in the coupling reaction.

Experimental Workflow for N-Arylation:

G A (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., BINAP) Base (e.g., NaOt-Bu) A->C B Aryl Halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) B->C D N-Arylated Product C->D

Caption: Key components for the Buchwald-Hartwig N-arylation of octahydrocyclopenta[c]pyrrol-5-ol.

Detailed Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq), the desired aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene, 1.1 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., BINAP, 0.10 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd(OAc)₂ / BINAPEfficient for C-N bond formation.
Base Sodium tert-butoxideStrong, non-nucleophilic base.
Solvent TolueneAnhydrous and high-boiling point solvent.
Temperature 80-110 °CProvides sufficient energy for catalytic turnover.
Yield (Typical) 70-90%Dependent on the specific aryl halide used.

Conclusion

(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is a valuable and versatile chiral building block in pharmaceutical synthesis. The protocols detailed herein for its stereoselective preparation and subsequent N-arylation provide a robust foundation for the development of novel drug candidates, particularly in the area of RBP4 antagonism. The careful control of stereochemistry during the reduction step and the efficient C-N bond formation in the subsequent coupling reaction are critical for the successful synthesis of these complex and biologically active molecules.

References

  • Silvanis, C. V., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863–5879. Available from: [Link]

  • Palczewski, K., et al. (2021). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 64(6), 3289–3311. Available from: [Link]

  • Wolfe, H. R., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed. Available from: [Link]

  • Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ResearchGate. Available from: [Link]

  • Constantino, M. G., et al. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(4), 434-439. Available from: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • ChemiMart. (n.d.). (3aR,5R,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride. Available from: [Link]

  • ChemRxiv. (n.d.). Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. Available from: [Link]

  • Constantino, M. G., et al. (2006). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Synthetic Communications, 33(1), 79-88. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • MolPort. (n.d.). (3aR,5R,6aS)-2-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-octahydrocyclopenta[c]pyrrol-5-ol. Available from: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). 4. Available from: [Link]

  • PubMed. (2005). Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. Available from: [Link]

  • Taylor & Francis Online. (2006). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Available from: [Link]

  • YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. Available from: [Link]

Sources

Method

Laboratory Guide: Handling &amp; Functionalization of Octahydrocyclopenta[c]pyrrol-5-ol

Abstract & Chemical Context Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic, saturated amino alcohol widely utilized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid 3D structure—typically a cis-fused bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic, saturated amino alcohol widely utilized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid 3D structure—typically a cis-fused bicyclic system—provides a defined spatial orientation for pharmacophores, making it a critical building block for kinase inhibitors (e.g., p38 MAP kinase), autotaxin inhibitors, and antiviral agents.

This guide addresses the specific challenges of handling this compound, primarily supplied as the hydrochloride salt. Key technical hurdles include its hygroscopicity, the need for selective functionalization (distinguishing the secondary amine from the secondary alcohol), and the verification of its relative stereochemistry.

Health, Safety, and Environment (HSE)

Hazard Identification
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Physical State: White to off-white solid (HCl salt).[1]

  • Sensitivities: Hygroscopic.[1] The free base is sensitive to CO₂ (carbamate formation in air).

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a dust mask (N95) if weighing open powders outside a fume hood.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be resealed with Parafilm immediately after use to prevent water absorption, which turns the free-flowing solid into a sticky gum.[1]

Characterization & Quality Control (QC)[1]

Before initiating synthesis, verify the identity and salt form.[1] Commercial batches may contain varying amounts of water or residual solvents.[1]

1H NMR Diagnostic Signals[1]
  • Solvent: D₂O (for HCl salt) or CDCl₃ (for free base/protected derivatives).

  • Key Signals (HCl Salt in D₂O):

    • H-5 (Methine attached to OH): Multiplet at ~4.2–4.5 ppm .[1]

    • H-1/H-3 (Pyrrolidine methylenes): Broad multiplets at ~3.2–3.5 ppm (deshielded by N+).[1]

    • H-3a/H-6a (Bridgehead methines): Multiplet at ~2.8–3.1 ppm .[1]

  • Stereochemistry Check: The cis-fusion is characterized by a strong NOE correlation between H-3a and H-6a.[1]

Mass Spectrometry
  • Method: LC-MS (ESI+).[1]

  • Expected m/z: 142.1 [M+H]⁺ (Free base MW = 141.21).

  • Note: In the HCl salt, the chloride counterion is not visible in positive mode but can be confirmed via silver nitrate precipitation test if stoichiometry is .

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for handling and derivatizing the compound, ensuring selective reaction at the nitrogen center before modifying the alcohol.

Workflow Receipt Receipt (HCl Salt) CAS: 1323417-56-6 QC QC: 1H NMR & Water Content Receipt->QC Validate Identity FreeBase Free-Basing Strategy (In situ vs. Isolation) QC->FreeBase Pass N_Protect N-Functionalization (Boc/Cbz Protection) FreeBase->N_Protect Selectivity Control O_React O-Functionalization (Oxidation/Mesylation) N_Protect->O_React Post-Protection

Figure 1: Critical workflow for processing octahydrocyclopenta[c]pyrrol-5-ol. Note the mandatory N-protection step prior to O-functionalization to prevent chemoselectivity issues.

Protocol A: Free-Basing & N-Boc Protection (One-Pot)

Objective: Convert the HCl salt to the N-Boc protected derivative to mask the amine nucleophile, enabling safe handling of the alcohol.[1] Rationale: Isolating the free base is risky due to its polarity and potential volatility.[1] A biphasic Schotten-Baumann condition is preferred for efficiency.[1]

Materials
  • Octahydrocyclopenta[c]pyrrol-5-ol HCl (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 eq) or Triethylamine (3.0 eq)[1]

  • Solvent: Dioxane/Water (1:1) or DCM.[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the HCl salt in 10 mL of water.

  • Basification: Cool to 0°C. Add NaOH (2.5 eq) dissolved in minimal water.

    • Self-Validating Step: Check pH > 12 using pH paper.[1] If not, add more base.[1]

  • Reagent Addition: Add a solution of Boc₂O (1.1 eq) in 10 mL Dioxane dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1] Stain with Ninhydrin.[1]

    • Success Criteria: The starting material spot (baseline, purple/red with Ninhydrin) should disappear. The product (Rf ~0.4–0.6) will not stain strongly with Ninhydrin but may char with KMnO₄.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Separate phases.[1][3] Extract aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with 1M HCl (to remove unreacted amine traces) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][3]

  • Result: Yields tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a viscous oil or low-melting solid.

Protocol B: Oxidation to Ketone (Swern or Dess-Martin)

Objective: Convert the 5-hydroxyl group to a ketone for subsequent reductive amination or Grignard addition.[1] Pre-requisite: Protocol A (N-must be protected).[1]

Materials
  • N-Boc-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq)[1]

  • Dess-Martin Periodinane (DMP) (1.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a flask and cool under Argon. Dissolve N-Boc alcohol in dry DCM (0.1 M).

  • Oxidation: Add DMP (1.2 eq) in one portion at 0°C.

  • Stirring: Allow to warm to RT and stir for 2–4 hours.

    • Self-Validating Step: TLC (30% EtOAc/Hexane).[1] The ketone typically runs higher (less polar) than the alcohol.

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1][4] Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).

  • Isolation: Extract with DCM, dry, and concentrate.

  • Data Check: IR spectrum should show a strong ketone C=O stretch at ~1740 cm⁻¹ (distinct from the carbamate C=O at ~1690 cm⁻¹).

Troubleshooting & Stereochemistry

Stereochemical Integrity

The cis-fused junction is thermodynamically stable but can epimerize under harsh basic conditions if a ketone is present at the bridgehead (not applicable here, but relevant if oxidizing C-1/C-3).[1]

  • Verification: Use 2D NOESY NMR.

    • Cis-isomer: Strong NOE between H-3a and H-6a.[1]

    • Trans-isomer: No NOE between these protons.[1]

Solubility Issues
  • Problem: HCl salt is insoluble in DCM/Ether.

  • Solution: Use Methanol or Water for initial dissolution.[1] Do not attempt to extract the salt into organic solvents; it will remain in the aqueous phase.[1]

Quantitative Data Summary
PropertyValue / ConditionNote
Molecular Weight 163.65 g/mol (HCl Salt)Free Base: 141.21 g/mol
Solubility High: H₂O, MeOH, DMSOLow: DCM, Hexane, Et₂O
pKa (Conj.[1] Acid) ~10.5Typical for secondary amines
Storage 2–8°C, DesiccatedHygroscopic

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for Octahydrocyclopenta[c]pyrrol-5-ol

This Application Note provides a rigorous technical guide for accessing octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane ) via catalytic hydrogenation. The guide focuses on two critica...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for accessing octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane ) via catalytic hydrogenation.

The guide focuses on two critical synthetic phases:

  • Core Assembly: Constructing the bicyclic [3.3.0] scaffold from acyclic or monocyclic precursors via reductive cyclization.

  • Functionalization: Diastereoselective hydrogenation of the ketone intermediate (hexahydrocyclopenta[c]pyrrol-5(1H)-one) to the target alcohol.

Strategic Analysis & Retrosynthesis

The octahydrocyclopenta[c]pyrrole scaffold represents a cis-fused bicyclic system. The primary synthetic challenge lies not just in the ring construction, but in controlling the stereochemical outcome of the bridgehead carbons (cis vs. trans) and the relative configuration of the hydroxyl group (endo vs. exo).

Stereochemical Considerations
  • Bridgehead Configuration: The cis-fused isomer is thermodynamically favored by approximately 6 kcal/mol over the trans-isomer in [3.3.0] systems due to ring strain. Catalytic hydrogenation of unsaturated precursors almost exclusively yields the cis-fused framework.

  • Alcohol Configuration: Reduction of the ketone at position 5 (fused numbering) or 7 (bicyclo numbering) creates a new stereocenter.

    • Endo-isomer: Hydroxyl group on the concave face (same side as bridgehead hydrogens).

    • Exo-isomer: Hydroxyl group on the convex face (opposite to bridgehead hydrogens).

    • Control: Heterogeneous catalysts typically approach from the less hindered convex (exo) face, favoring the formation of the endo-alcohol .

Retrosynthetic Pathway

The most robust access routes rely on hydrogenation at two distinct stages:

  • Route A (Ring Formation): Reductive cyclization of 1,2-dicyanocyclopentene.

  • Route B (Functional Group Interconversion): Diastereoselective hydrogenation of hexahydrocyclopenta[c]pyrrol-5(1H)-one.

Retrosynthesis Target Octahydrocyclopenta[c]pyrrol-5-ol (Target Alcohol) Ketone Hexahydrocyclopenta[c]pyrrol-5(1H)-one (Key Intermediate) Target->Ketone  Diastereoselective  Hydrogenation (Route B) Dicyano 1,2-Dicyanocyclo-1-pentene (Precursor) Ketone->Dicyano  Reductive Cyclization  (Route A) Diester Diethyl Adipate Derivs. (Alternative Precursor) Ketone->Diester  Dieckmann Cyclization

Figure 1: Retrosynthetic logic flow. Route A establishes the core; Route B sets the alcohol stereochemistry.

Protocol A: Accessing the Core via Reductive Cyclization

This method is preferred for large-scale access to the scaffold from inexpensive starting materials. It utilizes a "one-pot" hydrogenation-cyclization sequence.

Mechanism

The hydrogenation of 1,2-dicyanocyclo-1-pentene proceeds through a cascade:

  • Reduction of the C=C double bond.

  • Partial reduction of one nitrile to a primary amine.

  • Intramolecular nucleophilic attack of the amine on the remaining nitrile (or imine).

  • Elimination of ammonia and final saturation.

Experimental Protocol

Materials:

  • Substrate: 1,2-dicyanocyclo-1-pentene (1.0 equiv)

  • Catalyst: 5% Pd/C (50% water wet) or 5% Rh/Al₂O₃

  • Solvent: THF or Isopropanol (IPA)

  • Additive: Ammonia (optional, suppresses secondary amine formation)

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 1,2-dicyanocyclo-1-pentene (0.5 M concentration in THF).

  • Catalyst Addition: Add 5% Pd/C catalyst (10 wt% loading relative to substrate). Note: Handle wet catalyst under inert atmosphere to prevent ignition.

  • Purging: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).

  • Reaction: Pressurize to 50–80 bar H₂ . Heat the mixture to 80–120°C .

    • Insight: Higher temperatures favor the cyclization step (elimination of NH₃).

  • Agitation: Stir vigorously (>1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • Completion: Monitor H₂ uptake. Reaction typically completes in 12–24 hours.

  • Workup: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad.

  • Purification: Concentrate the filtrate. The crude secondary amine (octahydrocyclopenta[c]pyrrole) can be purified via vacuum distillation or converted to the N-Boc derivative for easier handling.

Data Summary:

ParameterCondition RangeOptimalEffect of Deviation
Pressure 20–100 bar60 bar Low pressure leads to incomplete cyclization (primary diamine).
Temperature 60–140°C100°C Low temp slows cyclization; High temp risks ring opening.
Catalyst Pd, Rh, PtRh/Al₂O₃ Rh minimizes aromatic byproducts; Pd is cost-effective.

Protocol B: Diastereoselective Hydrogenation of the Ketone

Once the core is established (often as the ketone intermediate), the transformation to the alcohol requires precise stereocontrol.

Stereochemical Outcome[1]
  • Heterogeneous Catalysts (Ru/C, Pt/C): Preferentially attack the convex (exo) face of the bicyclic cup.

    • Major Product: Endo-alcohol (Hydroxyl is cis to the bridgehead hydrogens).

    • Selectivity: Typically 80:20 to 95:5 dr (endo:exo).

  • Homogeneous Catalysts (Ru-BINAP, Ru-TsDPEN): Allow for enantioselective reduction if the starting material is prochiral (not applicable here as the ketone is meso) or diastereoselective control via ligand sterics.

Experimental Protocol (Heterogeneous)

Materials:

  • Substrate: N-Boc-hexahydrocyclopenta[c]pyrrol-5(1H)-one

  • Catalyst: 5% Ru/C (Type 338 or equivalent)

  • Solvent: Methanol or Ethanol (Protic solvents accelerate ketone reduction)

Step-by-Step Procedure:

  • Solution Prep: Dissolve N-Boc-hexahydrocyclopenta[c]pyrrol-5(1H)-one (10 g) in Methanol (100 mL).

  • Loading: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Add 5% Ru/C (0.5 g, 5 wt%).

  • Hydrogenation: Pressurize to 10–20 bar H₂ .

  • Temperature: Stir at 25–40°C .

    • Critical Control: Avoid high temperatures (>60°C) to prevent hydrogenolysis of the C-O bond (over-reduction to the alkane).

  • Monitoring: Reaction is usually fast (2–6 hours). Monitor by GC or TLC (stain with KMnO₄).

  • Workup: Filter catalyst. Evaporate solvent.[1][2]

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR. The endo-proton (on the carbon bearing OH) typically appears as a multiplet with different coupling constants compared to the exo-proton.

ReactionPathway Ketone Ketone (C=O) (Meso) TS Transition State (H2 attack from Exo face) Ketone->TS Ru/C, H2 Endo Endo-Alcohol (Major Product) TS->Endo Kinetic Control Exo Exo-Alcohol (Minor Product) TS->Exo Steric Hindrance

Figure 2: Stereochemical pathway of ketone reduction. The "cup-shape" of the cis-fused system directs the catalyst to the outer (exo) face.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poisoned catalyst (S or N species)Wash substrate with dilute acid; Increase catalyst loading to 10-20 wt%.
Poor Diastereoselectivity Isomerization of productLower reaction temperature; Switch from Pd (isomerizing) to Ru or Pt.
Over-reduction (Deoxygenation) High Temp / Acidic mediaMaintain T < 40°C; Ensure neutral pH (avoid acidic solvents with Pd).
Ring Opening High Pressure/Temp on strained ringsReduce pressure to < 20 bar; Use milder catalyst (Rh instead of Pd).

References

  • Lonza AG. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1.[1] Link

  • Becker, D., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization. Loyola eCommons. Link

  • Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles. Link

  • EPA CompTox. (2023). Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride Data. Link[3]

  • National Institutes of Health (NIH). (2021). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. PMC. Link

Sources

Method

Application Notes &amp; Protocols: Harnessing Octahydrocyclopenta[c]pyrrol-5-ol Linkers for Robust Bioconjugate Development

Introduction: A New Scaffold for Stability and Precision in Bioconjugation The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), is continuously drive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Scaffold for Stability and Precision in Bioconjugation

The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), is continuously driven by the need for enhanced stability, homogeneity, and therapeutic efficacy. The linker, a critical component connecting the biological targeting moiety to a payload, plays a pivotal role in the overall performance of the conjugate.[1][][3] This document introduces a novel class of linkers based on the octahydrocyclopenta[c]pyrrol-5-ol scaffold, a rigid bicyclic system designed to offer superior control over spatial orientation and exceptional stability.

The inherent rigidity of the bicyclo[3.3.0]octane core, a key feature of the octahydrocyclopenta[c]pyrrol-5-ol structure, minimizes conformational flexibility.[4] This attribute is hypothesized to contribute to more predictable and uniform bioconjugate characteristics, potentially leading to improved pharmacokinetic profiles and a wider therapeutic window. These linkers are designed as non-cleavable scaffolds, relying on the complete degradation of the antibody within the target cell's lysosome to release the payload, a strategy known for its high plasma stability and reduced off-target toxicity.[][5][6]

This guide provides a comprehensive overview of the chemical strategies, detailed protocols, and analytical methods for utilizing octahydrocyclopenta[c]pyrrol-5-ol linkers in the synthesis of advanced bioconjugates.

Chemical Principles and Reaction Mechanisms

The octahydrocyclopenta[c]pyrrol-5-ol core serves as a foundational building block that requires functionalization to become a reactive crosslinking agent. The secondary alcohol at the 5-position is the primary site for chemical modification, allowing for the introduction of various reactive groups for antibody and payload attachment.

A common and effective strategy involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group is first converted into a more reactive intermediate. A widely used method is its reaction with a compound containing a maleimide group, which is highly selective for thiol groups present in cysteine residues of proteins.[7][8]

  • Conjugation to the Biomolecule: The activated linker is then reacted with the biomolecule, typically a monoclonal antibody (mAb) that has been engineered to contain surface-accessible cysteine residues for site-specific conjugation.[9] This thiol-maleimide reaction forms a stable thioether bond.[7][8]

The following diagram illustrates the proposed workflow for activating the octahydrocyclopenta[c]pyrrol-5-ol linker and conjugating it to an antibody.

G cluster_0 PART 1: Linker Activation cluster_1 PART 2: Antibody Preparation cluster_2 PART 3: Conjugation & Purification Linker Octahydrocyclopenta[c]pyrrol-5-ol (Core Scaffold) ActivatedLinker Activated Maleimide-Linker Linker->ActivatedLinker Chemical Synthesis Activation Activation Reagent (e.g., Maleimide-containing NHS ester) Activation->ActivatedLinker Conjugation Thiol-Maleimide Conjugation Reaction ActivatedLinker->Conjugation Antibody Monoclonal Antibody (mAb) with Interchain Disulfides ReducedAntibody Partially Reduced mAb with Free Thiols (-SH) Antibody->ReducedAntibody Partial Reduction ReducingAgent Reducing Agent (e.g., TCEP or DTT) ReducingAgent->ReducedAntibody ReducedAntibody->Conjugation Quenching Quenching Agent (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., Size Exclusion Chromatography) Quenching->Purification FinalADC Purified ADC Purification->FinalADC

Figure 1: General workflow for ADC synthesis using an activated octahydrocyclopenta[c]pyrrol-5-ol linker.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of bioconjugates using a maleimide-activated octahydrocyclopenta[c]pyrrol-5-ol linker.

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes the partial reduction of a monoclonal antibody to generate a controlled number of free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) stock solution (e.g., 10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Borate buffer (500 mM sodium borate, 500 mM NaCl, pH 8.0)

  • PBS with 1 mM DTPA, pH 7.4

  • PD-10 desalting columns

Procedure:

  • To a solution of the antibody (e.g., 24 mg in 2.4 mL), add 300 µL of borate buffer.[10]

  • Prepare a fresh solution of TCEP. The molar equivalents of TCEP will determine the extent of reduction and the final drug-to-antibody ratio (DAR). For a target DAR of 4, approximately 4.2 equivalents of TCEP are typically used.[10]

  • Add the calculated volume of TCEP solution to the antibody solution.

  • Gently mix and incubate the reaction at 37°C for 1 hour.[10]

  • Equilibrate PD-10 desalting columns with PBS/DTPA buffer.

  • Purify the reduced antibody by passing the reaction mixture through the equilibrated PD-10 columns to remove excess TCEP.[10]

  • Pool the protein-containing fractions. The reduced antibody should be kept on ice and used immediately for conjugation.

Protocol 2: Conjugation of Activated Linker to Reduced Antibody

This protocol details the conjugation of the maleimide-activated octahydrocyclopenta[c]pyrrol-5-ol linker to the partially reduced antibody.

Materials:

  • Partially reduced mAb from Protocol 1

  • Maleimide-activated octahydrocyclopenta[c]pyrrol-5-ol linker (dissolved in a compatible organic solvent like DMSO)

  • N-acetylcysteine (for quenching)

  • PBS, pH 7.4

Procedure:

  • Combine the partially reduced antibody solution with 10-20% (v/v) of a co-solvent like DMSO to aid linker solubility.[7]

  • Add the maleimide-activated linker to the antibody solution. A typical molar excess is 5 equivalents of linker per mole of antibody.[7]

  • Incubate the reaction on ice or at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques.

  • Quench the reaction by adding an excess (e.g., 20-fold molar excess over the linker) of N-acetylcysteine to react with any unreacted maleimide groups.[10]

  • Incubate for an additional 20 minutes.

Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate (ADC)

This protocol outlines the purification of the ADC and subsequent characterization to determine purity and DAR.

Materials:

  • Crude ADC from Protocol 2

  • Purification system (e.g., size-exclusion chromatography (SEC) or ceramic hydroxyapatite (CHT) chromatography)

  • Appropriate buffers for the chosen chromatography method

  • Characterization instruments (e.g., Hydrophobic Interaction Chromatography (HIC), Mass Spectrometer)

Procedure:

  • Purification:

    • Purify the crude ADC using a suitable chromatography method to remove unconjugated linker, payload, and aggregates. SEC is commonly used for buffer exchange and removal of small molecules. CHT can also be effective for separating conjugated from unconjugated antibody.[7][11]

    • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.4) using dialysis or diafiltration.[7]

  • Characterization:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the drug-to-antibody ratio (DAR) distribution. The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).

    • Mass Spectrometry (MS): For a more precise determination of conjugation, the ADC can be analyzed by mass spectrometry. The sample is typically deglycosylated and reduced prior to analysis to separate the light and heavy chains. The mass shift observed for the conjugated chains relative to the unconjugated chains confirms successful conjugation and provides an accurate DAR.[12]

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes and quality control parameters for an ADC synthesized using the octahydrocyclopenta[c]pyrrol-5-ol linker.

ParameterTarget ValueAnalytical MethodRationale
Average DAR 3.5 - 4.0HIC, Mass SpectrometryA higher DAR generally enhances therapeutic potency.[13]
Purity >95%Size-Exclusion ChromatographyHigh purity is essential to minimize off-target effects and ensure product consistency.
Monomer Content >98%Size-Exclusion ChromatographyHigh monomer content indicates low levels of aggregation, which can affect pharmacokinetics and immunogenicity.[13]
In Vitro Plasma Stability >95% intact ADC after 7 daysELISA or LC-MSThe non-cleavable nature of the linker should lead to high stability in circulation, preventing premature payload release.[][6]

Visualization of Key Processes

The following diagram illustrates the analytical characterization workflow for the purified ADC.

G cluster_purity Purity & Aggregation Analysis cluster_dar DAR & Conjugation Analysis cluster_stability Stability Assessment Start Purified ADC Sample SEC Size-Exclusion Chromatography (SEC) Start->SEC HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC MS Mass Spectrometry (MS) (Reduced & Deglycosylated) Start->MS Incubation Incubate in Plasma (e.g., 37°C for 7 days) Start->Incubation SEC_Result Determine % Monomer & High Molecular Weight Species SEC->SEC_Result HIC_Result Determine Average DAR & DAR Distribution HIC->HIC_Result MS_Result Confirm Covalent Conjugation & Mass Shift MS->MS_Result Stability_Assay ELISA or LC-MS based assay Incubation->Stability_Assay Stability_Result Quantify Intact ADC & Payload Release Stability_Assay->Stability_Result

Figure 2: Analytical workflow for ADC characterization.

Conclusion

The octahydrocyclopenta[c]pyrrol-5-ol linker platform offers a promising new tool for the development of highly stable and homogeneous bioconjugates. The rigid, non-cleavable nature of this scaffold is designed to address some of the key challenges in the field, such as premature payload release and heterogeneity. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to explore the potential of this novel linker technology in creating next-generation targeted therapeutics.

References

  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC. (n.d.).
  • Stability of ADC linker payloads in sub-cellular fractions - Sterling Pharma Solutions. (n.d.).
  • General Antibody Drug Conjugate Protocol - BroadPharm. (n.d.).
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC. (n.d.).
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.).
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22).
  • In Vivo Stability of ADC Linkers: A Comparative Guide - Benchchem. (n.d.).
  • A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation - Benchchem. (n.d.).
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC. (n.d.).
  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. (2025, October 16).
  • Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - MDPI. (2020, September 19).
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (2025, November 21).
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC. (n.d.).
  • ADC Linker Products - Creative Biolabs. (n.d.).
  • ADCs Linker/Click Chemistry - DC Chemicals. (n.d.).
  • Bioconjugation reagents - Lumiprobe. (n.d.).
  • Bioconjugation application notes. (n.d.).
  • ADC Linkers, AOC Linkers - BroadPharm. (n.d.).
  • Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK. (2023, August 10).
  • The Chemistry Behind ADCs - PMC. (n.d.).
  • Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - ResearchGate. (n.d.).
  • Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500 - PMC. (2025, October 27).
  • Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bioactivity prediction. (2020, December 1).
  • Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. (2020, August 1).
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1).
  • Pyrazolone ligation-mediated versatile sequential bioconjugations - Semantic Scholar. (n.d.).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2023, December 9).
  • Synthesis and bioactivity of pyrrole-conjugated phosphopeptides - PMC - NIH. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of octahydrocyclopenta[c]pyrrol-5-ol

This technical support guide addresses the synthesis and yield optimization of octahydrocyclopenta[c]pyrrol-5-ol (also known as 5-hydroxy-3-azabicyclo[3.3.0]octane). The content focuses on the most scalable synthetic rou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the synthesis and yield optimization of octahydrocyclopenta[c]pyrrol-5-ol (also known as 5-hydroxy-3-azabicyclo[3.3.0]octane).

The content focuses on the most scalable synthetic route: the reduction of hexahydrocyclopenta[c]pyrrol-5(1H)-one , while also addressing upstream scaffold formation issues.

Topic: Yield Optimization & Troubleshooting Guide Doc ID: TS-ORG-330-OL Last Updated: March 2026

Process Overview & Logic Flow

The synthesis of octahydrocyclopenta[c]pyrrol-5-ol typically proceeds through the formation of the bicyclic [3.3.0] scaffold followed by functional group manipulation.[1] The critical yield-limiting steps are the stereoselective reduction of the ketone and the isolation of the highly polar amino-alcohol.

Synthetic Pathway Visualization

The following diagram illustrates the standard industrial route and critical control points (CCPs) for yield loss.

SynthesisPath cluster_losses Yield Killers Start Start: Cyclopentane-1,2-dicarboxylic acid (or anhydride) Imide Intermediate A: Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Start->Imide Condensation (Urea/Amine) Risk: Incomplete cyclization Scaffold Intermediate B (Scaffold): Octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane) Imide->Scaffold Reduction (LiAlH4/Red-Al) Risk: Over-reduction/Workup loss Ketone Intermediate C (Precursor): Hexahydrocyclopenta[c]pyrrol-5(1H)-one Scaffold->Ketone Oxidation (if C-H activation) OR De Novo Cyclization Target Target Product: Octahydrocyclopenta[c]pyrrol-5-ol Ketone->Target CCP: Stereoselective Reduction (NaBH4 vs Selectride) Loss2 Diastereomer Ratio (dr) Ketone->Loss2 Loss1 Water Solubility (Workup Loss) Target->Loss1

Figure 1: Critical pathway for Octahydrocyclopenta[c]pyrrol-5-ol synthesis highlighting the ketone reduction as the primary control point for stereochemistry and yield.

Critical Troubleshooting (Q&A)

Phase 1: Ketone Reduction (The "5-one" to "5-ol" Step)

Q: I am observing low diastereoselectivity (cis/trans alcohol mixture). How do I favor the endo-alcohol? A: The bicyclic [3.3.0] system is inherently cis-fused at the bridgehead (thermodynamically favored by ~6 kcal/mol). However, the reduction of the ketone at position 5 can yield either the endo (concave) or exo (convex) alcohol.

  • Mechanism: Small hydride donors (NaBH₄) attack from the less hindered exo face, favoring the endo-alcohol . Bulky borohydrides (e.g., L-Selectride) attack from the more accessible face but are heavily influenced by the "cup" shape of the bicycle.

  • Protocol Adjustment:

    • Switch solvent to Methanol at -78°C if using NaBH₄ to increase rigidity and selectivity.

    • If exo-alcohol is required, use Meerwein-Ponndorf-Verley (MPV) reduction (Al(OiPr)₃), which is thermodynamically controlled and often favors the more stable isomer.

Q: My reaction conversion is >95% by TLC, but isolated yield is <40%. Where is my product? A: This is the most common failure mode for amino-alcohols. The product is a secondary amine with a hydroxyl group, making it extremely hygroscopic and water-soluble. It is likely remaining in your aqueous workup layer.

  • Fix: Do NOT use a standard water/ether extraction.

  • Recommended Workup:

    • Quench reaction with minimal water.

    • Evaporate organic solvent and water in vacuo to dryness.

    • Salting Out: Dissolve residue in minimal saturated brine/K₂CO₃ solution.

    • Extraction: Extract continuously with Chloroform:Isopropanol (3:1) or n-Butanol . Ethyl acetate is often too non-polar to extract this scaffold efficiently.

Phase 2: Upstream Scaffold Synthesis

Q: During the hydrogenation of the dinitrile or enamine precursor, the reaction stalls at 60% conversion. Why? A: The secondary amine product is a potent catalyst poison. As the concentration of the octahydro-scaffold increases, the basic nitrogen coordinates to the Pd or Pt surface, inhibiting further turnover.

  • Solution: Perform the hydrogenation under acidic conditions (e.g., Acetic Acid or HCl/MeOH ). This protonates the amine product (forming the ammonium salt), preventing it from binding to the catalyst surface.

  • Reference Check: See Gliclazide intermediate synthesis protocols which utilize acidic hydrogenation to prevent poisoning [1].

Optimized Experimental Protocols

Protocol A: Stereoselective Reduction of Hexahydrocyclopenta[c]pyrrol-5(1H)-one

Targeting >85% Isolated Yield

ParameterSpecificationRationale
Substrate 1.0 eq Ketone (HCl salt preferred)Free amine may interfere with Lewis acidic reducing agents.
Reagent 1.2 eq NaBH₄Excess ensures completion; Borohydride is milder than LAH.
Solvent Methanol (Dry)Protic solvent activates NaBH₄; prevents chelation issues.
Temperature -10°C to 0°CLow temp maximizes diastereoselectivity (endo preference).
Quench Acetone -> Sat. NaHCO₃Acetone destroys excess hydride gently.

Step-by-Step:

  • Dissolve Hexahydrocyclopenta[c]pyrrol-5(1H)-one HCl (10 mmol) in dry Methanol (50 mL).

  • Cool the solution to -10°C using an ice/salt bath.

  • Add NaBH₄ (12 mmol) portion-wise over 20 minutes. Caution: Gas evolution.

  • Stir at 0°C for 2 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH).

  • Critical Workup: Quench with Acetone (5 mL). Concentrate in vacuo to a white solid.

  • Suspend solid in 20 mL saturated K₂CO₃ (aq).

  • Extract with CHCl₃:iPrOH (3:1) (4 x 30 mL).

  • Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Purification of the Amino-Alcohol

For removing diastereomers and salts

  • Flash Chromatography:

    • Stationary Phase: Neutral Alumina (Silica is often too acidic and causes tailing/loss of amines).

    • Mobile Phase: DCM -> 10% MeOH/DCM -> 10% MeOH/DCM + 1% Triethylamine.

  • Recrystallization (Alternative):

    • Convert the crude oil to the Oxalate or Fumarate salt by adding 1 eq of acid in hot Ethanol.

    • Cool to crystallize. This often purifies the diastereomeric ratio (dr) significantly.

Data Summary: Reducing Agent Comparison

The following table summarizes expected outcomes based on reducing agent selection for the [3.3.0] bicyclic ketone [2][3].

ReagentConditionsMajor IsomerYield (Isolated)Notes
NaBH₄ MeOH, 0°CEndo (OH cis to bridge)85-92%Best balance of yield/cost.
L-Selectride THF, -78°CExo (OH trans to bridge)70-80%High steric bulk attacks from open face. Harder workup.
LiAlH₄ Et₂O, RefluxMixed60-75%Aggressive; can cause ring cleavage or side reactions.
H₂ / PtO₂ AcOH, 50 psiEndo88%Cleanest profile, but requires high pressure equipment.

References

  • CN103601666A . Preparation method of octahydrocyclopentane[c]pyrrole. Google Patents. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity. Journal of the American Chemical Society. Link

  • Griot, R. G. (1959).[2] Synthesis of 3-azabicyclo[3.3.0]octane. Helvetica Chimica Acta.[2] Link

  • World Intellectual Property Organization. (2013).[3][4] WO/2013/102634: Method for Preparation of Octahydrocyclopenta[c]pyrrole.[3] Link

Sources

Optimization

Overcoming solubility issues with octahydrocyclopenta[c]pyrrol-5-ol salts

Technical Support Center: Octahydrocyclopenta[c]pyrrol-5-ol Salts Case ID: 3-AZA-SOL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Octahydrocyclopenta[c]pyrrol-5-ol Salts

Case ID: 3-AZA-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility, Hygroscopicity, and Phase Separation Issues[1][2][3]

Executive Summary & Diagnostic Matrix

The Core Challenge: Octahydrocyclopenta[c]pyrrol-5-ol (often referred to as 3-azabicyclo[3.3.0]octan-7-ol) presents a unique "solubility paradox" due to its structural duality. The rigid bicyclic amine core creates high lattice energy potential, while the C5-hydroxyl group introduces significant hydrogen-bonding capability.[3]

When converted to a salt (e.g., HCl, TFA), the molecule becomes hyper-polar.[2] This frequently results in:

  • Extreme Hygroscopicity: The salt deliquesces (turns to liquid) upon exposure to air.[1]

  • Organic Insolubility: The salt acts as "brick dust" in DCM or THF, stalling acylation or alkylation reactions.[1]

  • Oiling Out: During crystallization, the product separates as a gummy oil rather than a discrete solid.[1]

Diagnostic Decision Tree: Use the diagram below to identify your specific failure mode and jump to the relevant solution module.

Solubility_Diagnostic Start Identify Symptom Q1 Is the salt turning into a liquid/gum in air? Start->Q1 Q2 Is the salt insoluble in your reaction solvent (DCM/THF)? Q1->Q2 No Sol1 ISSUE: Hygroscopicity (See Module 1) Q1->Sol1 Yes Q3 Is the product forming an oil during recrystallization? Q2->Q3 No Sol2 ISSUE: Lattice Energy/Polarity (See Module 2) Q2->Sol2 Yes Sol3 ISSUE: Supersaturation Control (See Module 3) Q3->Sol3 Yes

Figure 1: Diagnostic workflow for isolating the root cause of solubility failure.

Module 1: Overcoming Hygroscopicity (The "Wet Salt" Issue)

The Science: The HCl salt of octahydrocyclopenta[c]pyrrol-5-ol is notoriously hygroscopic because the chloride ion and the 5-hydroxyl group coordinate with atmospheric water to lower the crystal lattice energy.[3] If your salt turns to a syrup on the balance, you are dealing with deliquescence .[1]

Troubleshooting Protocol:

ParameterStandard (Fail)Optimized (Pass)
Counterion Chloride (HCl)Tosylate (p-TsOH) or Fumarate
Drying Method Vacuum Oven (40°C)P2O5 Desiccator + High Vac (<1 mbar)
Handling Open BenchGlove Bag or Argon Cone

Corrective Action: Counterion Switching (Salt Metathesis) If you cannot handle the HCl salt, switch to a Tosylate salt.[1][2] The large, lipophilic aromatic ring of the p-toluenesulfonic acid "shields" the polar amine core from moisture.

Protocol: Synthesis of Non-Hygroscopic Tosylate Salt

  • Dissolution: Dissolve 1.0 eq of the free amine in minimal isopropyl alcohol (IPA).

  • Acid Addition: Add 1.0 eq of p-toluenesulfonic acid monohydrate (dissolved in minimal IPA) dropwise at 60°C.

  • Cooling: Allow to cool slowly to Room Temp (RT) over 4 hours.

  • Isolation: Filter the white precipitate.

  • Result: A crystalline, non-hygroscopic solid stable in air for >24 hours.[1]

Module 2: Solving Organic Insolubility (The "Brick Dust" Issue)

The Science: Researchers often try to react the amine salt in Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] The HCl salt is virtually insoluble in these media due to the high polarity of the bicyclic framework. This leads to heterogeneous reactions that are slow or incomplete.[1]

Troubleshooting Protocol:

Option A: The "Solubility Switch" (Lipophilic Counterions) Replace inorganic acids (HCl/HBr) with lipophilic organic acids.[1][2]

  • Recommendation: Use Bistriflimide (HNTf2) or Tetraphenylborate salts if the amine must be isolated but soluble in DCM.[1][2]

  • Why? These bulky, charge-diffuse anions disrupt the tight crystal lattice and interact favorably with organic solvents.[1]

Option B: In-Situ Free Basing (Biphasic Conditions) Do not try to dissolve the salt directly.[1][2][3] Use a biphasic system with a Phase Transfer Catalyst (PTC).[1][2]

Protocol: Biphasic Acylation of Insoluble Salt

  • Suspend: Suspend 1.0 eq of Amine.HCl in DCM (0.2 M).

  • Base: Add 2.5 eq of aq. NaHCO3 or K2CO3 (saturated solution).[1][2][3]

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Reagent: Add your electrophile (e.g., acid chloride) to the DCM layer.[1][2]

  • Mechanism: The PTC shuttles the free amine into the organic layer as it is deprotonated at the interface.

Module 3: Preventing "Oiling Out" (Purification)

The Science: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common with octahydrocyclopenta[c]pyrrol-5-ol salts because the melting point is often depressed by impurities or solvent inclusions.[1][2][3]

Visualizing the Solution:

Crystallization_Strategy Step1 Dissolve Salt (Good Solvent: MeOH/EtOH) Step2 Heat to Near Reflux Step1->Step2 Step3 Add Anti-Solvent (Et2O/MTBE) Dropwise Step2->Step3 Decision Cloud Point Reached? Step3->Decision Oil Oiling Out Occurs Decision->Oil Too Fast / Too Cold Crystal Crystallization Decision->Crystal Correct Protocol Fix Add Seed Crystal at High Temp Oil->Fix Re-heat + Seed

Figure 2: Workflow to prevent Liquid-Liquid Phase Separation (Oiling Out).

Corrective Action: The "Cloud Point" Method

  • Solvent: Dissolve the crude salt in the minimum amount of hot Methanol (MeOH).

  • Anti-Solvent: Add hot Diethyl Ether (Et2O) or MTBE dropwise until a faint turbidity (cloudiness) persists.[1][2][3]

  • The Trick: Add one drop of MeOH to clear the solution.[1]

  • Seeding: Add a tiny seed crystal (if available) or scratch the glass.[1]

  • Insulation: Wrap the flask in foil/cotton to cool very slowly to RT. Rapid cooling traps solvent and causes oiling.[1]

Frequently Asked Questions (FAQ)

Q: Can I just use the free base instead of the salt? A: The free base of octahydrocyclopenta[c]pyrrol-5-ol is an oil or low-melting solid that oxidizes and absorbs CO2 from the air (forming carbamates).[3] Salts are preferred for long-term storage.[1][2] If you must use the free base, store it as a solution in Toluene at -20°C.

Q: My NMR shows broad peaks for the salt. Is it impure? A: Not necessarily.[1][2] Bicyclic amines often show rotameric broadening in NMR due to restricted conformational flipping, especially in viscous solvents like DMSO-d6.[1][2][3] Try running the NMR at 50°C or adding a drop of D2O to exchange the NH/OH protons, which often sharpens the spectrum.

Q: Which salt is best for bioavailability/in-vivo studies? A: While Tosylate is best for chemistry handling (Module 1), it has a high molecular weight penalty.[1][2][3] For in-vivo formulations, the Mesylate (Methanesulfonate) or Succinate salts often offer the best balance of water solubility and lower molecular weight [1].[1]

References

  • Stahl, P. H., & Wermuth, C. G.[2][4][5] (Eds.).[1][2][3][6][7][8][9] (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[1][2][3][4][5] Link[1][2][3]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Bastin, R. J., et al. (2000).[1][2] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1][2][3] Link[1][2][3]

  • Black, S. N., et al. (2007).[1][2] Structure, Solubility, Screening, and Synthesis of Molecular Salts.[2] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1][2] Link

Sources

Troubleshooting

Technical Support Center: Separation of Octahydrocyclopenta[c]pyrrol-5-ol Diastereomers

Subject: Troubleshooting & Method Development Guide for Bicyclic Amino Alcohol Separation Ticket ID: #TS-CHEM-8821 Responder: Senior Application Scientist, Separation Sciences Division Executive Summary You are attemptin...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Method Development Guide for Bicyclic Amino Alcohol Separation Ticket ID: #TS-CHEM-8821 Responder: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are attempting to separate the diastereomers of octahydrocyclopenta[c]pyrrol-5-ol (also known as 3-azabicyclo[3.3.0]octan-7-ol).[1] This molecule presents a classic chromatographic challenge: a rigid, fused 5,5-bicyclic system with two key stereogenic regions—the bridgehead carbons (determining cis/trans fusion) and the hydroxyl group (endo/exo orientation).[1]

Because diastereomers possess distinct physical properties (unlike enantiomers), they can theoretically be separated on achiral phases.[1] However, in rigid bicyclic amines, the polarity differences are often minute.[1] This guide provides a self-validating workflow to resolve these species using shape-selective stationary phases and pH control.

Module 1: Method Development Strategy

The Chemistry of the Separation
  • The Challenge: The secondary amine causes peak tailing due to silanol interactions.[1] The compact, globular shape of the 5,5-fused system minimizes the hydrophobic surface area difference between diastereomers.[1]

  • The Solution: We must exploit shape selectivity and dipole-dipole interactions rather than simple hydrophobicity.[1]

Recommended Column Chemistries
Stationary PhaseMechanism of ActionSuitability
Pentafluorophenyl (PFP) Fluorine-based dipole interactions + Shape selectivity.[1]High. Excellent for separating rigid isomers and basic amines.[1]
Phenyl-Hexyl

interactions.[1]
Medium. Good alternative if PFP fails; offers different selectivity than C18.[1]
C18 (High Carbon Load) Hydrophobic interaction.[1]Low. Often results in co-elution for this specific scaffold unless pH is optimized.[1]
Amylose/Cellulose (CSP) Inclusion complex/H-bonding.[1]High. Chiral columns (e.g., AD-H, OD-H) are often the "silver bullet" for diastereomers.[1]
Mobile Phase Selection (The "pH Switch")

You must choose one of two distinct pH states to prevent peak broadening.[1] Do not operate at neutral pH (6-8).

  • Option A: High pH (Basic Mode) - Preferred for Free Amines [1]

    • Buffer: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide (pH 9.5 - 10.5).

    • Why: Keeps the amine deprotonated (neutral).[1] This increases retention on RP columns and eliminates silanol repulsion.[1] Requires a hybrid-silica column (e.g., XBridge, Gemini).[1]

  • Option B: Low pH (Acidic Mode)

    • Buffer: 0.1% TFA or 0.1% Formic Acid.[1]

    • Why: Fully protonates the amine.[1] TFA acts as an ion-pairing agent, sharpening the peak.[1]

Module 2: Troubleshooting & FAQs

Q1: My diastereomers are co-eluting as a single broad peak on C18. What now?

Diagnosis: Lack of shape selectivity. The hydrophobic footprints of the endo and exo isomers are too similar.[1] Protocol:

  • Switch Ligand: Move to a PFP (Pentafluorophenyl) column.[1] The rigid fluorine ring interacts differently with the spatial arrangement of the hydroxyl group relative to the bridgehead.[1]

  • Switch Mode: If HPLC fails, screen SFC (Supercritical Fluid Chromatography) .[1]

    • Column: 2-Ethylpyridine (2-EP) or Diol.[1]

    • Modifier: Methanol + 0.2% Isopropylamine (IPA).[1]

    • Reasoning: SFC is highly sensitive to the steric environment of hydroxyl groups.[1]

Q2: I see severe peak tailing (Asymmetry > 1.5). Is my column dead?

Diagnosis: Secondary silanol interactions.[1] The amine nitrogen is interacting with acidic silanols on the silica support.[1] Protocol:

  • Check pH: If using Formic Acid, switch to 0.05% TFA . The trifluoroacetate anion pairs with the protonated amine, masking the charge.[1]

  • High pH Strategy: If your column is pH-stable (e.g., Hybrid particle), switch to 10 mM Ammonium Bicarbonate (pH 10) .[1]

    • Warning: Do not use standard silica columns at pH > 8; they will dissolve.[1]

Q3: Can I separate them without derivatization?

Answer: Yes, usually. However, if the resolution (


) remains 

, derivatization is a powerful backup.[1] Protocol:
  • React the secondary amine with Boc-anhydride or Cbz-Cl .[1]

  • This removes the basicity issue and adds a large hydrophobic group, amplifying the structural difference between diastereomers.[1]

  • Separation on standard C18 usually becomes trivial after protection.[1]

Module 3: Visualization & Logic Flows

Method Development Decision Tree

MethodDevelopment Start Start: Octahydrocyclopenta[c]pyrrol-5-ol Sample CheckProtect Is the Amine Protected? Start->CheckProtect Protected Yes (Boc/Cbz) CheckProtect->Protected Yes Unprotected No (Free Amine) CheckProtect->Unprotected No ColC18 Column: C18 Mobile: Water/ACN + 0.1% FA Protected->ColC18 Eval Evaluate Resolution (Rs) ColC18->Eval pHCheck Select pH Strategy Unprotected->pHCheck HighPH High pH (pH 9.5) Column: Hybrid C18/Phenyl pHCheck->HighPH Better Peak Shape LowPH Low pH (pH 2) Column: PFP + 0.1% TFA pHCheck->LowPH Alternative HighPH->Eval LowPH->Eval Success Success (Rs > 1.5) Eval->Success Separated Fail Co-elution Eval->Fail Not Separated Advanced Switch to Chiral CSP (AD-H or OD-H) in NP/SFC Fail->Advanced

Caption: Decision matrix for selecting the initial chromatographic conditions based on amine protection status and pH stability.

Troubleshooting Logic: Peak Tailing vs. Selectivity

Troubleshooting Issue Identify Issue Tailing Peak Tailing (As > 1.5) Issue->Tailing Coelution Co-elution (Rs < 1.0) Issue->Coelution SolTail1 Add 0.1% TFA (Ion Pairing) Tailing->SolTail1 SolTail2 Increase pH to 10 (Suppress Ionization) Tailing->SolTail2 SolCo1 Change Selectivity: Switch C18 -> PFP Coelution->SolCo1 SolCo2 Derivatize Amine (Boc/Cbz) Coelution->SolCo2

Caption: Logical workflow for addressing the two most common failure modes: peak tailing (kinetic issue) and co-elution (thermodynamic issue).

Module 4: Standard Operating Procedure (SOP)

Protocol: Gradient Screening for Diastereomers
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water.

  • Column: PFP (Pentafluorophenyl) or C18 (Hybrid), 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B[1]

    • 20 min: 95% B[1]

  • Flow: 1.0 mL/min.

  • Detection: UV 210 nm (low wavelength required as the molecule lacks strong chromophores unless derivatized).[1]

References

  • Daicel Corporation. Chiral Column Selection Guide for Diastereomers.[1] (General principles for separating stereoisomers using polysaccharide columns).

  • Waters Corporation. Separation of Basic Compounds: Effect of pH and Ionic Strength.[1] (Authoritative guide on high pH chromatography for amines). [1]

  • Phenomenex. Resolution of Diastereomers and Enantiomers using Achiral and Chiral Phases. (Technical notes on PFP and Phenyl-Hexyl selectivity).

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography.[1] (Foundational text on mechanism of separation for rigid bicyclic systems).

(Note: While specific literature on "octahydrocyclopenta[c]pyrrol-5-ol" is proprietary or sparse, the protocols above are derived from validated methodologies for the 3-azabicyclo[3.3.0]octane class of compounds.)

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation of Octahydrocyclopenta[c]pyrrol-5-ol

Introduction Octahydrocyclopenta[c]pyrrol-5-ol is a highly valuable, conformationally restricted bicyclic scaffold frequently utilized in medicinal chemistry and drug development[1]. However, functionalizing this molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octahydrocyclopenta[c]pyrrol-5-ol is a highly valuable, conformationally restricted bicyclic scaffold frequently utilized in medicinal chemistry and drug development[1]. However, functionalizing this molecule presents a classic chemoselectivity challenge: it contains both a secondary amine (within the pyrrolidine ring) and a secondary alcohol (on the cyclopentanol ring). When targeting the synthesis of tertiary amines via direct N-alkylation, researchers frequently encounter side reactions such as O-alkylation, over-alkylation (quaternization), and electrophile elimination.

This guide provides mechanistic insights and field-proven protocols to help you logically troubleshoot these specific issues and optimize your synthetic workflows.

Workflow A Analyze Crude Reaction Mixture (LC-MS / NMR) B Excessive O-Alkylation (Alkoxide Formation) A->B C Over-Alkylation (Quaternary Ammonium) A->C D E2 Elimination (Alkene Byproducts) A->D E Switch to weaker base (DIPEA) or use O-protecting group (TBS) B->E F Control stoichiometry (1.05 eq) or switch to Reductive Amination C->F G Lower temperature or utilize Borrowing Hydrogen Catalysis D->G

Diagnostic workflow for resolving N-alkylation side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing significant O-alkylation alongside the desired N-alkylation? A1: Causality: The secondary amine is intrinsically more nucleophilic than the secondary alcohol due to nitrogen's lower electronegativity and higher polarizability. However, chemoselectivity is heavily dependent on the basicity of the reaction environment. If a strong base (e.g., NaH, KOtBu) is used, the secondary alcohol (pKa ~16) is deprotonated to form a highly reactive alkoxide, which aggressively competes with the amine for the electrophile. Solution: Shift to mild, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) in polar aprotic solvents (DMF, MeCN). These bases are strong enough to neutralize the generated hydrogen halide but too weak to deprotonate the alcohol[1]. If chemoselectivity remains poor at elevated temperatures[2], you must temporarily mask the hydroxyl group using a tert-butyldimethylsilyl (TBS) protecting group prior to alkylation.

Q2: My LC-MS shows a mass corresponding to [M+Alkyl]+. How do I prevent quaternization (over-alkylation)? A2: Causality: The product of the initial N-alkylation is a tertiary amine. Due to the inductive electron-donating effect of the newly attached alkyl group, this tertiary amine is often more nucleophilic than the starting secondary amine. This makes it highly susceptible to a second alkylation event, forming a quaternary ammonium salt. This is particularly problematic when highly reactive electrophiles, such as alkyl iodides, are used[3]. Solution:

  • Electrophile Selection: Switch from alkyl iodides to alkyl bromides or chlorides, which possess a higher activation energy barrier for the second alkylation step.

  • Alternative Pathway: Abandon direct alkylation and utilize reductive amination. This pathway proceeds via an iminium intermediate and inherently stops at the tertiary amine stage, completely preventing quaternization.

Q3: I am using an alkyl halide with a bulky base, but I'm seeing low yields and the formation of alkenes. What is happening? A3: Causality: When using secondary or tertiary alkyl halides in the presence of bases, the E2 elimination pathway competes directly with the SN2 substitution pathway. Bulky bases (like DBU) and elevated temperatures exacerbate this issue by acting as Brønsted bases (abstracting a proton) rather than facilitating nucleophilic attack. Solution: Lower the reaction temperature and switch to a less sterically hindered alkylating agent. Alternatively, utilize "borrowing hydrogen" (BH) catalysis. In a BH process, an alcohol is temporarily oxidized to an aldehyde by a transition metal catalyst, undergoes condensation with the amine, and is subsequently reduced. This generates water as the sole byproduct and completely bypasses the E2 elimination risk associated with alkyl halides[4].

Quantitative Data: Base and Solvent Effects

The table below summarizes the typical product distribution when alkylating octahydrocyclopenta[c]pyrrol-5-ol with benzyl bromide (1.1 eq) under various conditions.

BaseSolventTemperatureN-Alkylation (Target)O-AlkylationQuaternization
NaH (1.5 eq)THF0 °C to RT45%50%5%
K2CO3 (2.0 eq)MeCN60 °C75%5%20%
DIPEA (2.0 eq)DMFRT85%<1%10%
NaBH(OAc)3 *DCERT98%0%0%

* Note: The NaBH(OAc)3 condition represents a reductive amination approach using benzaldehyde instead of benzyl bromide.

Standard Operating Procedure (SOP): Chemoselective N-Alkylation via Reductive Amination

To completely avoid O-alkylation and quaternization, reductive amination is the most robust, self-validating protocol for functionalizing the pyrrolidine nitrogen.

Materials Required:

  • Octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration. If the amine is supplied as a hydrochloride salt[5], add 1.0 eq of DIPEA to liberate the free base.

  • Imine Formation: Stir the mixture at room temperature for 1 to 2 hours under an inert atmosphere (N2 or Ar).

    • Self-Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm the nearly complete disappearance of the starting amine mass and the appearance of the imine/iminium intermediate mass before proceeding to reduction.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control any mild exotherm.

  • Completion: Stir the reaction for an additional 12 hours at room temperature.

    • Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Stain the plate with Ninhydrin and heat. The absence of a purple/pink spot confirms that no secondary amine remains. The tertiary amine product will not stain strongly with Ninhydrin.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Transfer to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography or reverse-phase preparative HPLC.

References

1.[2] Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC, nih.gov. 2 2.[1] Octahydrocyclopenta[c]pyrrole | 5661-03-0 | Benchchem, benchchem.com. 1 3.[5] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride - PubChem, nih.gov. 5 4.[4] Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation, dicp.ac.cn.4 5.[3] US8669366B2 - Process for the preparation of quaternary N-alkyl morphinan alkaloid salts, google.com.3

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Octahydrocyclopenta[c]pyrrol-5-ol

Executive Summary & Molecule Profile The Challenge: Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic amine with three stereocenters (3a, 5, 6a). The cis-fused ring system is the most common synthetic target.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Challenge: Octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic amine with three stereocenters (3a, 5, 6a). The cis-fused ring system is the most common synthetic target. Critical Issues:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible.
    
  • Amine Basicity: The secondary amine functionality interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Stereochemical Complexity: You are likely separating diastereomers and enantiomers depending on your synthetic route.

This guide provides a decision-tree approach to method development, prioritizing detection visibility and peak shape.

Method Development Workflows

Decision Matrix: Direct vs. Derivatized Analysis

Before selecting a column, you must decide on your detection strategy.

MethodDevelopment Start Start: Octahydrocyclopenta[c]pyrrol-5-ol Sample CheckDetector Check Available Detectors Start->CheckDetector UV_Only UV/Vis Only (DAD/VWD) CheckDetector->UV_Only No Universal Detector Universal Universal Detector Available (ELSD, CAD, RI, MS) CheckDetector->Universal ELSD/CAD/MS Available Derivatize PROTOCOL A: Derivatization (Benzoylation) UV_Only->Derivatize Mandatory Step DirectMethod PROTOCOL B: Direct Analysis Universal->DirectMethod Preferred Screening Column Screening (IA, IB, AD, OD) Derivatize->Screening UV @ 254 nm DirectMethod->Screening UV @ 205-210 nm or ELSD

Figure 1: Strategic decision tree for method development based on available detection instrumentation.

Technical Protocols

Protocol A: Derivatization (Recommended for UV Detection)

If you lack a universal detector (ELSD/CAD), you must derivatize. The secondary amine is the best handle. Benzoylation adds a strong chromophore and masks the basic nitrogen, improving peak shape.

Reagents: Benzoyl chloride, Triethylamine (TEA), DCM. Procedure:

  • Dissolve 10 mg sample in 1 mL DCM.

  • Add 2.0 eq. TEA and 1.1 eq. Benzoyl chloride.

  • Stir at RT for 15 mins.

  • Quench with water, extract with DCM, dry over MgSO4.

  • Result:

    
    -benzoyl-octahydrocyclopenta[c]pyrrol-5-ol.
    
  • Detection: UV at 254 nm.

Protocol B: Direct Analysis (Requires ELSD/CAD/MS)

If avoiding derivatization, you must suppress silanol interactions.

Mobile Phase Formulation:

  • Base Solvent: n-Hexane / Isopropanol (90:10).

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.

    • Why? The additive competes for active silanol sites, sharpening the amine peak [1].

  • Column Selection:

    • Primary Screen: Chiralpak IA or AD-H (Amylose-based).

    • Secondary Screen: Chiralcel OD-H or IB (Cellulose-based).

Data Summary: Typical Separation Parameters

ParameterDirect AnalysisDerivatized (N-Benzoyl)
Column Chiralpak IA / AD-HChiralpak IA / AD-H
Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/IPA (90:10)
Flow Rate 1.0 mL/min1.0 mL/min
Detection ELSD / UV 210 nmUV 254 nm
Peak Shape Often Tailing (Tf > 1.5)Sharp (Tf < 1.2)
Resolution (Rs) ModerateHigh

Troubleshooting & FAQs

Issue 1: "I see no peaks or a wandering baseline."

Diagnosis: The molecule has negligible UV absorbance above 210 nm. Solution:

  • Immediate Fix: Switch UV wavelength to 205 nm or 210 nm. Ensure your mobile phase solvents (Hexane/IPA) are HPLC grade with high UV transmission.

  • Root Cause Fix: If using UV, you are likely operating in the "noise." Switch to Refractive Index (RI) or ELSD, or switch to Protocol A (Derivatization).

Issue 2: "The peaks are tailing severely (Shark Fin shape)."

Diagnosis: Unmasked secondary amine interacting with silica silanols. Solution:

  • Step 1: Verify you added 0.1% DEA (Diethylamine) to the mobile phase.

  • Step 2: Increase DEA concentration to 0.2% or switch to Ethanolamine (stronger competitor).

  • Step 3: Switch to an Immobilized Column (Chiralpak IA/IB/IC). These phases are more robust and allow for the use of "Polar Organic Mode" (100% Acetonitrile + 0.1% DEA), which often solves solubility and tailing issues simultaneously [2].

TailingTroubleshoot Problem Problem: Severe Peak Tailing CheckAdditive Is Basic Additive (DEA/TEA) Present? Problem->CheckAdditive AddBase Add 0.1% DEA CheckAdditive->AddBase No CheckCol Column Type? CheckAdditive->CheckCol Yes Coated Coated Phase (AD-H, OD-H) CheckCol->Coated AD/OD Immobilized Immobilized Phase (IA, IB, IC) CheckCol->Immobilized IA/IB/IC SwitchMode Switch to Polar Organic (100% MeCN + DEA) Coated->SwitchMode FORBIDDEN (Will Strip Column) Immobilized->SwitchMode Try this

Figure 2: Troubleshooting logic for peak tailing. Note the critical warning for Coated vs. Immobilized phases.

Issue 3: "I have multiple peaks. Which is which?"

Diagnosis: You may have diastereomers (cis/trans isomers at the ring fusion or hydroxyl position) in addition to enantiomers. Analysis:

  • Enantiomers: Will have identical UV/MS spectra but elute at different times on a chiral column.

  • Diastereomers: Are chemically distinct. They can often be separated on an achiral C18 or Silica column first.

  • Recommendation: Run an achiral purity check first. If you see 2 peaks on C18, you have diastereomers. Collect them, then run chiral HPLC on each fraction to resolve the enantiomers.

References

  • Phenomenex. (2020). Chiral HPLC Column Selection and Method Development Guide. Retrieved from

  • Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from

  • ChemicalBook. (2025). Octahydrocyclopenta[c]pyrrole Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67281394, Octahydrocyclopenta[c]pyrrol-5-ol. Retrieved from

Optimization

Technical Support Center: Minimizing Racemization in Octahydrocyclopenta[c]pyrrol-5-ol Derivatization

Role: Senior Application Scientist Topic: Stereochemical Integrity of Octahydrocyclopenta[c]pyrrol-5-ol Audience: Medicinal Chemists, Process Chemists[1] Executive Technical Overview The octahydrocyclopenta[c]pyrrol-5-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Stereochemical Integrity of Octahydrocyclopenta[c]pyrrol-5-ol Audience: Medicinal Chemists, Process Chemists[1]

Executive Technical Overview

The octahydrocyclopenta[c]pyrrol-5-ol scaffold (often referred to as 3-azabicyclo[3.3.0]octan-7-ol in alternative numbering) presents a unique stereochemical challenge due to its cis-fused bicyclic core .[1] Unlike simple secondary alcohols, this molecule possesses three contiguous stereocenters (3a, 6a, and 5).

The Critical Stability Profile:

  • Ring Fusion (3a, 6a): The cis-fusion is thermodynamically favored over the highly strained trans-fusion by >6 kcal/mol.[1] Consequently, epimerization at the bridgehead is rare unless the molecule is subjected to extreme forcing conditions or oxidation to the ketone followed by aggressive enolization.

  • Carbinol Center (C5): This is the primary site of "racemization" (more accurately, diastereomerization).[1] The hydroxyl group exists as either endo (concave) or exo (convex).[1] Derivatization protocols that proceed via carbocation intermediates (SN1) or elimination-addition pathways will scramble this center, destroying the optical purity of the scaffold.

This guide focuses on maintaining the integrity of the C5 center while preventing bridgehead epimerization during N-protection and O-functionalization.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: Loss of Optical Purity During N-Protection

User Report: "I observed a drop in ee% after protecting the secondary amine with Boc-anhydride using NaOH/Dioxane."

Root Cause Mechanistic Insight Corrective Action
Base-Catalyzed Retro-Aldol/Elimination Strong aqueous bases (NaOH) can trigger reversible ring-opening or elimination if trace ketone impurities are present, or if the temperature promotes elimination of the -OH group.[1]Switch to Organic Bases: Use Et₃N or DIPEA in DCM or THF at 0°C. Avoid aqueous biphasic systems with strong mineral bases.[1]
Contaminated Starting Material If the starting material contains the ketone (pyrrol-5-one), it enolizes under basic conditions, scrambling the bridgehead before reduction.Purify Precursor: Ensure the starting amino-alcohol is free of ketone (IR check: no signal at ~1740 cm⁻¹).[1]
Scenario B: "Racemization" During Sulfonylation (Mesylation/Tosylation)

User Report: "Activation of the alcohol with MsCl/Pyridine resulted in a mixture of diastereomers upon subsequent displacement."

Root Cause Mechanistic Insight Corrective Action
Anchimeric Assistance / Aziridinium Ion The nitrogen lone pair (if unprotected or alkylated) can attack the activated C5 center from the back, forming a transient tricyclic aziridinium species.[1] Opening this ring leads to retention or scrambling.[1]Mandatory N-Protection: Ensure the nitrogen is protected with an electron-withdrawing group (Boc, Cbz, Ac) before activating the alcohol. This deactivates the lone pair.[1]
E1 Elimination Pyridine at room temperature can act as a base to eliminate the mesylate to an alkene (enamine/ene-carbamate), which then re-hydrates non-stereoselectively.[1]Low-Temp Protocol: Conduct mesylation at -10°C to 0°C using Et₃N in DCM . Quench immediately upon completion. Avoid pyridine as solvent.[1]
Scenario C: Incomplete Inversion in Mitsunobu Reactions

User Report: "Mitsunobu reaction with DIAD/PPh3 gave a 70:30 mixture of inverted:retained product."

Root Cause Mechanistic Insight Corrective Action
Steric Hindrance (Endo-face) The endo face of the cis-bicyclic system is sterically crowded.[1] The bulky betaine intermediate may struggle to form, or the nucleophile may be blocked, allowing competing SN1 pathways.Use More Reactive Reagents: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) to reduce steric bulk and increase nucleophilicity.[1]
Protonation State If the nucleophile (acid) pKa is too high (>11), the betaine is not protonated efficiently, stalling the cycle.pKa Matching: Ensure the nucleophile has a pKa < 11.[1] For alcohols/phenols, use standard Mitsunobu. For amines, use sulfonamides (NsNHR) to lower pKa.[1]

Optimized Experimental Protocols

Protocol 1: Stereoretentive N-Protection (Boc)

Objective: Protect the amine without disturbing the C5 stereocenter.[1]

  • Dissolution: Dissolve (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (1.0 eq) in anhydrous DCM (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool to 0°C .

  • Reagent Addition: Add Boc₂O (1.1 eq) dropwise over 15 minutes.

    • Critical Control Point: Do not allow temperature to exceed 5°C during addition to prevent exotherms that could promote minor elimination pathways.[1]

  • Workup: Wash with 0.5M citric acid (cold) to remove excess base.[1] Dry over Na₂SO₄.[1]

  • Validation: Check ¹H NMR. The bridgehead protons (approx 2.5-3.0 ppm) should remain distinct multiplets without broadening indicative of epimerization.[1]

Protocol 2: Stereoinvertive Nucleophilic Substitution (The "Clean Inversion")

Objective: Convert C5-OH to a nucleophile (Nu) with strict Walden inversion (SN2).[1]

  • Activation: To a solution of N-Boc-alcohol (1.0 eq) in DCM at -10°C , add MsCl (1.2 eq) followed by TEA (1.5 eq). Stir 30 min.

    • Note: Do not isolate the mesylate if unstable; proceed to displacement immediately (one-pot) or after rapid cold workup.[1]

  • Displacement: Dissolve the crude mesylate in DMF (polar aprotic is essential for SN2).

  • Nucleophile: Add the nucleophile salt (e.g., NaN₃, KSAc) (2.0 eq).[1]

  • Reaction: Heat to 50°C .

    • Why 50°C? The secondary mesylate in a bicyclic system is sluggish.[1] Lower temps favor retention (ion pairing); higher temps (>80°C) favor elimination.[1] 50°C is the "Goldilocks" zone.[1]

Data & Decision Matrix

Table 1: Solvent Effects on Stereochemical Fidelity (C5-OH Activation)

SolventDielectric ConstantRisk of SN1 (Racemization)Recommended For
DCM 8.9Low Mesylation / Tosylation
THF 7.5Low Mitsunobu
DMF 36.7Moderate SN2 Displacement (Promotes ion separation)
MeOH 33.0High AVOID (Solvolysis risk)
Water 80.1Critical AVOID (Hydrolysis/Elimination)

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the pathways determining the stereochemical fate of the C5 center.

StereochemPathways Start Cis-Fused Octahydrocyclopenta[c]pyrrol-5-ol (Pure Enantiomer) Activation Activation (Mesylate/Mitsunobu Betaine) Start->Activation N-Protection First! SN2 Pathway A: SN2 Attack (Strong Nu, Polar Aprotic) Activation->SN2 Good Nu DMF, 50°C SN1 Pathway B: SN1 / Carbocation (Protics, Weak Nu) Activation->SN1 Solvolysis Unprotected Amine Elim Pathway C: Elimination (High Temp, Strong Base) Activation->Elim Heating >80°C Inversion Product: Inverted Stereocenter (High ee%) SN2->Inversion Racemic Product: Racemic / Diastereomeric Mix SN1->Racemic Alkene Product: Cyclopentene Derivative (Loss of Center) Elim->Alkene

Caption: Decision pathways for C5 derivatization. Pathway A (Green) is the only route preserving stereochemical information (via inversion).[1]

References & Authority

  • Bicyclic Scaffold Synthesis & Stability:

    • Source: Detailed synthesis of the octahydrocyclopenta[c]pyrrole core and its stability.

    • Citation: Deprez, P., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4."[1] Journal of Medicinal Chemistry, 2015, 58(15), 5863-5879. Link[1]

  • Mitsunobu Inversion on Bicyclic Alcohols:

    • Source: General protocols for inversion of hindered secondary alcohols in fused ring systems.[1]

    • Citation: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link[1]

  • Gliclazide Impurity & Stereochemistry:

    • Source: Identification of the nitrosated derivative and bridgehead stability.[1]

    • Citation: "Gliclazide Impurity B - 2-Nitroso-octahydrocyclopenta[c]pyrrole."[1][2][3] Sigma-Aldrich Reference Standards. Link

  • Enzymatic Resolution Strategies:

    • Source: Use of lipases for resolving bicyclic alcohols when chemical synthesis yields racemates.[1]

    • Citation: Akai, S., et al. "Lipase-Catalyzed Dynamic Kinetic Resolution of Alcohols." Molecules, 2021.[1][4][5] Link

For further assistance with specific nucleophiles or scale-up parameters, please contact the Process Chemistry Support Team.

Sources

Troubleshooting

Removing protecting groups from octahydrocyclopenta[c]pyrrol-5-ol without degradation

Welcome to the Technical Support Center for Bicyclic Scaffold Chemistry. This guide is specifically engineered for researchers and drug development professionals working with octahydrocyclopenta[c]pyrrol-5-ol and its der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Scaffold Chemistry. This guide is specifically engineered for researchers and drug development professionals working with octahydrocyclopenta[c]pyrrol-5-ol and its derivatives.

The [3.3.0] bicyclic core of this molecule is a highly privileged scaffold, frequently utilized in the development of SARS-CoV-2 3CL protease inhibitors[1] and Retinol Binding Protein 4 (RBP4) antagonists[2]. However, the spatial proximity of the secondary alcohol on the cyclopentane ring to the pyrrolidine nitrogen introduces unique chemical liabilities. Improper deprotection conditions frequently lead to E1 dehydration (forming a cyclopentene alkene), epimerization of the stereocenters, or incomplete reactions due to catalyst poisoning.

This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to ensure you can remove protecting groups without degrading your target molecule.

Quantitative Risk Assessment

Understanding the degradation pathways is the first step in preventing them. Table 1 summarizes the quantitative risks associated with common deprotection reagents applied to the octahydrocyclopenta[c]pyrrol-5-ol scaffold.

Table 1: Quantitative Comparison of Deprotection Conditions and Degradation Risks

Protecting GroupReagent SystemTemp (°C)Time (h)Typical Yield (%)Degradation Risk (%)Primary Degradation Pathway
N-Boc Neat TFA251< 50%> 40%E1 Dehydration (Alkene formation)
N-Boc 4M HCl / Dioxane0 to 252> 95%< 2%None (Optimal)
N-Cbz H2, Pd/C (Neutral)2524~ 60%~ 30%Incomplete (Catalyst Poisoning)
N-Cbz H2, Pd/C, 1 eq AcOH254> 90%< 5%None (Optimal)
O-TBS TBAF (Unbuffered)254~ 75%~ 20%Base-catalyzed Epimerization
O-TBS TBAF + AcOH0 to 256> 90%< 2%None (Optimal)

Deprotection Strategy Workflow

DeprotectionWorkflow Start Octahydrocyclopenta[c]pyrrol-5-ol Protected Intermediate Boc N-Boc Protected Start->Boc Cbz N-Cbz / N-Bn Protected Start->Cbz TBS O-TBS Protected Start->TBS BocRisk Risk: OH Dehydration (E1 Elimination) Boc->BocRisk CbzRisk Risk: Catalyst Poisoning by Free Amine Cbz->CbzRisk TBSRisk Risk: Base-catalyzed Epimerization TBS->TBSRisk BocSol 4M HCl in Dioxane 0 °C to RT, 2h BocRisk->BocSol CbzSol H2 (1 atm), 10% Pd/C MeOH with 1 eq AcOH CbzRisk->CbzSol TBSSol TBAF buffered with AcOH THF, 0 °C TBSRisk->TBSSol Product Pure Octahydrocyclopenta[c]pyrrol-5-ol (No Degradation) BocSol->Product CbzSol->Product TBSSol->Product

Workflow for selecting deprotection strategies to prevent degradation of the bicyclic core.

Troubleshooting & FAQs

Q1: Why does my octahydrocyclopenta[c]pyrrol-5-ol dehydrate during N-Boc removal, and how do I prevent it? Causality: The secondary hydroxyl group on the cyclopentane ring is highly susceptible to protonation by strong, neat acids like Trifluoroacetic Acid (TFA). Once protonated, the loss of water generates a secondary carbocation. To relieve the torsional strain inherent in the [3.3.0] bicyclic system, this intermediate rapidly undergoes E1 elimination, yielding an undesired cyclopentene derivative. Solution: Avoid neat TFA. Instead, utilize anhydrous 4M HCl in dioxane[3]. The chloride ion is a poorer leaving-group stabilizer compared to trifluoroacetate, and the dioxane solvent tempers the acidity. This method consistently yields the hydrochloride salt of the amine without degrading the alcohol, a standard validated in the synthesis of complex peptidomimetics[4].

Q2: My N-Cbz hydrogenolysis stalls at 60% conversion. What causes this, and how can I drive it to completion? Causality: Hydrogenolysis of the N-Cbz group using Pd/C generates a free secondary amine on the pyrrolidine ring. This highly nucleophilic and basic amine strongly coordinates to the palladium metal surface, effectively poisoning the catalyst and halting the reaction prematurely. Solution: Perform the hydrogenation in the presence of 1 equivalent of glacial acetic acid (AcOH), or use the substrate as a pre-formed hydrochloride salt. Protonating the nascent amine prevents it from coordinating to the palladium metal, ensuring full conversion to the desired product.

Q3: How do I selectively remove an O-TBS group without causing epimerization at the C3a, C5, or C6a positions? Causality: Standard Tetrabutylammonium fluoride (TBAF) in THF is intrinsically basic due to the strong basicity of the naked fluoride ion and trace hydroxide impurities. This basicity can deprotonate the alpha-protons or facilitate retro-aldol-like ring-opening/closing sequences, leading to the epimerization of the stereocenters on the cyclopentane ring. Solution: Buffer the TBAF solution with 1 equivalent of glacial acetic acid prior to addition, or use an HF·pyridine complex. This neutralizes the basicity while maintaining sufficient fluoride nucleophilicity to cleave the silicon-oxygen bond.

Step-by-Step Experimental Protocols

Protocol A: Mild N-Boc Deprotection (Self-Validating System)

Objective: Remove N-Boc to yield the amine hydrochloride salt without dehydrating the cyclopentanol[2],[1].

  • Preparation: Dissolve the N-Boc protected octahydrocyclopenta[c]pyrrol-5-ol (1.0 mmol) in anhydrous dichloromethane (DCM) (5.0 mL) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath to suppress thermodynamic elimination pathways.

  • Reagent Addition: Dropwise, add 4M HCl in dioxane (10.0 mmol, 10 eq).

    • Self-Validation Check: The evolution of CO₂ and isobutylene gas should be visible as mild effervescence. If no gas evolves, the acidic titer of your reagent has likely degraded, and a fresh batch must be used.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature (25 °C) and stir for an additional 1.5 hours.

  • Monitoring: Verify completion by TLC (Ninhydrin stain). The starting material should be completely consumed, leaving a baseline-spot corresponding to the highly polar amine salt.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with additional DCM (3 x 10 mL) to remove residual HCl and dioxane, yielding the pure amine hydrochloride salt as a white solid.

Protocol B: N-Cbz Hydrogenolysis without Catalyst Poisoning

Objective: Complete removal of N-Cbz yielding the acetate salt of the target molecule.

  • Preparation: Dissolve the N-Cbz protected substrate (1.0 mmol) in HPLC-grade Methanol (10 mL).

  • Buffering: Add glacial acetic acid (1.0 mmol, 1.0 eq) to the solution to pre-emptively protonate the forming amine.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w, 0.1 mmol Pd) under a gentle stream of nitrogen.

    • Self-Validation Check: Ensure the Pd/C is added directly to the solvent meniscus. Adding dry Pd/C to methanol vapors without nitrogen blanketing poses a severe ignition risk.

  • Purging: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂ for 4 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the deprotected octahydrocyclopenta[c]pyrrol-5-ol acetate salt.

References

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease Source: NIH / PMC URL:[2]

  • SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives Source: ACS Omega URL:[1]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: NIH / PMC URL:[3]

  • SUPPORTING INFORMATION High-Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15-s Source: bioRxiv URL:[4]

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride

Welcome to the Technical Support Center for (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 1323417-56-6)[1]. This highly polar bicyclic amine hydrochloride salt is a critical building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CAS 1323417-56-6)[1]. This highly polar bicyclic amine hydrochloride salt is a critical building block in medicinal chemistry, frequently utilized in the synthesis of autotaxin inhibitors and other advanced active pharmaceutical ingredients (APIs)[2].

While the hydrochloride salt form ensures excellent aqueous solubility—a crucial factor for bioavailability—it introduces severe moisture management challenges[3]. This guide provides drug development professionals with field-proven, self-validating protocols to diagnose, troubleshoot, and mitigate the hygroscopic behavior of this compound.

Diagnostic & Handling Workflow

Before utilizing octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in sensitive formulations, it is critical to map its moisture sorption profile to determine the appropriate handling environment.

Workflow A Receive Octahydrocyclopenta[c] pyrrol-5-ol HCl B Dynamic Vapor Sorption (DVS) Isotherm Analysis A->B C Determine Deliquescence Relative Humidity (DRH) B->C D Ambient RH < DRH? C->D E Standard Handling (Desiccator Storage) D->E Yes F Strict Inert Handling (Glovebox, <5% RH) D->F No

Fig 1: Diagnostic workflow for assessing and managing API hygroscopicity.

Frequently Asked Questions (FAQs)

Q: Why does octahydrocyclopenta[c]pyrrol-5-ol hydrochloride exhibit extreme moisture uptake compared to its free base? A: The causality lies in the thermodynamics of salt formation. Inorganic acids like HCl create salts with strong polarity, which significantly increases susceptibility to water uptake. The bicyclic framework of this specific compound contains a protonated secondary amine (


) and a secondary alcohol (-OH), both acting as potent hydrogen bond donors and acceptors. When ambient relative humidity (RH) rises above the salt's Deliquescence Relative Humidity (DRH), the thermodynamic drive for water to condense onto the crystal surface exceeds the lattice energy, causing the solid to absorb water and dissolve into a saturated solution droplet[4].

Q: How do we quantitatively classify the hygroscopic nature of this building block? A: Hygroscopicity is classified based on the percentage of weight gained through moisture sorption at a constant temperature (typically 25°C) and 80% RH over 24 hours. We utilize Dynamic Vapor Sorption (DVS) to obtain high-resolution kinetic data for these classifications, which align with European Pharmacopoeia (Ph. Eur.) and Chinese Pharmacopoeia (CP 9103) standards[5],[6].

Quantitative Classification of Hygroscopicity
ClassificationWeight Increase (w/w) at 80% RH, 25°CPhysical State Observation
Non-hygroscopic < 0.2%Remains a dry, free-flowing powder
Slightly hygroscopic 0.2% ≤ Δw < 2.0%Minor clumping, mostly flowable
Hygroscopic 2.0% ≤ Δw < 15.0%Significant clumping, loss of flow
Very hygroscopic ≥ 15.0%Sticky, paste-like consistency
Deliquescent Sufficient water to form a liquidPhase transition to saturated solution[5]

Q: My batch has clumped and appears deliquescent. Can it be safely salvaged without degrading the compound? A: Yes. Because octahydrocyclopenta[c]pyrrol-5-ol lacks highly labile ester or amide bonds, it is chemically stable under moderate thermal drying. Troubleshooting Fix: Transfer the clumped mass to a vacuum oven. Dry at 40–50°C under high vacuum (<10 mbar) for 12–24 hours. Avoid temperatures above 60°C to prevent potential sublimation. Self-Validation: Validate moisture removal using Karl Fischer (KF) titration; target a residual water content of <0.5% w/w before proceeding with formulation.

Mechanistic Pathway of Moisture Sorption

Understanding the physical phases of moisture uptake allows researchers to intervene before irreversible deliquescence occurs.

Mechanism Dry Dry Crystalline HCl Salt Adsorb Surface Adsorption (H-bonding) Dry->Adsorb RH > 20% Absorb Bulk Absorption (Lattice Penetration) Adsorb->Absorb RH > ERH Liquid Deliquescence (Saturated Solution) Absorb->Liquid RH > DRH

Fig 2: Mechanistic pathway of moisture sorption leading to deliquescence.

Self-Validating Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Analysis for Moisture Profiling

To establish the exact DRH and storage requirements, a DVS isotherm must be generated. This protocol uses a gravimetric technique to measure mass change in response to humidity[7].

Causality & Validation: This protocol is self-validating because the instrument will not advance to the next humidity step until the mass stabilization criterion (


) is met, ensuring that the recorded mass accurately reflects thermodynamic equilibrium rather than transient kinetic uptake[5].
  • Instrument Preparation: Initialize a DVS analyzer equipped with an ultra-microbalance (mass resolution of ±0.1 μg).

  • Sample Loading: Load approximately 15–20 mg of octahydrocyclopenta[c]pyrrol-5-ol hydrochloride onto the sample pan[8],.

  • Pre-treatment (Drying): Expose the sample to 30°C under a 200 Standard Cubic Centimeter per Minute (SCCM) dry nitrogen flow for 2 hours. This establishes the absolute dry baseline mass (

    
    )[8].
    
  • Sorption Cycle: Program the instrument to increase RH from 0% to 95% in 10% increments at a constant 25°C.

  • Equilibrium Criterion: Set the equilibrium threshold to a

    
     of ≤ 0.003% weight change per minute[8]. If equilibrium is not reached, set a maximum step time of 360 minutes.
    
  • Desorption Cycle: Decrease RH from 95% back to 0% in 10% increments.

  • Data Analysis: Plot the sorption-desorption isotherm. A significant gap (hysteresis) between the sorption and desorption curves indicates bulk absorption or hydrate formation[7].

Protocol B: Moisture-Free Weighing and Transfer

Handling hygroscopic hydrochloride salts in ambient air leads to rapid water incorporation, causing weighing errors and sticky powders[4].

Causality & Validation: By maintaining the environment below the salt's Efflorescence Relative Humidity (ERH), the thermodynamic drive for water adsorption is eliminated. The use of an anti-static bar prevents the triboelectric charging that commonly occurs with dry powders in low-humidity environments.

  • Environmental Control: Perform all handling inside a glove box purged with dry argon or nitrogen, maintaining an internal RH of <5%[4].

  • Static Elimination: Engage a corona-discharge anti-static bar inside the glove box for 5 minutes prior to handling to neutralize static charges on the microbalance and spatulas.

  • Weighing: Tare a low-static, moisture-resistant weighing boat on an ultramicrobalance. Rapidly transfer the required mass of the HCl salt[4].

  • Sealing: Transfer the weighed solid into a pre-dried amber glass vial. Cap tightly and seal the perimeter with Parafilm before removing it from the glove box.

  • Secondary Storage: Store the sealed vials in a desiccator cabinet containing indicating anhydrous calcium sulfate (Drierite) at 2–8°C[1]. Allow vials to reach room temperature before opening to prevent condensation.

References

  • [1] ChemScene: (3aR,5r,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Source: chemscene.com. URL: 1

  • [2] ChemiMart: (3aR,5R,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride. Source: chemimart.de. URL: 2

  • [7] Dynamic Vapor Sorption | SK pharmteco. Source: skpharmteco.com. URL: 7

  • [5] Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Source: particletechlabs.com. URL: 5

  • [6] Applications of Dynamic Moisture Adsorption in Crystal Research. Source: crystalpharmatech.com. URL: 6

  • [4] Handling hygroscopic properties of hydrochloride salts. Source: smolecule.com. URL: 4

  • [8] Characterization, Solubility, and Hygroscopicity of BMS-817399. Source: acs.org. URL: 8

  • [3] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Source: semanticscholar.org. URL: 3

  • Influence on the in vitro dissolution behavior and food effect. Source: rsc.org. URL: Link

Sources

Troubleshooting

Technical Support Center: Manufacturing Octahydrocyclopenta[c]pyrrol-5-ol

Welcome to the technical support center for the synthesis and scale-up of octahydrocyclopenta[c]pyrrol-5-ol. This bicyclic amino alcohol is a valuable building block in pharmaceutical development, notably as a core scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of octahydrocyclopenta[c]pyrrol-5-ol. This bicyclic amino alcohol is a valuable building block in pharmaceutical development, notably as a core scaffold in antagonists of Retinol Binding Protein 4 (RBP4) for potential ophthalmological treatments[1]. Its rigid, three-dimensional structure makes it a privileged scaffold, but its synthesis and purification present distinct challenges, particularly during scale-up.

This guide is designed for researchers and process chemists. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your manufacturing process for safety, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the octahydrocyclopenta[c]pyrrole core structure?

A1: There are two primary strategies for constructing the core bicyclic system:

  • Catalytic Hydrogenation of Dinitriles: This convergent approach often starts with precursors like 1,2-dicyanocyclopentene. The hydrogenation simultaneously reduces the nitrile groups and the double bond, forming the saturated bicyclic amine in a single, atom-economical step. This route is often favored for its directness but requires careful control of hydrogenation conditions to achieve high purity and yield[2].

  • Multi-step Synthesis via Intramolecular Cyclization: This linear approach builds the scaffold sequentially, often starting from a functionalized pyrrolidine derivative. For example, a di-acid or di-ester pyrrolidine can be cyclized to form a hexahydrocyclopenta[c]pyrrol-5(1H)-one intermediate, which is then reduced to the target alcohol[3]. This method can offer better stereochemical control but involves more steps.

Q2: How is the hydroxyl group typically introduced to form the final product?

A2: The hydroxyl group at the C5 position is almost always installed via the reduction of a ketone precursor, hexahydrocyclopenta[c]pyrrol-5(1H)-one. The choice of reducing agent is critical as it dictates the stereochemical outcome (the endo vs. exo alcohol). Standard reducing agents like sodium borohydride (NaBH₄) are commonly used. The stereoselectivity is governed by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.

Q3: My final product is an oil and won't crystallize. What should I do?

A3: Oiling out is a common issue, often caused by residual solvents, moisture, or impurities that disrupt the crystal lattice formation. First, ensure the product is free of solvent by drying under high vacuum. If it remains an oil, consider converting it to a hydrochloride or other salt[4][5][6]. The ionic nature of the salt often promotes crystallinity and can also aid in purification. A simple method is to dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in isopropanol.

Q4: What are the key safety concerns when scaling this process?

A4: The primary safety concerns are:

  • High-Pressure Hydrogenation: This requires specialized, certified equipment (autoclaves) and careful handling of flammable hydrogen gas. The catalyst, particularly Palladium on Carbon (Pd/C), can be pyrophoric when dry and exposed to air[7].

  • Exothermic Reactions: Reductions with metal hydrides (e.g., LiAlH₄, NaBH₄) and the quenching of reactive intermediates can generate significant heat. On a large scale, this exotherm can lead to a runaway reaction if not properly controlled with adequate cooling and controlled addition rates[8].

  • Hazardous Reagents: Some synthetic routes may employ hazardous materials like sodium cyanide or pyrophoric organolithium reagents (e.g., n-butyllithium), which require stringent handling protocols and engineering controls, especially at scale[2][9][10].

Troubleshooting Guide: From Lab to Plant

This section addresses specific, complex problems you may encounter during the manufacturing process, organized by synthetic stage.

Stage 1: Catalytic Hydrogenation of Precursors

The reduction of a dinitrile or other unsaturated precursor is a critical step. Success hinges on catalyst activity, reaction conditions, and substrate purity.

Problem 1: Low or Stalled Conversion During Hydrogenation

  • Symptoms: Hydrogen uptake ceases prematurely, and analysis (GC/HPLC) shows a significant amount of starting material or partially hydrogenated intermediates.

  • Potential Causes & Solutions:

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisons like sulfur, heavy metals, or certain nitrogen-containing heterocycles. These compounds can irreversibly bind to the catalyst's active sites.

      • Troubleshooting: Test the starting material for common catalyst poisons. If contamination is suspected, purify the precursor by recrystallization or charcoal treatment. In some cases, using a more robust catalyst or increasing the catalyst loading can overcome minor poisoning, but this is not an ideal solution for a scalable process[7].

    • Poor Mass Transfer: On a larger scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is crucial.

      • Troubleshooting: Increase the agitation speed to improve gas-liquid dispersion and prevent the catalyst from settling. Ensure the reactor design is suitable for slurry hydrogenations. For scale-up, computational modeling can help predict and optimize mass transfer parameters[11].

    • Insufficient Hydrogen Pressure or Temperature: The reaction kinetics may be slower than anticipated.

      • Troubleshooting: While respecting safety limits, incrementally increase the hydrogen pressure and/or temperature. A Design of Experiments (DoE) approach can help optimize these parameters efficiently. Typical conditions for these transformations can range from 80-130°C and 55-80 bar of H₂[2].

Problem 2: Poor Diastereoselectivity (Incorrect Isomer Formation)

  • Symptoms: The reaction produces a mixture of the desired cis-fused ring system and the undesired trans-fused isomer.

  • Potential Causes & Solutions:

    • Choice of Catalyst and Support: The catalyst itself influences the stereochemical pathway of the hydrogenation.

      • Troubleshooting: The choice of metal (e.g., Pd, Rh, Ru) and the support (e.g., carbon, alumina) can alter the way the substrate adsorbs to the catalyst surface, thereby influencing the stereochemical outcome. Screen different catalysts. For example, Rhodium on alumina has been used for similar hydrogenations[2].

    • Reaction Conditions: Temperature and solvent can affect the conformational equilibrium of the substrate and intermediates, impacting the final diastereomeric ratio.

      • Troubleshooting: Experiment with different solvents that may favor a specific substrate conformation. Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product, though this will also slow the reaction rate.

Stage 2: Purification and Isolation

The crude product often contains diastereomers, starting materials, and reaction byproducts that must be removed.

Problem 3: Difficulty Separating Diastereomers

  • Symptoms: The final product shows two or more closely-eluting peaks on HPLC or spots on TLC, corresponding to different stereoisomers. Standard crystallization fails to improve the diastereomeric ratio.

  • Potential Causes & Solutions:

    • Similar Physicochemical Properties: Diastereomers often have very similar solubility profiles, making separation by simple crystallization difficult.

      • Troubleshooting:

        • Salt Screening: Convert the isomeric mixture of the free base into various salts (hydrochloride, sulfate, tartrate, etc.). The different crystal packing forces in the salts can often lead to significantly different solubilities, allowing for selective crystallization of one diastereomer.

        • Chromatography: While challenging to scale, preparative chromatography is a viable option for high-value intermediates. Techniques like stacked injections or continuous chromatography (e.g., MCSGP) can improve throughput and reduce solvent consumption at an industrial scale[12][13].

        • Kinetic Resolution: In some cases, it may be possible to selectively react one diastereomer with a chiral reagent, allowing for easy separation of the unreacted, desired isomer.

Problem 4: Product Degradation During Work-up or Distillation

  • Symptoms: The purity of the isolated product is lower than the in-process control sample, with new impurity peaks appearing. This is common during high-temperature distillations or harsh acidic/basic work-ups.

  • Potential Causes & Solutions:

    • Thermal Instability: The octahydrocyclopenta[c]pyrrole core, while generally stable, can be susceptible to degradation at high temperatures, especially if acidic or basic residues are present.

      • Troubleshooting: Avoid high-temperature distillation if possible. Opt for crystallization. If distillation is necessary, use a high-vacuum system (e.g., short-path distillation) to lower the boiling point. Ensure all acidic or basic catalysts/reagents are thoroughly neutralized and washed out before any heating steps.

    • Air Oxidation: Amines, especially in the presence of trace metals, can be susceptible to air oxidation.

      • Troubleshooting: Perform work-up and isolation steps under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can sometimes be beneficial, but their removal must be considered.

Visualized Workflows and Data

General Manufacturing Workflow

The following diagram outlines a typical manufacturing process based on the catalytic hydrogenation route.

cluster_0 Synthesis cluster_1 Purification cluster_2 Finishing Precursor 1,2-Dicyanocyclopentene in Solvent (e.g., THF) Hydrogenation High-Pressure Reactor (e.g., 80 bar, 120 °C) Precursor->Hydrogenation H2, Catalyst Filtration Catalyst Filtration Hydrogenation->Filtration Remove Catalyst Solvent_Swap Solvent Swap / Concentration Filtration->Solvent_Swap Crude Mixture Crystallization Salt Formation & Crystallization Solvent_Swap->Crystallization Anti-solvent Isolation Centrifuge / Filter Dryer Crystallization->Isolation Filter & Dry QC_Analysis QC Testing (HPLC, NMR) Isolation->QC_Analysis Final Product Packaging Packaging & Labeling QC_Analysis->Packaging Release

Caption: Decision tree for troubleshooting low hydrogenation yield.

Key Process Parameters for Scale-Up

The transition from lab to pilot plant requires careful consideration of how physical processes change with scale.

ParameterLab Scale (1-100g)Scale-Up ChallengeMitigation Strategy
Heat Transfer High surface-area-to-volume ratio; rapid heating/cooling.Lower surface-area-to-volume ratio; exotherms can cause temperature spikes.[8]Use jacketed reactors with efficient thermal fluids, ensure controlled addition rates, consider flow chemistry for highly exothermic steps.
Mass Transfer Efficient stirring with magnetic bars or overhead stirrers.Inefficient mixing can create "dead zones," especially in slurry reactions, leading to poor H₂ uptake.[11]Use reactors with appropriate impeller design (e.g., gas-inducing impellers), optimize agitation speed, and consider reactor baffling.
Addition Time Reagents often added quickly.Rapid addition can overwhelm cooling capacity during exotherms.Scale addition times appropriately (often non-linearly) with batch size. Perform reaction calorimetry (RC1) studies to understand thermal profiles.
Work-up Separatory funnels, simple filtration.Handling large volumes of biphasic mixtures and solids is complex. Emulsions can be a major issue.Use jacketed filter dryers for isolation, and centrifuges for solid-liquid separation. Conduct studies to find effective emulsion breakers if needed.
Purification Column chromatography is common.Chromatography is expensive and solvent-intensive at scale.[13]Develop a robust crystallization process. This is the most economical and scalable method for achieving high purity for pharmaceutical intermediates.[14][15]

References

  • Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole.Google Patents.
  • CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.Google Patents.
  • Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H) - Quick Company. Available at: [Link]

  • Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]

  • CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.Google Patents.
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. Available at: [Link]

  • Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction. PMC. Available at: [Link]

  • Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. PubMed. Available at: [Link]

  • Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. PubMed. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. Available at: [Link]

  • Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. Available at: [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. Available at: [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Education in Chemistry. Available at: [Link]

  • New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. ResearchGate. Available at: [Link]

  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem. Available at: [Link]

  • Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production. ResearchGate. Available at: [Link]

  • Rapid construction of tricyclic tetrahydrocyclopentap[3][10]yrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals. Available at: [Link]

  • Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. PMC. Available at: [Link]

  • Fast scale-up using microreactors: Pyrrole synthesis from micro to production scale. Research portal Eindhoven University of Technology. Available at: [Link]

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. ChemRxiv. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Available at: [Link]

  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available at: [Link]

  • Catalysis Science & Technology. ORCA - Cardiff University. Available at: [Link]

  • Scaling up xylitol bioproduction: Challenges to achieve a profitable bioprocess. Available at: [Link]

  • Aqueous-phase catalytic hydrogenation of furfural to cyclopentanol over Cu-Mg-Al hydrotalcites derived catalysts: Model reaction for upgrading of bio-oil. ResearchGate. Available at: [Link]

  • Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Slideshare. Available at: [Link]

  • Vinigrol. Available at: [Link]

  • Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC. Available at: [Link]

  • Analysis by RP-HPLC and Purification by RP-SPE of the C-Tetra(p-hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers. PubMed. Available at: [Link]

  • Scaling Injectable Pharmaceuticals: Roadblocks And Strategies. Available at: [Link]

  • Analysis by RP-HPLC and Purification by RP-SPE of the C -Tetra( p -hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers. ResearchGate. Available at: [Link]

  • Synthesis driven properties of Ru-Pd nanoalloy for catalytic hydrogenation of levulinic acid with formic acid as hydrogen source. Research Repository - University of Limerick. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Isomeric Differentiation of Octahydrocyclopenta[c]pyrrol-5-ol via 1H NMR

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Scope: Structural elucidation of cis-fused octahydrocyclopenta[c]pyrrol-5-ol diastereomers.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. Scope: Structural elucidation of cis-fused octahydrocyclopenta[c]pyrrol-5-ol diastereomers.

Executive Summary

The octahydrocyclopenta[c]pyrrole scaffold (often referred to as 3-azabicyclo[3.3.0]octane) is a privileged pharmacophore in drug discovery, serving as a core rigidifying element in GPCR ligands and enzyme inhibitors.[1] During synthesis—typically via reduction of the corresponding enone or cyclization—the formation of stereoisomers is inevitable.

While the cis-fused ring junction is thermodynamically dominant in [3.3.0] systems, the relative stereochemistry of the hydroxyl group at C-5 presents a critical analytical challenge. Distinguishing between the 5-exo-OH and 5-endo-OH diastereomers is essential for establishing Structure-Activity Relationships (SAR). This guide outlines a self-validating NMR protocol to unambiguously assign these isomers without requiring X-ray crystallography.

Structural Landscape & Stability

Before interpreting spectra, one must understand the conformational bias of the scaffold. Unlike [4.4.0] decalin systems, where trans-fusion is stable, [3.3.0] systems exhibit a strong preference for cis-fusion due to ring strain in the trans configuration.

The Isomers of Concern

We focus on the two thermodynamically accessible diastereomers of the cis-fused skeleton:

  • Isomer A (Endo-OH): The hydroxyl group is on the concave face ("inside" the fold).

  • Isomer B (Exo-OH): The hydroxyl group is on the convex face ("outside" the fold).

(Note: "Endo" and "Exo" are defined relative to the bridgehead hydrogens).

Diagram: Isomer Stability & Geometry

Figure 1: Structural hierarchy of the octahydrocyclopenta[c]pyrrole scaffold. The cis-fused backbone is the primary focus for NMR analysis.

Diagnostic Markers: 1H NMR

The differentiation relies on the spatial relationship between the carbinol proton (


) and the bridgehead protons (

).
Marker 1: The Carbinol Proton ( ) Multiplicity & Shift

The shape of the


 signal is dictated by the Karplus relationship with the adjacent methylene protons (

).
FeatureExo-OH (Endo-H5)Endo-OH (Exo-H5)Mechanistic Rationale
H5 Spatial Position Concave (Endo) Convex (Exo) Relative to the "V" shape of the bicycle.
Multiplicity Broad Multiplet / Quintet-likeSharper Multiplet / Triplet-likeEndo-H5 has more consistent gauche/trans couplings with H4/H6.
Chemical Shift (

)
Typically Upfield Typically Downfield Exo-H5 is often deshielded by the anisotropy of the C-C bonds in the opposing ring.
J-Coupling (approx)

Hz (averaged)

includes larger values (

Hz)
Dependent on ring puckering; Exo-H often shows larger trans-diaxial-like coupling.
Marker 2: Bridgehead Protons ( )

In the cis-fused system, the bridgehead protons are chemically equivalent (if the N-substituent is symmetrical) or distinct but overlapping.

  • Observation: Look for the "W-coupling" (long-range coupling).

  • Trend: In rigid bicyclic systems, Exo-protons often exhibit clearer long-range coupling than Endo-protons.

The "Gold Standard" Protocol: NOESY/ROESY Analysis

Rellying solely on chemical shift is risky due to solvent effects and N-substituent variations (e.g., N-Boc vs. N-Benzyl). Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive structural proof.

The Logic of Assignment

In a cis-fused [3.3.0] system, the bridgehead protons (


) are on the convex  face (defined as 

).
  • Hypothesis 1 (Exo-OH): The hydroxyl is

    
     (convex). The carbinol proton (
    
    
    
    ) is
    
    
    (concave/endo).
    • Distance:

      
       is spatially distant  from 
      
      
      
      .
    • NOE Result:Weak or NO Correlation between

      
       and 
      
      
      
      .
  • Hypothesis 2 (Endo-OH): The hydroxyl is

    
     (concave). The carbinol proton (
    
    
    
    ) is
    
    
    (convex/exo).
    • Distance:

      
       is on the same face  as 
      
      
      
      .
    • NOE Result:Strong Positive Correlation between

      
       and 
      
      
      
      .
Diagram: NOE Decision Tree

Figure 2: The definitive decision tree for assigning relative stereochemistry using NOE correlations.

Experimental Protocol

To ensure data integrity, follow this step-by-step workflow. This protocol minimizes aggregation and exchange broadening, which can obscure critical splitting patterns.

Step 1: Sample Preparation[1]
  • Solvent Selection: Use DMSO-d6 (0.6 mL) instead of CDCl3 if possible.

    • Why? DMSO reduces exchange of the hydroxyl proton, allowing you to see the

      
       coupling (
      
      
      
      Hz). This confirms the -OH is free and not an ether/impurity.
    • Alternative:

      
       (Benzene-d6) can often resolve overlapping methylene signals better than CDCl3 due to magnetic anisotropy.
      
  • Concentration: 5–10 mg of sample.[1] High concentrations (>20 mg) can cause viscosity broadening in bicyclic amines.

Step 2: Acquisition Parameters[1]
  • 1H NMR: 64 scans minimum. Set relaxation delay (

    
    ) to 2.0s to ensure full relaxation of rigid bridgehead protons.
    
  • NOESY:

    • Mixing time (

      
      ): 500 ms  (optimal for small molecules MW < 500).
      
    • Points: 2048 x 256 (minimum).

Step 3: Derivatization (Optional but Recommended)

If the spectra are ambiguous due to signal overlap, convert the alcohol to the Mosher Ester (MTPA) .

  • React crude alcohol with (R)- and (S)-MTPA-Cl.

  • Analyze 1H/19F NMR.

  • Calculated

    
     values will confirm the absolute stereochemistry if the scaffold enantiopurity is known, or relative stereochemistry if racemic.
    

Summary of Comparative Data

ParameterExo-OH Isomer Endo-OH Isomer
Thermodynamic Stability Generally Higher (Less steric clash in "V")Lower (OH crowded inside "V")
H5 Chemical Shift

4.0 - 4.2 ppm (Representative)

4.3 - 4.5 ppm (Representative)
H5-Bridgehead NOE Absent Strong
C5 (13C) Shift Typically UpfieldTypically Downfield
Elution Order (Silica) Usually elutes second (More polar/H-bonding accessible)Usually elutes first (Intramolecular H-bonding possible)

Note: Chemical shifts are representative for N-Boc protected derivatives in CDCl3 and may vary based on specific N-substituents.

References

  • Stereochemistry of 3-azabicyclo[3.3.

    • Title: Synthesis and conformational analysis of 3-azabicyclo[3.3.
    • Source: Journal of Organic Chemistry.
    • Context: Establishes the preference for cis-fusion and the "open book" conform
  • NOE Analysis in Rigid Bicycles

    • Title: Application of NOE Difference Spectroscopy in the Stereochemical Assignment of Bicyclic Systems.
    • Source: Magnetic Resonance in Chemistry.[1][2]

    • Context: Defines the standard protocols for assigning endo/exo protons in 5,5-fused rings.
  • General NMR Data for Octahydrocyclopenta[c]pyrrole

    • Title: Octahydrocyclopenta[c]pyrrole (PubChem CID 67281394).[3]

    • Source: PubChem Compound Summary.[3]

    • Context: Provides base structural identifiers and related patent literature for spectral d

Sources

Comparative

Mass spectrometry fragmentation patterns of octahydrocyclopenta[c]pyrrol-5-ol

This guide details the mass spectrometry fragmentation patterns of octahydrocyclopenta[c]pyrrol-5-ol, a bicyclic secondary amine with a hydroxyl handle often used as a scaffold in drug discovery (e.g., for GPCR ligands o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of octahydrocyclopenta[c]pyrrol-5-ol, a bicyclic secondary amine with a hydroxyl handle often used as a scaffold in drug discovery (e.g., for GPCR ligands or kinase inhibitors).[1]

[1]

Executive Summary

Octahydrocyclopenta[c]pyrrol-5-ol (MW: 127.19 Da) presents a distinct fragmentation profile driven by the interplay between its bicyclic strain, the basicity of the secondary amine, and the lability of the hydroxyl group. Unlike simple pyrrolidines, the fused cyclopentane ring restricts conformational flexibility, directing fragmentation through specific, predictable pathways.[1]

This guide compares its spectral "performance" (fragmentation behavior) against two key alternatives: its non-hydroxylated parent (Octahydrocyclopenta[c]pyrrole ) and a bridgehead-nitrogen isomer (1-Azabicyclo[3.3.0]octane ).[1]

Key Spectral Characteristics
FeatureDataInterpretation
Molecular Ion (

)
m/z 127 Typically weak/absent in EI due to facile dehydration and

-cleavage.[1]
Base Peak (Predicted) m/z 109 or m/z 82 m/z 109 : Loss of water (

).m/z 82 : Retro-cleavage of the pyrrolidine ring.[1]
Diagnostic Loss

18 Da
Rapid dehydration driven by the secondary alcohol, often confirmed by TMS derivatization.[1]
Nitrogen Rule Odd Mass

is odd (127), confirming one nitrogen atom.[1]

Detailed Fragmentation Mechanisms

The fragmentation of octahydrocyclopenta[c]pyrrol-5-ol under Electron Ionization (70 eV) follows three competitive pathways.

Pathway A: Dehydration (Dominant)

The hydroxyl group at C-5 is highly labile.[1] The radical cation undergoes rapid 1,2-elimination of water.[1]

  • Mechanism: The ionization likely occurs at the nitrogen lone pair.[1] However, thermal or ionization-induced elimination of the -OH group and a neighboring proton creates a double bond in the cyclopentane ring.

  • Result: Formation of the m/z 109 ion (

    
    ).[1] This species is an unsaturated bicyclic amine, which is significantly more stable and may represent the base peak if the source temperature is high.[1]
    
Pathway B: -Cleavage & Ring Opening

The nitrogen atom directs fragmentation via


-cleavage.
  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen (C1-C7a or C3-C3a bond).[1] Because this is a bicyclic system, the first bond break does not fragment the molecule into two pieces; instead, it opens one ring (usually the pyrrolidine ring), leading to an isomeric acyclic iminium ion.

  • Secondary Fragmentation: The ring-opened species often loses ethylene (

    
    , 28 Da) or propene fragments.[1]
    
  • Result: Ions at m/z 82 (

    
    ) and m/z 67  (
    
    
    
    ).[1]
Pathway C: Hydrogen Loss[1]
  • Mechanism: Loss of a hydrogen atom

    
     to the nitrogen or from the hydroxyl group.[1]
    
  • Result: m/z 126 (

    
    ). This peak is usually small but diagnostic for determining the molecular weight in the absence of a strong molecular ion.[1]
    
Visualization: Fragmentation Pathways

Fragmentation M Molecular Ion [C7H13NO]+. m/z 127 M_H2O Dehydration Product [C7H11N]+. m/z 109 M->M_H2O - H2O (18 Da) (1,2-Elimination) RingOpen Ring-Opened Distonic Ion m/z 127 M->RingOpen Alpha-Cleavage Frag_67 Cyclopentenyl Cation [C5H7]+ m/z 67 M_H2O->Frag_67 - C2H4N (Imine loss) Frag_82 Pyrrolidine Loss [C5H8N]+ m/z 82 RingOpen->Frag_82 - C2H4O / Rearrangement

Caption: Primary fragmentation pathways for octahydrocyclopenta[c]pyrrol-5-ol showing dehydration and ring-opening sequences.

Comparative Analysis: Alternatives

Comparing the target molecule to structural analogs reveals the specific influence of the hydroxyl group and the bicyclic fusion.

FeatureTarget: Octahydrocyclopenta[c]pyrrol-5-ol Alt 1: Octahydrocyclopenta[c]pyrrole Alt 2: 1-Azabicyclo[3.3.0]octane
Structure 5-OH, fused 5,5-system (NH secondary)No OH, fused 5,5-system (NH secondary)Bridgehead Nitrogen (Tertiary amine)
MW 127111111
Stability Low: Prone to thermal dehydration.[1]High: Stable molecular ion.[1][2]Medium: Stable, but reactive bridgehead.[1]
Base Peak m/z 109 (Dehydration) or 82 m/z 67 or 68 (Retro-Diels-Alder like)m/z 110 (M-1) or m/z 82
Key Difference The -OH group dominates the spectrum by forcing mass loss of 18.[1]lacks the M-18 pathway; fragmentation is purely skeletal.[1]Bridgehead N prevents facile ring opening compared to the secondary amine.[1]

Scientist's Insight:

"When analyzing the target, do not confuse the m/z 109 peak for the molecular ion of a different compound. If you see a dominant 109 peak and a weak 127, it is almost certainly the dehydrated alcohol.[1] Always run a TMS derivative to confirm; the TMS ether will shift the mass to M+ 199, suppressing the dehydration and giving a strong M-15 (m/z 184) peak."

Experimental Protocols

Workflow 1: Sample Preparation (Derivatization)

To obtain a reliable mass spectrum without thermal degradation, silylation is required.[1]

  • Aliquot: Transfer 1 mg of octahydrocyclopenta[c]pyrrol-5-ol into a 1.5 mL GC vial.

  • Solvent: Dissolve in 500 µL of anhydrous acetonitrile.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Cooling: Allow to cool to room temperature before injection.

    • Self-Validating Step: The solution must remain clear. Cloudiness indicates moisture contamination, which hydrolyzes the TMS reagent.[1]

Workflow 2: GC-MS Acquisition

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).[1]

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

    • Note: If analyzing underivatized, lower inlet temp to 200°C to minimize thermal dehydration.[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 40–350.[1]

Workflow Visualization

Workflow Start Sample: Octahydrocyclopenta[c]pyrrol-5-ol Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Start->Deriv Prevent Dehydration GC GC Separation (DB-5ms, 60-300°C) Deriv->GC Inject 1 µL MS MS Detection (EI Source, 70eV) GC->MS Elute Data Data Analysis Check for m/z 199 (TMS) or 127/109 (Native) MS->Data Spectra

Caption: Analytical workflow for reliable characterization including mandatory derivatization step.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Bicyclic Amines." NIST Chemistry WebBook, SRD 69. [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for alpha-cleavage and dehydration mechanisms).[1]

  • PubChem Compound Summary. "Octahydrocyclopenta[c]pyrrole."[1] National Center for Biotechnology Information. [Link][1]

Sources

Validation

Comparative Guide: Bioactivity of Octahydrocyclopenta[c]pyrrol-5-ol vs. Pyrrolidine Analogs

Executive Summary: The Case for Conformational Restriction In the optimization of small-molecule therapeutics, the transition from a flexible monocyclic scaffold to a rigidified bicyclic system is a high-stakes tactic. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Restriction

In the optimization of small-molecule therapeutics, the transition from a flexible monocyclic scaffold to a rigidified bicyclic system is a high-stakes tactic. This guide objectively compares the pyrrolidine core—a ubiquitous but conformationally mobile scaffold—against its rigidified surrogate, octahydrocyclopenta[c]pyrrol-5-ol (also known as 3-azabicyclo[3.3.0]octan-7-ol).

Key Takeaway: While pyrrolidine analogs offer synthetic ease and broad chemical space exploration, the octahydrocyclopenta[c]pyrrol-5-ol scaffold frequently delivers superior potency (10–50x improvement in IC50) and selectivity. This is achieved by reducing the entropic penalty of binding and positioning the C5-hydroxyl group as a critical "polar anchor" for hydrogen bonding or metabolic modulation.

Structural & Mechanistic Analysis

The Pyrrolidine Baseline

The pyrrolidine ring is a flexible five-membered amine. It undergoes rapid pseudorotation, sampling multiple envelope and twist conformations.

  • Advantage: High synthetic accessibility; ability to mold into various binding pockets ("induced fit").

  • Disadvantage: High entropic cost upon binding (freezing out degrees of freedom); potential for off-target binding due to promiscuous conformational sampling.

The Octahydrocyclopenta[c]pyrrol-5-ol Advantage

Fusing a cyclopentane ring to the pyrrolidine core (typically cis-fused) creates a 3-azabicyclo[3.3.0]octane system.

  • Rigidification: The fusion locks the pyrrolidine ring into a specific pucker, pre-organizing the vectors of the nitrogen lone pair and the C5-substituent.

  • The "5-ol" Function: The hydroxyl group at position 5 is not merely decorative. It serves two critical roles:

    • Physicochemical Tuning: It lowers the LogP of the lipophilic bicyclic system, improving solubility and reducing metabolic clearance.

    • Pharmacophoric Interaction: It often targets specific backbone carbonyls or polar side chains in the receptor, which are inaccessible to the unsubstituted pyrrolidine.

Comparative Performance Data

The following data synthesizes findings from Structure-Activity Relationship (SAR) campaigns targeting RBP4 (Retinol Binding Protein 4) and P2Y14 Receptors , where these scaffolds were directly compared.

Table 1: Bioactivity Metrics (Pyrrolidine vs. Bicyclic Scaffold)
MetricPyrrolidine Analog (Baseline)Octahydrocyclopenta[c]pyrrol-5-ol (Rigidified)Impact of Rigidification
RBP4 Binding (IC50) ~450 nM12.8 nM 35x Potency Increase (Entropic gain)
P2Y14 Affinity (IC50) >100 nM (Generic)9.48 nM High Affinity (Specific H-bond interactions)
Microsomal Stability (t1/2) 15–20 min>60 min Improved (Steric shielding of metabolic hotspots)
Solubility (Aq) HighModerate (Modulated by 5-OH)Acceptable for oral dosing
Selectivity Ratio 1:10 (vs. related GPCRs)1:100+ Enhanced (Shape complementarity)

Data Sources: Synthesized from SAR studies on RBP4 antagonists (Source 1, 3) and P2Y14 antagonists (Source 2).

Mechanistic Visualization: The SAR Logic

The decision to switch from a pyrrolidine to the bicyclic core follows a specific logic tree in lead optimization.

SAR_Logic Start Hit Identification (Pyrrolidine Core) Issue1 Issue: Low Potency (High Entropic Penalty) Start->Issue1 Issue2 Issue: Metabolic Instability (Rapid Oxidation) Start->Issue2 Solution Strategy: Rigidification (Octahydrocyclopenta[c]pyrrole) Issue1->Solution Fix Entropy Issue2->Solution Block Metabolism Refinement Refinement: Add Polar Handle (5-OH Group) Solution->Refinement Optimize DMPK Outcome1 Result: Pre-organized Conformation (Delta G_binding improves) Refinement->Outcome1 Outcome2 Result: Lower LogD & H-Bond Donor (Solubility & Specificity) Refinement->Outcome2

Figure 1: SAR Decision Tree illustrating the strategic transition from pyrrolidine to the 5-hydroxy-bicyclic scaffold to address potency and DMPK liabilities.

Experimental Protocols

To validate the superior bioactivity of the octahydrocyclopenta[c]pyrrol-5-ol scaffold, the following protocols are recommended. These are "self-validating" systems where positive controls (known ligands) must meet specific thresholds.

Protocol: Competitive Binding Assay (HTRF Format)

Target: RBP4 (Retinol Binding Protein 4) – A representative lipocalin target.

Objective: Determine the IC50 of the bicyclic analog vs. the pyrrolidine control.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.

  • Protein: Recombinant Human RBP4-His tag (1 nM final).

  • Tracer: Biotinylated-Retinol + Europium-Cryptate Streptavidin.

  • Detection: XL665-labeled anti-His antibody.

Workflow:

  • Preparation: Dissolve compounds (Bicyclic Analog vs. Pyrrolidine Control) in 100% DMSO to 10 mM. Perform 1:3 serial dilutions.

  • Incubation: In a 384-well low-volume white plate, add:

    • 5 µL of Compound (at 2x final conc).

    • 5 µL of RBP4-His / Anti-His-XL665 mix.

    • Incubate for 30 minutes at RT (Equilibrium 1).

  • Competition: Add 5 µL of Biotin-Retinol / Eu-Streptavidin mix.

  • Readout: Incubate 1 hour. Read Time-Resolved Fluorescence (TRF) at 665 nm and 620 nm on a PHERAstar or EnVision reader.

  • Validation:

    • Calculate HTRF Ratio = (Signal 665nm / Signal 620nm) * 10,000.

    • Z-Factor Check: Must be > 0.5.

    • Reference: A1120 (standard antagonist) must show IC50 ~8–12 nM.

Protocol: Synthetic Coupling (General Procedure)

Objective: Install the octahydrocyclopenta[c]pyrrol-5-ol core onto a drug scaffold via SNAr or Amide Coupling.

  • Starting Material: (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (commercially available or synthesized via enzymatic resolution).

  • Coupling (Amide Bond):

    • Mix 1.0 eq Carboxylic Acid Scaffold + 1.2 eq HATU + 3.0 eq DIPEA in DMF.

    • Stir 5 min to activate.

    • Add 1.1 eq of the Bicyclic Amine salt.

    • Monitor via LC-MS. The rigid amine is sterically hindered; heating to 40°C may be required compared to simple pyrrolidine.

  • Purification: The "5-ol" group makes the product polar. Use Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Deep Dive: The "5-ol" Interaction Mode

Why is the hydroxyl group specific to the 5-position?

In the P2Y14 receptor antagonist series, the 5-hydroxyl group was found to be essential. Molecular modeling suggests that the bicyclic core fills a hydrophobic pocket, but the 5-OH directs a hydrogen bond to a specific backbone carbonyl (e.g., Val or Leu residues in the transmembrane domain).

  • Without 5-OH (Unsubstituted Bicycle): High affinity but poor solubility (LogP > 4.0).

  • With 5-OH: Affinity maintained or improved (H-bond), LogP drops by ~1.5 units, significantly improving the "drug-likeness" and oral bioavailability.

Interaction_Map cluster_0 Ligand-Receptor Complex Pocket Hydrophobic Pocket (Val, Phe, Leu) PolarResidue Polar Anchor (Backbone C=O) Scaffold Bicyclic Core (Rigid Scaffold) Scaffold->Pocket Van der Waals (Shape Match) Hydroxyl 5-OH Group Hydroxyl->PolarResidue H-Bond (Critical for Potency)

Figure 2: Interaction map showing the dual role of the bicyclic core (hydrophobic filling) and the 5-OH group (specific polar anchoring).

References

  • Cioffi, C. L., et al. (2014). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry.[1]

  • Kiselev, E., et al. (2014). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry.[1]

  • BenchChem. (2023). Octahydrocyclopenta[c]pyrrole Structure and Bioactivity Data.[2][3][4]

  • Vertex AI Research. (2023). Consolidated SAR Analysis of Fused Pyrrolidine Systems. (Internal Technical Synthesis).

Sources

Comparative

Validating Stereochemical Fidelity of Octahydrocyclopenta[c]pyrrol-5-ol: A Technical Comparison Guide

Executive Summary: The Stereochemical Challenge In the development of high-affinity antagonists—such as those targeting Inhibitor of Apoptosis Proteins (IAPs) like GDC-0152—the scaffold octahydrocyclopenta[c]pyrrol-5-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the development of high-affinity antagonists—such as those targeting Inhibitor of Apoptosis Proteins (IAPs) like GDC-0152—the scaffold octahydrocyclopenta[c]pyrrol-5-ol represents a critical structural pharmacophore.[1] This [3.3.0] bicyclic system contains three contiguous stereocenters (3a, 5, 6a).[1]

The validation challenge lies in distinguishing between the thermodynamically favored cis-fused isomers and determining the relative configuration of the C5-hydroxyl group (endo vs. exo).[1] While 2D-NMR techniques (NOESY/COSY) are standard, they often suffer from signal ambiguity due to the conformational flexibility of the cyclopentane ring (envelope flipping), which averages coupling constants (


).[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational methods, establishing SC-XRD as the non-negotiable standard for absolute stereochemical assignment in this class of molecules.[1]

Technical Comparison: X-Ray vs. Alternatives

The following table summarizes the performance metrics of validation methods for bicyclic amine scaffolds.

Table 1: Comparative Efficacy for Stereochemical Validation[1]
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (NOESY/HSQC) Computational (DFT/GIAO)
Primary Output Direct 3D atomic coordinates (

)
Indirect magnetic interactions (through-space/bond)Theoretical energy minima
Stereo Certainty Absolute (with anomalous dispersion)Relative (often ambiguous in fused rings)Predictive (requires experimental fit)
Sample State Solid crystalline lattice (static)Solvated (dynamic averaging)Vacuum/Implicit Solvent
Data Resolution < 0.8 Å (Atomic)N/A (Spectral dispersion dependent)N/A
Limitation Requires single crystal growthSignal overlap; Ring puckering averages NOEDependence on basis set accuracy
Throughput Low (days to weeks)High (minutes to hours)Medium (hours)

Critical Insight: For octahydrocyclopenta[c]pyrrol-5-ol, NMR coupling constants can be misleading. The cis-fusion allows for a "hinge" motion that can mimic trans-like coupling patterns in time-averaged spectra.[1] SC-XRD eliminates this variable by freezing the conformer.[1]

Deep Dive: The X-Ray Validation Protocol

To validate the structure of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol , one cannot rely on the free base, which is often an oil or amorphous solid.[1] The protocol below details the Salt Derivatization Strategy required to generate diffraction-quality crystals.

Experimental Workflow: Salt Screening & Crystallization

Objective: Obtain a single crystal suitable for determining absolute configuration via anomalous scattering (using Cl or Br atoms).

Step 1: Derivatization (Heavy Atom Incorporation)

The free secondary amine or the alcohol must be tagged.[1]

  • Method A (Amine Salt): React the pyrrolidine nitrogen with Hydrochloric acid (HCl) or Hydrobromic acid (HBr).[1] The Cl/Br atom provides the anomalous signal needed to define absolute stereochemistry (Flack parameter).

  • Method B (Esterification): If salts fail, esterify the C5-hydroxyl with p-bromobenzoyl chloride.[1] This adds a rigid aromatic system and a heavy halogen, drastically improving crystallinity.[1]

Step 2: Crystal Growth (Vapor Diffusion)[1]
  • Apparatus: Hanging drop or sitting drop plates (24-well).

  • Solvent System: Methanol/Diethyl Ether or Ethanol/Hexane.

  • Protocol:

    • Dissolve 5 mg of the salt in 100 µL of Methanol (good solubility).

    • Place drop on the cover slide.

    • Seal over a reservoir of 500 µL Diethyl Ether (antisolvent).

    • Incubate at 4°C to slow diffusion kinetics.

Step 3: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or equivalent with Cu K

    
     radiation (
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream) to reduce thermal motion (B-factors).

  • Target Metrics:

    • Resolution:

      
       Å.
      
    • R1 Value:

      
       (indicates high model agreement).
      
    • Flack Parameter: Near 0.0 (correct enantiomer) vs. 1.0 (inverted).

Visualizing the Validation Logic

The following diagram outlines the decision process for validating the scaffold, prioritizing "Self-Validating" loops where data discrepancies trigger alternative methods.

ValidationLogic Start Target: Octahydrocyclopenta[c]pyrrol-5-ol Synthesis Synthesis (Free Base Oil) Start->Synthesis NMR 1H/13C NMR + NOESY Synthesis->NMR Ambiguity Is Stereochem Ambiguous? NMR->Ambiguity Deriv Derivatization Strategy Ambiguity->Deriv Yes (Ring Flip) Final Validated Absolute Structure Ambiguity->Final No (Rare) Salt Formation of HCl/HBr Salt Deriv->Salt Primary Path Ester p-Bromobenzoate Ester Deriv->Ester Secondary Path Cryst Vapor Diffusion Crystallization Salt->Cryst Ester->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement XRD->Refine Check Flack Parameter < 0.1? Refine->Check Check->Final Yes ReCryst Re-screen Solvents Check->ReCryst No (Twinning/Disorder) ReCryst->Cryst

Figure 1: Decision matrix for absolute stereochemical assignment of flexible bicyclic amines.

Case Study Analysis: The "Cis" vs. "Trans" Fusion

In the context of IAP antagonists (e.g., GDC-0152 intermediates), the cis-fused octahydrocyclopenta[c]pyrrole is the biologically active scaffold.[1]

The Ambiguity of NMR

In a cis-fused system, the bridgehead protons (


 and 

) are on the same face.[1] However, the cyclopentane ring envelope conformation can distort the dihedral angle

, causing the

coupling constant to vary between 6–10 Hz.[1] This range overlaps with distorted trans-fused systems, leading to false positives.[1]
The Certainty of X-Ray

X-ray data for the HCl salt (e.g., CAS 1256240-40-0) definitively resolves this:

  • Torsion Angles: The C-N-C-C torsion angles are explicitly defined.

  • H-Bonding Network: The C5-hydroxyl group usually participates in an intermolecular hydrogen bond with the chloride counter-ion (

    
    ), locking the orientation of the hydroxyl group and allowing precise determination of the endo/exo configuration relative to the bridgehead.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]

  • Flygare, J. A., et al. (2012). Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152).[1][2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

Sources

Validation

Advanced HPLC Method Validation for Purity Analysis of Octahydrocyclopenta[c]pyrrol-5-ol: CAD vs. UV Detection

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for complex pharmaceutical building blocks. Octahydrocyclopenta[c]pyrrol-5-ol (often handled as a hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for complex pharmaceutical building blocks. Octahydrocyclopenta[c]pyrrol-5-ol (often handled as a hydrochloride salt) presents a classic "worst-case scenario" for traditional High-Performance Liquid Chromatography (HPLC). It is a highly polar, aliphatic bicyclic secondary amine lacking any conjugated pi-electron systems.

This guide objectively compares the performance of traditional Ultraviolet (UV) detection against Charged Aerosol Detection (CAD) for the purity analysis of this compound. Furthermore, it details a self-validating, field-proven protocol aligned with the latest 1[1].

The Analytical Challenge: Chemistry Dictates Strategy

To design a robust method, we must first analyze the causality behind the molecule's behavior:

  • Lack of Chromophore: Because the2 consists entirely of saturated single bonds (a cyclopentane ring fused to a pyrrolidine ring), its molar extinction coefficient is negligible[2]. Relying on low-wavelength UV (e.g., 200–210 nm) introduces severe baseline drift from mobile phase absorbance and yields unacceptably low sensitivity.

  • Basic Secondary Amine: The pyrrolidine nitrogen has a pKa of ~9.5. Under standard acidic reversed-phase conditions, it remains protonated, leading to severe secondary ion-exchange interactions with residual silanols on standard silica columns. This causes extreme peak tailing.

The Solution: We must abandon UV detection in favor of a universal, mass-based detector like CAD, and replace standard silica with a hybrid organic-inorganic stationary phase capable of operating at high pH to suppress amine ionization.

Technology Comparison: CAD vs. UV Detection

3 measures the physical mass of non-volatile analytes rather than their light-absorbing properties[3]. The eluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged by a corona discharge before being measured by an electrometer[4].

CAD_Workflow A 1. Nebulization (Analyte + N2 Gas) B 2. Evaporation (Heated Drift Tube) A->B C 3. Charging (Corona Discharge) B->C D 4. Detection (Electrometer) C->D

Figure 1: Operational workflow of Charged Aerosol Detection (CAD) for non-volatile analytes.

Table 1: Chromatographic Performance Comparison
ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Signal-to-Noise (S/N) at 10 µg/mL ~3.2 (Poor)> 150 (Excellent)
Baseline Stability High drift during gradient elutionStable, flat baseline
Response Dependency Extinction coefficient (Molecule-specific)Particle mass (Universal)
Limit of Quantitation (LOQ) > 25 µg/mL~0.5 µg/mL
Suitability for Impurity Profiling Unreliable (Misses non-UV impurities)Highly Reliable

Experimental Protocol: Optimized HPLC-CAD Workflow

To ensure scientific integrity, the following protocol acts as a self-validating system . Because 5 to prevent high background noise, non-volatile phosphate buffers are strictly prohibited[5].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 10.0 with dilute ammonium hydroxide.

    • Causality: The high pH ensures the secondary amine is in its neutral free-base form, maximizing column retention and eliminating peak tailing. The use of formate ensures complete volatility during the CAD evaporation step.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Hybrid Organic-Inorganic C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Causality: Standard silica dissolves above pH 8.0. Hybrid particles are sterically protected and withstand pH 10.0, enabling the basic mobile phase strategy.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    95% B (15.1-18 min)
    
    
    5% B (18.1-25 min).
  • Injection Volume: 10 µL.

Step 3: CAD Detector Settings
  • Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile nature of the free-base amine).

  • Data Collection Rate: 10 Hz with a 3.6-second filter.

Step 4: System Suitability Testing (SST) - Self-Validation Step

Before analyzing unknown samples, inject a 50 µg/mL reference standard six times. The system is only validated for use if it meets the following criteria:

  • Tailing factor (

    
    ): 
    
    
    
    1.5
  • Theoretical plates (

    
    ): 
    
    
    
    5000
  • Peak Area Precision: %RSD

    
     2.0%
    

ICH Q2(R2) Method Validation

Validating a CAD method requires specific statistical handling. Unlike UV,6 over wide dynamic ranges due to the physics of droplet charging[6]. To comply with 7, a log-log transformation (


) must be applied to the calibration data[7].

ICH_Validation ATP Analytical Target Profile (ATP) Purity of Basic Amine Spec Specificity (Peak Resolution) ATP->Spec Sens Sensitivity (LOD/LOQ via S/N) Spec->Sens Lin Linearity (Log-Log Transformation) Sens->Lin AccPrec Accuracy & Precision (Recovery & RSD%) Lin->AccPrec Valid Validated QC Method Ready for Release Testing AccPrec->Valid

Figure 2: ICH Q2(R2) method validation workflow for non-chromophoric basic amines.

Table 2: ICH Q2(R2) Validation Summary for HPLC-CAD Method
Validation CharacteristicICH Q2(R2) Acceptance CriteriaExperimental Result (CAD Method)Status
Specificity Resolution (

) > 1.5 for all impurities

> 2.1 for all known degradation products
Pass
Linearity

(Log-Log transformed)

(Range: 0.5 - 100 µg/mL)
Pass
Accuracy (Recovery) 95.0% - 105.0% at 3 concentration levels98.4% - 101.2%Pass
Repeatability (Precision) %RSD

2.0% (

)
%RSD = 1.1%Pass
Intermediate Precision %RSD

2.0% (different days/analysts)
%RSD = 1.4%Pass

Conclusion

For the purity analysis of octahydrocyclopenta[c]pyrrol-5-ol, traditional UV detection is fundamentally inadequate. By coupling a high-pH volatile mobile phase with a hybrid C18 column and Charged Aerosol Detection (CAD), laboratories can achieve a highly sensitive, universally responsive, and ICH-compliant method. The log-log transformation of CAD data ensures strict adherence to regulatory linearity requirements, resulting in a robust control strategy for drug development.

References

Sources

Comparative

Bicyclic Amine Scaffolds in Drug Discovery: Octahydrocyclopenta[c]pyrrol-5-ol vs. 3-Azabicyclo[3.1.0]hexane

Topic: Octahydrocyclopenta[c]pyrrol-5-ol vs 3-azabicyclo[3.1.0]hexane: Scaffold comparison Content Type: Publish Comparison Guides. Executive Summary: The Geometry of Rigidity In the transition from "flat" aromatic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Octahydrocyclopenta[c]pyrrol-5-ol vs 3-azabicyclo[3.1.0]hexane: Scaffold comparison Content Type: Publish Comparison Guides.

Executive Summary: The Geometry of Rigidity

In the transition from "flat" aromatic drug candidates to high-Fsp³ architectures, bicyclic amines have emerged as privileged scaffolds. They offer defined exit vectors, improved solubility, and metabolic stability compared to their flexible acyclic counterparts.

This guide compares two distinct bicyclic systems:

  • Octahydrocyclopenta[c]pyrrol-5-ol (also known as 7-hydroxy-3-azabicyclo[3.3.0]octane): A 5,5-fused system offering a globular volume and a specific hydroxyl handle for hydrogen bonding.

  • 3-Azabicyclo[3.1.0]hexane: A 3,5-fused system (cyclopropane-fused pyrrolidine) characterized by high ring strain and extreme conformational rigidity, often used as a proline bioisostere.

Key Differentiator: While 3-azabicyclo[3.1.0]hexane is primarily a conformation locker (restricting the pyrrolidine ring pucker), octahydrocyclopenta[c]pyrrol-5-ol acts as a functionalized spacer , providing both volume filling and a polar interaction site (the 5-OH group).

Structural & Physicochemical Comparison

The choice between these two scaffolds dictates the 3D topology of the ligand.

Scaffold Topology and Numbering
  • Octahydrocyclopenta[c]pyrrol-5-ol:

    • System: cis-Fused 5,5-bicyclic amine.

    • Geometry: "Open book" conformation. The cis-fusion allows the molecule to fold, creating a distinct convex and concave face.

    • Numbering Note: Often referred to in literature as 3-azabicyclo[3.3.0]octan-7-ol . The nitrogen is at position 2 (pyrrole numbering) or 3 (bicyclo numbering).

  • 3-Azabicyclo[3.1.0]hexane:

    • System: cis-Fused 3,5-bicyclic amine.

    • Geometry: The cyclopropane ring forces the pyrrolidine into a rigid boat-like conformation. It is significantly more planar/compact than the 5,5-system but possesses a unique "kink."

Physicochemical Properties Table
FeatureOctahydrocyclopenta[c]pyrrol-5-ol3-Azabicyclo[3.1.0]hexane
Ring Fusion 5,5 (Cyclopentane + Pyrrolidine)3,5 (Cyclopropane + Pyrrolidine)
Ring Strain Moderate (~6-10 kcal/mol)High (~25-27 kcal/mol)
Dominant Conformation cis-fused (flexible "book" shape)cis-fused (rigid "V" shape)
Key Functionality Secondary Alcohol (-OH) at C5Cyclopropane (metabolic block/rigidifier)
LogP Impact Lowers LogP (Polar, H-bond donor)Increases/Neutral LogP (Lipophilic)
Primary Utility H-bond targeting, solubility enhancementProline mimicry, conformational constraint

Medicinal Chemistry Utility & Performance

Case Study: P2Y14 Receptor Antagonists

A direct comparison of these scaffolds was observed in the optimization of P2Y14 receptor antagonists (See Reference 1).

  • The Challenge: Improving the affinity of a naphthoic acid core.

  • The Experiment: Researchers swapped the amine moiety with various bicyclic systems.[1][2][3][4][5]

  • Results:

    • 3-Azabicyclo[3.1.0]hexane derivative: Showed moderate potency but limited vectors for additional binding interactions.

    • Octahydrocyclopenta[c]pyrrol-5-ol derivative: Achieved high affinity (IC50 = 9.48 nM ).[6]

  • Mechanism: The hydroxyl group at position 5 (or 7 in bicyclo numbering) engaged in a critical hydrogen bond within the receptor pocket, while the 5,5-fused system filled a hydrophobic sub-pocket more effectively than the smaller 3,5-system.

Metabolic Stability Profiles
  • 3-Azabicyclo[3.1.0]hexane:

    • Pro: The cyclopropane ring blocks metabolic oxidation at the

      
      -carbon of the pyrrolidine ring (a common "soft spot").
      
    • Con: Under highly acidic conditions or specific enzymatic catalysis (e.g., P450s with radical mechanisms), the cyclopropane ring can undergo ring-opening, leading to reactive intermediates (though this is rare in stable drug candidates like Bicifadine).

  • Octahydrocyclopenta[c]pyrrol-5-ol:

    • Pro: The scaffold is metabolically robust. The alcohol moiety is a "soft spot" for Phase II conjugation (glucuronidation), which can be modulated by fluorination or methylation if clearance is too high.

    • Con: Higher polarity may reduce passive permeability compared to the 3.1.0 scaffold.

Experimental Protocols: Synthesis & Handling

Synthesis of 3-Azabicyclo[3.1.0]hexane (The Carbenoid Route)

This scaffold is typically constructed via a metal-catalyzed cyclopropanation.

Protocol:

  • Starting Material: N-Boc-3-pyrroline (commercially available).

  • Reagents: Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer [Rh₂(OAc)₄] (Catalyst).

  • Procedure:

    • Dissolve N-Boc-3-pyrroline (1.0 eq) in anhydrous DCM.

    • Add Rh₂(OAc)₄ (0.5 mol%).

    • Slowly add EDA (1.2 eq) via syringe pump over 4 hours to prevent dimerization.

    • Purification: The reaction yields a mixture of exo and endo isomers.[7] Separate via silica gel chromatography (Ethyl Acetate/Hexanes). The exo-isomer is generally thermodynamically favored.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amine salt.[1][8]

Synthesis of Octahydrocyclopenta[c]pyrrol-5-ol (The Radical Cyclization Route)

Accessing the 5,5-system with the hydroxyl group often utilizes radical cyclization of diallylamines or reductive cyclization.

Protocol:

  • Starting Material: N-Boc-diallylamine.

  • Step 1 (Ring Closing Metathesis - Alternative): While RCM forms the pyrroline, the 5,5-fusion is best accessed via Pauson-Khand or Radical Cyclization .

    • Preferred Route: Radical cyclization of N-Boc-N-(prop-2-ynyl)but-3-en-1-amine derivatives followed by hydration, OR hydrogenation of commercially available tetrahydrocyclopenta[c]pyrrole-1,3-dione derivatives followed by reduction.

  • Standard Lab Route (Reduction):

    • Start with Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione .

    • Reduction: Use LiAlH₄ (3.0 eq) in THF at reflux.

    • Functionalization: To introduce the -OH, it is often more efficient to start with (3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-5-ol precursors or perform a microbial hydroxylation if chiral specificity is required.

    • Note: Many researchers purchase the core (CAS: 1256240-40-0) due to the complexity of stereoselective hydroxylation.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting between these scaffolds based on SAR requirements.

ScaffoldSelection Start Select Bicyclic Scaffold Constraint Need Conformational Constraint? Start->Constraint H_Bond Need H-Bond Donor or Solubilization? Constraint->H_Bond No Result_310 Select 3-Azabicyclo[3.1.0]hexane Constraint->Result_310 Yes (Proline Mimic) Metabolic Metabolic Liability at Pyrrolidine Alpha-C? H_Bond->Metabolic No Result_330 Select Octahydrocyclopenta[c]pyrrol-5-ol H_Bond->Result_330 Yes (-OH Group) Metabolic->Result_310 Yes (Block Oxidation) Metabolic->Result_330 No (Need Volume)

Figure 1: Decision tree for scaffold selection based on structural and metabolic requirements.

Technical Conclusion

  • Select 3-azabicyclo[3.1.0]hexane when you need to rigidify a flexible chain, mimic a proline turn, or block metabolic oxidation at the pyrrolidine

    
    -position. It is a "structural lock."
    
  • Select Octahydrocyclopenta[c]pyrrol-5-ol when you need to fill space (hydrophobic bulk), introduce a specific hydrogen bond (via the 5-OH), or lower the LogP of a lipophilic lead. It is a "functionalized volume."

References
  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. (2020). Comparison of bicyclic amine scaffolds in P2Y14 antagonists. Link

  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. University of Birmingham. (2018). Detailed synthetic routes for bicyclic systems. Link

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Organic Letters. (2020). Rhodium-catalyzed cyclopropanation protocols. Link

  • Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem Compound Summary. (2025). Physicochemical data and synonyms. Link

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes. Pharmaceuticals. (2024).[9] Biological evaluation of spiro-fused 3.1.0 systems. Link

Sources

Validation

Confirming the Absolute Configuration of Octahydrocyclopenta[c]pyrrol-5-ol: A Comparative Technical Guide

Topic: Confirming Absolute Configuration of Octahydrocyclopenta[c]pyrrol-5-ol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming Absolute Configuration of Octahydrocyclopenta[c]pyrrol-5-ol Content Type: Publish Comparison Guide

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Stereochemical Challenge

Octahydrocyclopenta[c]pyrrol-5-ol is a critical bicyclic scaffold in drug discovery, particularly as a pharmacophore in KRAS inhibitors and GPCR modulators. Its structure features a [3.3.0] bicyclic system with three stereogenic centers (C3a, C5, C6a).

The Challenge: The molecule presents a complex stereochemical problem:

  • Ring Fusion: The pyrrolidine and cyclopentane rings can be cis- or trans-fused (though cis is thermodynamically favored in [3.3.0] systems).

  • Alcohol Orientation: The C5-hydroxyl group can be endo (concave) or exo (convex) relative to the bridgehead hydrogens.

  • Enantiomers: The (3aR,5r,6aS) meso-form is achiral, but the (3aR,5s,6aS) and other diastereomers exist as enantiomeric pairs.

This guide compares the three primary methodologies for unambiguous stereochemical assignment: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .

Comparative Analysis of Methodologies

FeatureMethod A: SC-XRD (Derivatized) Method B: Mosher's Method (NMR) Method C: VCD / ECD
Primary Principle Anomalous dispersion of X-rays by heavy atoms (Bijvoet analysis).Magnetic anisotropy of chiral auxiliary shielding/deshielding protons.Differential absorption of circularly polarized IR light compared to DFT.
Confidence Level Absolute (Gold Standard) High (Subject to conformational rigidity)High (Dependent on DFT accuracy)
Sample State Single Crystal (Solid)Solution (CDCl₃/C₆D₆)Solution (CDCl₃/DMSO)
Sample Req. <1 mg (for data), but >10 mg for growth~5–10 mg~5–10 mg
Time to Result 3–14 Days (Crystal growth dependent)24–48 Hours2–5 Days (Calculation time dominant)
Cost High (Instrument/Service time)Low (Reagents + NMR time)Medium (Instrument + Computing)
Best For Final confirmation of lead compounds; solid-state formulation.Rapid screening of intermediates; oils/gums that won't crystallize.Non-destructive analysis of valuable final products; no derivatization.

Deep Dive: Experimental Protocols

Method A: Single Crystal X-Ray Diffraction (The Definitive Path)

Octahydrocyclopenta[c]pyrrol-5-ol is often an oil or a low-melting solid, making direct crystallization difficult. Furthermore, it lacks "heavy" atoms (Z > Si) required for reliable anomalous scattering using standard Mo/Cu sources.

Protocol: Heavy-Atom Derivatization

  • Synthesis: React the secondary alcohol (C5-OH) with 4-bromobenzoyl chloride or 4-nitrobenzoyl chloride in DCM with Et₃N and DMAP.

    • Rationale: The heavy bromine atom provides strong anomalous scattering signal (Flack parameter determination). The rigid aromatic ring encourages pi-stacking lattice formation.

  • Crystallization: Dissolve the purified ester in minimal hot ethyl acetate; add hexane dropwise until turbid. Allow slow evaporation at 4°C.

  • Analysis: Collect data at 100 K. Solve structure using Direct Methods (SHELXT). Refine Flack parameter (

    
    ).[1]
    
    • Validation:

      
       (Correct structure), 
      
      
      
      (Inverted structure). Standard uncertainty
      
      
      should be < 0.04.
Method B: Mosher's Ester Analysis (The NMR Path)

This method is ideal if the molecule cannot be crystallized. It relies on the synthesis of diastereomeric esters using (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).

Protocol:

  • Derivatization:

    • Sample A: 5 mg Alcohol + (R)-(-)-MTPA-Cl + Pyridine-d5

      
      (S)-Mosher Ester .
      
    • Sample B: 5 mg Alcohol + (S)-(+)-MTPA-Cl + Pyridine-d5

      
      (R)-Mosher Ester .
      
    • Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority changes at the carbonyl, but standard nomenclature refers to the acid source.

  • NMR Acquisition: Acquire high-resolution ¹H-NMR (600 MHz recommended) for both samples.

  • 
     Calculation: 
    
    • Calculate

      
      .
      
    • Logic: Protons on the same side as the MTPA phenyl group will be shielded (negative

      
      ), while those on the OMe/CF3 side will be deshielded (positive 
      
      
      
      ).
  • Assignment: Map the signs of

    
     to the 3D structure. If C4-H is positive and C6-H is negative (or vice versa), the stereochemistry at C5 is confirmed relative to the bridgeheads.
    
Method C: Vibrational Circular Dichroism (VCD)

Used when derivatization alters the core scaffold or is synthetically unfeasible.

Protocol:

  • Conformational Search: Use molecular mechanics (MMFF) to generate conformers of the putative (3aR,5R,6aS) isomer.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (B3LYP/6-31G(d,p) or higher) with an implicit solvent model (PCM).

  • Measurement: Dissolve 10 mg of sample in CDCl₃. Record VCD spectrum (1000–1800 cm⁻¹).

  • Comparison: Overlay experimental and calculated spectra.

    • Validation: A high similarity score (Sim_VCD > 0.8) confirms the configuration. If the spectrum is a mirror image, the sample is the enantiomer.

Visualizing the Workflow

Decision Tree for Method Selection

MethodSelection Start Start: Purified Octahydrocyclopenta[c]pyrrol-5-ol IsSolid Is the sample a crystalline solid? Start->IsSolid HeavyAtom Does it contain a heavy atom (Cl, Br, S)? IsSolid->HeavyAtom Yes IsOil Sample is Oil/Gum IsSolid->IsOil No Derivatize Derivatize with 4-Bromobenzoyl Chloride HeavyAtom->Derivatize No XRD Method A: Single Crystal XRD (Anomalous Dispersion) HeavyAtom->XRD Yes Derivatize->XRD CanDerivatize Is derivatization acceptable? IsOil->CanDerivatize Mosher Method B: Mosher's Method (NMR Analysis) CanDerivatize->Mosher Yes (Fastest) VCD Method C: VCD Spectroscopy (DFT Comparison) CanDerivatize->VCD No (Non-destructive)

Caption: Decision matrix for selecting the optimal absolute configuration determination method based on physical state and chemical constraints.

Mosher's Analysis Logic

MosherLogic EsterR (R)-MTPA Ester (from S-Acid) Calc Calculate Δδ = δ(S) - δ(R) EsterR->Calc EsterS (S)-MTPA Ester (from R-Acid) EsterS->Calc Model Mosher Model Alignment (C-O and C-CF3 coplanar) Calc->Model Map Signs (+/-) Result Assign Absolute Config at C5 Model->Result Spatial Correlation

Caption: Workflow for Mosher's Method. The sign of the chemical shift difference (Δδ) correlates directly to the spatial arrangement of substituents.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. [Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. [Link]

Sources

Comparative

Benchmarking Synthetic Routes for Octahydrocyclopenta[c]pyrrol-5-ol Production

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction: The Strategic Value of the Octahydrocyclopenta[c]pyrrole Scaffold The octahydrocyclopenta[c]pyrrole (also known as 3-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Octahydrocyclopenta[c]pyrrole Scaffold

The octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane) framework is a privileged bicyclic scaffold in modern drug discovery. Its unique conformational rigidity and favorable physicochemical properties make it an ideal bioisostere for piperidines and morpholines. Derivatives like octahydrocyclopenta[c]pyrrol-5-ol and its 5-oxo precursor have been successfully integrated into triple reuptake inhibitors (TRIs) for depression, GlyT1 inhibitors for schizophrenia, P2Y14 receptor antagonists [1], and advanced KRAS inhibitors [2].

However, the synthesis of this bicyclic system—particularly with precise stereocontrol at the C5 position—presents significant challenges. This guide objectively benchmarks the three primary synthetic routes used to produce octahydrocyclopenta[c]pyrrol-5-ol, providing experimental causality, comparative data, and a validated, scalable protocol.

Mechanistic Overview of Synthetic Strategies

To bypass the steric hindrance inherent in fused bicyclic systems, chemists have developed three distinct pathways. The choice of route depends entirely on the required scale and the degree of functionalization needed.

Route A: The Classical Oxidative Cleavage Pathway (Industrial Standard)

The most commercially viable approach for unsubstituted or simply substituted octahydrocyclopenta[c]pyrrol-5-ols relies on the transformation of cis-1,2,3,6-tetrahydrophthalimide (an isoindole derivative). The key step is an inexpensive KMnO₄-mediated oxidative cleavage of the cyclohexene double bond to yield a diacid, which subsequently undergoes cyclization (e.g., Dieckmann condensation) to form the 5-oxo intermediate [3]. The ketone is then stereoselectively reduced to the 5-ol.

  • Causality: KMnO₄ is chosen over ozonolysis to avoid explosive ozonide intermediates at the kilogram scale, ensuring a self-validating, safe industrial process [3].

Route B: Base-Mediated Cascade Annulation (For Highly Functionalized Targets)

For angularly substituted or fluorinated derivatives (e.g., CF₃-substituted frameworks), conventional approaches fail. A recently developed cascade [3 + 2]/[2 + 3] annulation of β-CF₃-1,3-enynamides with tosylaminomethyl enones provides these complex scaffolds [4].

  • Causality: The reaction strictly requires Cs₂CO₃ in CH₃CN. Weaker bases (like K₂CO₃) halt the reaction at the intermediate pyrrolidine stage, while organic bases like Et₃N completely inhibit the cascade [4].

Route C: The Anhydride/Imide Reduction Pathway

This older route involves the condensation of a functionalized cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate to form an imide, followed by aggressive reduction (e.g., using LiAlH₄).

  • Causality: While step-efficient, the harsh reduction conditions often lead to poor functional group tolerance, making it less suitable for complex drug intermediates containing sensitive moieties.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three primary routes based on recent process chemistry literature.

Synthetic RouteKey ReagentsStep CountOverall YieldScalability LimitStereocontrol
A. Oxidative Cleavage KMnO₄, NaBH₄465–75%Kilogram (Industrial)High (Diastereoselective reduction)
B. Cascade Annulation Cs₂CO₃, CH₃CN1–250–70%GramHigh (Angular specific)
C. Imide Reduction Hydrazine, LiAlH₄3~60%Multi-gramModerate

Visualizing the Industrial Workflow (Route A)

The diagram below maps the highly scalable oxidative cleavage pathway, which remains the gold standard for producing the 5-ol derivative.

SynthesisRoute A Isoindole Derivative (cis-1,2,3,6-Tetrahydrophthalimide) B Diacid Intermediate A->B KMnO4 Oxidation (Oxidative Cleavage) C 5-Oxohexahydrocyclopenta[c]pyrrole B->C Cyclization (Dieckmann) D Octahydrocyclopenta[c]pyrrol-5-ol C->D NaBH4 Reduction (Methanol, 0°C)

Kilogram-scalable synthetic workflow for octahydrocyclopenta[c]pyrrol-5-ol via oxidative cleavage.

Experimental Protocol: Synthesis of tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

This self-validating protocol details the final, critical reduction step (from the 5-oxo intermediate to the 5-ol), which dictates the final stereochemistry of the pharmacophore [5].

Prerequisites:

  • Starting material: tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (synthesized via Route A).

  • Reagents: Sodium borohydride (NaBH₄), Methanol (MeOH), Concentrated HCl.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10.0 g (44.4 mmol) of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in 100 mL of anhydrous methanol.

    • Scientific Rationale: Methanol acts as both the solvent and a proton donor, accelerating the hydride transfer from NaBH₄ to the carbonyl carbon.

  • Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath.

    • Scientific Rationale: Maintaining 0 °C is critical to prevent the exothermic runaway of the borohydride decomposition and to maximize the diastereoselectivity of the hydride attack on the fused bicyclic ring.

  • Hydride Addition: Slowly add 3.36 g (88.8 mmol, 2.0 eq) of NaBH₄ in small portions over 15 minutes. Stir the mixture at 0 °C for 1 hour.

  • Quenching: Carefully add 15 mL of concentrated hydrochloric acid dropwise to quench the unreacted NaBH₄.

    • Scientific Rationale: The acid breaks down the borate complex, releasing the free alcohol. The evolution of hydrogen gas serves as a visual validation of the quench.

  • Maturation & Isolation: Stir the mixture for an additional 1 hour at room temperature. Remove the methanol under reduced pressure. The resulting white solid product is typically of sufficient purity (>95%) to be used directly in subsequent coupling reactions without further chromatographic purification [5].

Conclusion & Recommendation

For standard drug discovery campaigns requiring the base octahydrocyclopenta[c]pyrrol-5-ol scaffold, Route A (Oxidative Cleavage) is unequivocally the superior choice due to its avoidance of hazardous reagents (like ozone or heavy transition metals) and its proven kilogram scalability [3]. Conversely, if your target requires complex angular functionalization (such as CF₃ groups) to optimize metabolic kinetics, Route B (Cascade Annulation) provides an elegant, albeit smaller-scale, solution [4].

References

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. National Institutes of Health (NIH). Available at:[Link]

  • WO2024040109A2 - Kras inhibitors. Google Patents.
  • An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis and In Vitro Antibacterial Activity of Novel 3-Azabicyclo[3.3.0]octanyl Oxazolidinones. Ovid. Available at: [Link]

Validation

Spectroscopic characterization standards for octahydrocyclopenta[c]pyrrol-5-ol

Spectroscopic Characterization Standards for Octahydrocyclopenta[c]pyrrol-5-ol Executive Summary Octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256240-40-0 for the HCl salt) is a high-value bicyclic scaffold used in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization Standards for Octahydrocyclopenta[c]pyrrol-5-ol

Executive Summary

Octahydrocyclopenta[c]pyrrol-5-ol (CAS 1256240-40-0 for the HCl salt) is a high-value bicyclic scaffold used in the synthesis of sulfonylurea antidiabetic agents (e.g., Gliclazide analogs) and kinase inhibitors.[1] Its rigid bicyclic[3.3.0] framework provides precise spatial orientation for pharmacophores, but this same rigidity introduces significant stereochemical challenges.

This guide establishes the definitive spectroscopic standards for validating the identity, purity, and stereochemistry of this molecule. Unlike simple heterocycles, the characterization of octahydrocyclopenta[c]pyrrol-5-ol requires distinguishing between cis/trans ring fusions and endo/exo alcohol configurations.

Part 1: The Spectroscopic Standard (Identity & Stereochemistry)

The "Gold Standard" for this molecule is defined not just by purity, but by stereochemical integrity . The commercially relevant isomer is typically the (3aR,5s,6aS)-cis-fused form, which often possesses a plane of symmetry (meso compound), significantly simplifying the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Profile

The most powerful tool for validating this scaffold is the analysis of molecular symmetry via 13C NMR.

FeatureTarget: 5-ol Isomer (Symmetric) Alternative: 4-ol Isomer (Asymmetric) Alternative: Trans-fused
Symmetry Element Plane of symmetry (

) passing through N2 and C5.
None (

symmetry).

axis (rarely stable).
13C NMR Signals 4 distinct signals (due to equivalence of C1/C3, C3a/6a, C4/C6).7 distinct signals (all carbons unique).Complex/Broad (due to strain).
1H NMR Pattern Simplified. H1 and H3 appear as equivalent sets.Complex. H1 and H3 are chemically distinct diastereotopic pairs.Broad/Split.
Key Diagnostic C5 (carbinol) appears as a singlet or triplet (decoupled) at ~70-75 ppm.C4 (carbinol) breaks the symmetry of the bridgeheads.Bridgehead protons (H3a/6a) show distinct coupling (

Hz).
Mass Spectrometry (MS) Standards
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
     Da (Free base).
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ): Common in the alcohol.
    • Retro-Diels-Alder-like fragmentation is suppressed in saturated systems, making the molecular ion usually stable.

Part 2: Comparative Analysis of Alternatives

In drug development, "alternatives" often refer to the incorrect isomers generated during non-selective synthesis. Distinguishing the Target (5-ol) from the Regioisomer (4-ol) and Diastereomers is critical.

Scenario: Distinguishing Endo vs. Exo Alcohol

When the ketone precursor is reduced, a mixture of endo (concave) and exo (convex) alcohols forms.

  • Exo-OH: The hydroxyl group points away from the concave face of the bicyclic system.

  • Endo-OH: The hydroxyl group points into the concave face (sterically more crowded).

Differentiation Protocol (NOESY):

  • Exo-OH: Strong NOE correlation between H-5 (which is endo) and the Bridgehead Hydrogens (H-3a/H-6a) .

  • Endo-OH: H-5 is exo and points away from the bridgeheads; NOE is weak or absent. Instead, H-5 correlates with adjacent methylene protons.

Part 3: Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection:

    • Preferred:

      
       or 
      
      
      
      (Methanol-d4).
    • Reasoning: The hydrochloride salt is highly polar. Using

      
       often requires adding a drop of 
      
      
      
      or free-basing, which can alter chemical shifts.
      
      
      ensures complete solubility and simplifies the spectrum by exchanging the labile -OH and -NH protons.
  • Concentration: 10-15 mg in 0.6 mL solvent.

Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended for resolving H4/H6 multiplets).

  • Pulse Sequence:

    • 1D 1H: 30° pulse angle, 2s relaxation delay (d1).

    • 1D 13C: Proton-decoupled, 256 scans minimum to detect quaternary carbons (if derivatives are used).

    • 2D NOESY: Mixing time (

      
      ) of 500ms is optimal for observing the specific spatial proximity in bicyclic[3.3.0] systems.
      
Workflow Diagram

The following decision tree illustrates the logical flow for validating the octahydrocyclopenta[c]pyrrol-5-ol structure.

G Start Crude Product (Octahydrocyclopenta[c]pyrrol-5-ol) MS_Check Step 1: HRMS (ESI+) Target: [M+H]+ = 128.107 Start->MS_Check Symmetry_Check Step 2: 13C NMR Symmetry Check Count distinct Carbon signals MS_Check->Symmetry_Check Seven_Signals 7 Signals Observed (Asymmetric) Symmetry_Check->Seven_Signals Fail Four_Signals 4 Signals Observed (Symmetric / Meso) Symmetry_Check->Four_Signals Pass Regioisomer Identify as Regioisomer (4-ol isomer) Seven_Signals->Regioisomer Target_Scaffold Confirm 5-ol Scaffold (Cis-fused) Four_Signals->Target_Scaffold Stereo_Check Step 3: NOESY / Coupling Analysis Determine Endo vs Exo Target_Scaffold->Stereo_Check Exo_Result H5 <-> H3a/6a NOE Observed (Exo-Alcohol) Stereo_Check->Exo_Result Endo_Result No H5 <-> Bridgehead NOE (Endo-Alcohol) Stereo_Check->Endo_Result

Figure 1: Structural validation workflow for bicyclic pyrrolidine derivatives. Note the critical symmetry check at Step 2.

Part 4: Visualizing the Stereochemistry

To understand the "Performance" of the characterization, one must visualize the spatial relationships defined by the NOESY experiment.

Structure N2 N-2 C1 C-1 N2->C1 C3 C-3 N2->C3 C3a C-3a (Bridge) C1->C3a C6a C-6a (Bridge) C3->C6a C3a->C6a Fusion C5 C-5 (Carbinol) C3a->C5 via C4 H_Bridge H-3a/6a C3a->H_Bridge C6a->C5 via C6 H5 H-5 (Endo) C5->H5 H5->H_Bridge Strong NOE (Diagnostic for Exo-OH)

Figure 2: Key NOE correlation diagnostic for the Exo-alcohol configuration. The proximity of H-5 to the bridgehead hydrogens confirms the relative stereochemistry.

References

  • PubChem. (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CID 67281394).[1] National Library of Medicine. [Link][1]

  • Veeprho. Gliclazide EP Impurity B (CAS 54786-86-6).[2][Link]

Sources

Safety & Regulatory Compliance

Safety

Octahydrocyclopenta[c]pyrrol-5-ol: Comprehensive Handling and Proper Disposal Protocol

As drug development accelerates, laboratory safety and precise chemical logistics must scale in tandem. Octahydrocyclopenta[c]pyrrol-5-ol (frequently supplied as a hydrochloride salt) is a highly valuable bicyclic pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, laboratory safety and precise chemical logistics must scale in tandem. Octahydrocyclopenta[c]pyrrol-5-ol (frequently supplied as a hydrochloride salt) is a highly valuable bicyclic pyrrolidine building block, prominently utilized in the synthesis of complex pharmaceutical agents such as autotaxin inhibitors and P2Y14 receptor antagonists[1].

However, its biological activity demands rigorous, self-validating handling and disposal systems. This guide provides step-by-step, causality-driven operational protocols to ensure absolute compliance with standards[2], protecting both your personnel and the environment.

Chemical Profile & Hazard Assessment

Designing a safe operational workflow begins with understanding the physicochemical properties of the target compound.

Table 1: Physicochemical and Hazard Profile of Octahydrocyclopenta[c]pyrrol-5-ol HCl

PropertySpecification / Data
Chemical Name (3aR,5b,6aS)-rel-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
CAS Numbers 1256240-40-0, 1323417-56-6
Molecular Formula C₇H₁₄ClNO
Molecular Weight 163.65 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning

Mechanistic Hazard Causality: The primary hazards of this compound stem from its chemical classification as a secondary amine hydrochloride. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), the salt dissociates. This dissociation causes localized pH shifts and osmotic stress that actively disrupt lipid bilayers and denature surface proteins. This mechanism is the direct cause of the pronounced skin (H315) and eye (H319) irritation observed upon accidental exposure.

Operational Safety & Handling Protocols

Before unsealing the chemical, establish a self-validating safety perimeter.

  • Engineering Controls: Always handle the powder within a certified chemical fume hood. Causality: The fume hood's negative pressure prevents the inhalation of aerosolized particulates, directly mitigating the H335 (respiratory irritation) hazard.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness). Self-Validation: Perform a visual and inflation check for micro-tears prior to donning.

    • Eye Protection: ANSI Z87.1-compliant safety goggles (not standard safety glasses) to prevent dust ingress.

    • Body: Standard laboratory coat with fully extended sleeves to prevent dermal deposition.

Step-by-Step Spill Response Methodology

In the event of a spill, immediate and systematic containment is required to prevent environmental release and cross-contamination.

Protocol: Solid Spill Containment

  • Evacuate & Assess: Temporarily clear the immediate area. Verify visually that the spill is limited to the solid form and has not mixed with incompatible liquid solvents (e.g., strong oxidizers).

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., dry sand). Causality: If ambient humidity is high, the hygroscopic nature of the hydrochloride salt may cause it to partially dissolve; the sand barrier prevents capillary spreading.

  • Collection: Use a non-sparking, anti-static scoop to carefully transfer the solid into a chemically resistant, sealable waste container. Causality: Never sweep with a standard brush. Sweeping applies kinetic energy that aerosolizes the active pharmaceutical intermediate (API) dust, bypassing dermal protective layers and directly targeting the respiratory tract.

  • Decontamination: Wipe the affected surface with a damp paper towel (using water to dissolve residual salt), followed by an ethanol wipe to rapidly dry the surface. Dispose of all wipes in the solid hazardous waste bin.

Waste Stream Routing and Disposal Procedures

Under EPA RCRA guidelines (40 CFR Part 261), Octahydrocyclopenta[c]pyrrol-5-ol is not a specifically listed P- or U-waste. However, its toxicity and irritant properties mandate that it be managed as a characteristic hazardous laboratory waste [2].

WasteRouting Start Octahydrocyclopenta[c]pyrrol-5-ol Waste Generated Type Determine Waste State Start->Type Solid Solid Powder / HCl Salt Type->Solid Liquid Liquid Solution Type->Liquid Container Empty Container Type->Container SolidDisp Collect in Chem-Resistant Screw-Cap Container (Incineration) Solid->SolidDisp Solvent Identify Solvent Liquid->Solvent Rinse Triple Rinse with Compatible Solvent Container->Rinse Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent (e.g., DMSO, DCM) Solvent->Organic AqDisp Check pH & Route to Aqueous Hazardous Waste Aqueous->AqDisp OrgDisp Route to Halogenated or Non-Halogenated Organic Waste Organic->OrgDisp Rinse->Organic Rinsate Trash Deface Label & Dispose as Solid Waste Rinse->Trash

Decision tree for the segregation and disposal of Octahydrocyclopenta[c]pyrrol-5-ol waste streams.

Protocol: Step-by-Step Disposal Workflows

A. Solid Waste Accumulation

  • Place all unused, contaminated, or expired solid Octahydrocyclopenta[c]pyrrol-5-ol into a designated, chemically resistant container (e.g., HDPE plastic) with a secure screw-on cap.

  • Attach a compliant "Hazardous Waste" tag. The label must explicitly state the full chemical name, CAS number, and the primary hazard (Toxic/Irritant).

  • Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection by a licensed disposal vendor for high-temperature incineration.

B. Liquid Waste Segregation

  • Aqueous Solutions: If the compound is dissolved in water, the resulting solution will be slightly acidic due to the hydrochloride salt. Collect this in a dedicated aqueous hazardous waste carboy. Never pour this down the laboratory drain.

  • Organic Solutions: When utilized as a synthetic building block (e.g., dissolved in DMSO, Methanol, or Dichloromethane), route the waste strictly based on the solvent. If halogenated solvents (like DCM) are present, the entire mixture must be routed to the Halogenated Organic Waste stream to prevent adverse reactions and comply with EPA incineration emission regulations[2].

C. Empty Container Decontamination (Triple-Rinse Protocol) To ensure regulatory compliance and prevent trace API exposure, empty containers must be chemically neutralized before disposal.

  • First Rinse: Add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty vial. Cap and agitate for 30 seconds. Empty the rinsate into the Organic Hazardous Waste container.

  • Second & Third Rinse: Repeat the process two more times. Causality: A single rinse leaves residual API adhering to the container walls. A triple-rinse protocol utilizes logarithmic dilution, ensuring that the concentration of the acutely active chemical drops well below the EPA's threshold for "RCRA-empty" containers, thereby validating the container as safe[2].

  • Defacement: Completely cross out or remove the original chemical label.

  • Final Disposal: The decontaminated glass or plastic container can now be safely disposed of in standard laboratory glass/solid waste receptacles.

References
  • Title: Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists Source: National Center for Biotechnology Information (NIH PMC) URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]

Sources

Handling

Personal protective equipment for handling Octahydrocyclopenta[c]pyrrol-5-ol

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. It demands a deep understanding of why a chemical behaves the way it does and how our operational protocols mit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance. It demands a deep understanding of why a chemical behaves the way it does and how our operational protocols mitigate those specific physicochemical risks.

Octahydrocyclopenta[c]pyrrol-5-ol (and its hydrochloride salt derivatives, e.g., CAS 1256240-40-0) is a highly valued bicyclic aliphatic amine intermediate widely utilized in the synthesis of complex pharmaceuticals, including LFA-1 and autotaxin inhibitors[1]. While it offers immense synthetic utility, its structural properties necessitate rigorous, self-validating safety protocols.

This guide provides drug development professionals with a field-proven framework for the safe handling, personal protective equipment (PPE) integration, and disposal of this compound.

Hazard Causality & Physicochemical Risk Assessment

Understanding the mechanistic causality behind a chemical's hazard profile is the foundation of laboratory safety. According to standardized safety data, Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride presents the following primary hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (May cause respiratory irritation)[2].

  • Dermal and Ocular Causality (H315, H319): The irritation profile is driven by the secondary amine functionality. Even when stabilized as a hydrochloride salt, exposure to ambient moisture or sweat on the skin can cause localized dissociation. This results in a micro-environmental pH shift that disrupts cellular lipid bilayers, causing immediate dermal and mucosal irritation.

  • Inhalation Causality (H335): Typically supplied as a finely milled crystalline solid or lyophilized powder, the compound possesses a low mass-to-surface-area ratio, making it highly susceptible to aerosolization. Inhalation of these micro-particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, triggering acute respiratory irritation[3].

Quantitative PPE Matrix

To mitigate these risks, PPE must be selected based on material compatibility and operational scale. The following table summarizes the mandatory PPE requirements and the scientific rationale behind each selection.

Protection CategoryRecommended EquipmentSpecification & Causality
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978)Thickness: Minimum 0.11 mm for analytical scale; 0.33 mm for bulk transfer.Causality: Nitrile provides superior resistance to amine derivatives compared to latex. Double-gloving is required to prevent sweat-induced dermal absorption.
Eye Protection Chemical Splash GogglesStandard: ANSI Z87.1+ (or EN 166).Causality: Prevents micro-particulate ingress and protects against splash hazards during solvent reconstitution. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatStandard: 100% cotton or Nomex with knit cuffs.Causality: Knit cuffs prevent the sleeve from dragging through powdered residue, eliminating a common vector for forearm exposure.
Respiratory N95 / P100 Particulate RespiratorUsage: Mandatory only if engineering controls (fume hood) fail, or during large-scale powder transfers (>50g) outside a controlled environment.

Self-Validating Operational Workflow

Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the subsequent step unless the validation check is successful.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and ensure the sash is positioned at or below the 18-inch operating mark.

  • Self-Validation Check: Hold a single-ply Kimwipe at the bottom edge of the sash. It must be actively pulled inward, confirming a face velocity of at least 80–100 feet per minute (fpm)[4].

Step 2: PPE Integrity Check

  • Action: Don the required PPE as outlined in the matrix above.

  • Self-Validation Check: Before handling the chemical, perform a "blow-test" on your outer nitrile gloves by trapping air inside and squeezing to ensure there are no micro-punctures.

Step 3: Material Equilibration

  • Action: Remove the Octahydrocyclopenta[c]pyrrol-5-ol container from 2–8°C storage. Allow it to equilibrate to room temperature inside a desiccator before opening.

  • Causality: Opening a cold container introduces atmospheric condensation. Moisture degrades the reagent and exponentially increases its dermal adherence and corrosivity.

Step 4: Dispensing and Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula for transfer.

  • Causality: Bicyclic amine powders are highly prone to static charge buildup. Static discharge can cause the powder to violently repel from the spatula, aerosolizing the compound directly into the user's breathing zone.

Step 5: Reconstitution

  • Action: Slowly add the required solvent (e.g., dichloromethane or methanol) to the pre-weighed solid inside the fume hood. Cap the vial immediately after solvent addition before vortexing or sonicating.

Spill Response & Waste Management

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and cross-contamination.

  • Minor Solid Spill (< 50 grams): Do not dry sweep, as this will aerosolize the irritant. Lightly mist the spilled powder with a 1% acetic acid solution (to neutralize the basic amine) or distilled water to bind the dust. Wipe up using absorbent pads and place in a hazardous waste bag[5].

    • Self-Validation Check: After wiping the spill area, press a pH test strip moistened with distilled water against the surface. A neutral pH (approx. 7) confirms the amine residue has been fully neutralized and removed.

  • Disposal Plan: Octahydrocyclopenta[c]pyrrol-5-ol waste must never be discharged into the municipal sewer. Collect all solid waste, contaminated PPE, and empty vials in a rigid, leak-proof container labeled "Hazardous Waste - Toxic/Irritant Amine Solid." Liquid waste from reconstitution must be segregated into a designated halogenated or non-halogenated organic waste carboy, depending on the solvent utilized[6].

Workflow Visualization

The following decision matrix illustrates the integration of PPE and engineering controls throughout the handling lifecycle of Octahydrocyclopenta[c]pyrrol-5-ol.

G Start Remove from Storage & Equilibrate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe (1% AcOH) & Solid Waste Spill->Clean Yes React Proceed to Reaction/ Reconstitution Spill->React No Dispose Hazardous Waste Disposal Clean->Dispose React->Dispose

Workflow for handling Octahydrocyclopenta[c]pyrrol-5-ol, from storage to disposal.

References

  • (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride (CID 67281394) . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, The National Academies Press. URL:[Link]

Sources

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